molecular formula C50H46ClIN16O7S3 B15571072 iHAC

iHAC

カタログ番号: B15571072
分子量: 1241.6 g/mol
InChIキー: USXXWWOGOWIGIQ-BHVANESWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IHAC is a useful research compound. Its molecular formula is C50H46ClIN16O7S3 and its molecular weight is 1241.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C50H46ClIN16O7S3

分子量

1241.6 g/mol

IUPAC名

N-[3-[6-amino-8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]propyl]-4-[4-[4-[[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]methyl]triazol-1-yl]butanoyl-(cyanomethyl)sulfamoyl]benzamide

InChI

InChI=1S/C50H46ClIN16O7S3/c1-27-28(2)76-49-42(27)43(30-7-11-32(51)12-8-30)59-36(46-63-61-29(3)68(46)49)21-40(69)56-23-33-24-65(64-62-33)17-4-6-41(70)67(19-15-53)78(72,73)34-13-9-31(10-14-34)48(71)55-16-5-18-66-47-44(45(54)57-25-58-47)60-50(66)77-39-22-38-37(20-35(39)52)74-26-75-38/h7-14,20,22,24-25,36H,4-6,16-19,21,23,26H2,1-3H3,(H,55,71)(H,56,69)(H2,54,57,58)/t36-/m0/s1

InChIキー

USXXWWOGOWIGIQ-BHVANESWSA-N

製品の起源

United States

Foundational & Exploratory

The iHAC Vector System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The inducible Human Artificial Chromosome (iHAC) vector system represents a significant advancement in gene delivery technology, offering a stable, non-integrating platform for the expression of large or multiple transgenes. This guide provides a comprehensive technical overview of the this compound system, tailored for researchers, scientists, and drug development professionals.

Core Concepts of the this compound Vector System

The this compound vector is a megabase-sized, autonomously replicating chromosome that functions as an independent chromosome within the host cell. This episomal nature is a key advantage over viral and other integrating vectors, as it avoids the risks of insertional mutagenesis and epigenetic silencing that can result from integration into the host genome. The this compound is designed to carry large genetic payloads, making it an ideal vehicle for complex multi-gene pathways or large therapeutic genes.

Key Features and Advantages:
  • Episomal Maintenance: The this compound vector segregates independently during cell division, ensuring stable long-term expression without disrupting the host genome.

  • Large Cargo Capacity: The vector can accommodate megabase-sized DNA fragments, allowing for the delivery of entire genomic loci with their native regulatory elements.

  • Stable Gene Expression: Genes carried on the this compound are less susceptible to the position effects and silencing that can affect integrated transgenes.

  • Controlled Copy Number: The this compound is typically maintained as a single copy per cell, providing a controlled and predictable level of gene expression.[1]

  • Safety Profile: The non-integrating nature of the this compound minimizes the risk of oncogenesis associated with insertional mutagenesis.

This compound Vector Composition and Construction

The this compound vector is built upon a human chromosome backbone, typically derived from a normal human chromosome through telomere-associated chromosome fragmentation. This backbone provides the essential elements for chromosome function, including a centromere for proper segregation and telomeres for stability.

This compound Vector Variants

Several iterations of the this compound vector have been developed for specific applications, primarily in the field of induced pluripotent stem cell (iPSC) generation.

  • iHAC1: This vector carries a duplicated expression cassette for the four Yamanaka reprogramming factors: Oct4, Sox2, Klf4, and c-Myc. Each factor is under the control of a CAG promoter and flanked by HS4 insulators to ensure robust and reliable expression.

  • iHAC2: An enhanced version of iHAC1, this vector includes the duplicated reprogramming factor cassette and an additional cassette containing two more copies of Oct4 and a short hairpin RNA (shRNA) against p53.[2] The inclusion of the p53 shRNA has been shown to improve the efficiency of reprogramming.

  • This compound/X53: This is a modified version of iHAC2 adapted for reprogramming human cells. It carries expression cassettes for multiple copies of the four reprogramming factors (2 copies each of Klf4, c-Myc, and Sox2, and 4 copies of Oct4), along with a human p53 shRNA construct and a DsRed reporter gene.[3]

iHAC_Vector_Composition cluster_iHAC1 iHAC1 Vector cluster_iHAC2 iHAC2 Vector cluster_iHAC_X53 This compound/X53 Vector iHAC1_backbone HAC Backbone (Centromere, Telomeres) iHAC1_cassette Reprogramming Cassette (x2) - CAG-Oct4-ins - CAG-Sox2-ins - CAG-Klf4-ins - CAG-cMyc-ins iHAC1_backbone->iHAC1_cassette contains iHAC2_backbone HAC Backbone (Centromere, Telomeres) iHAC2_cassette1 Reprogramming Cassette (x2) - CAG-Oct4-ins - CAG-Sox2-ins - CAG-Klf4-ins - CAG-cMyc-ins iHAC2_backbone->iHAC2_cassette1 contains iHAC2_cassette2 Additional Cassette - CAG-Oct4-ins (x2) - p53 shRNA iHAC_X53_backbone HAC Backbone (Centromere, Telomeres) iHAC_X53_cassette Reprogramming Cassettes - Klf4 (2x), c-Myc (2x), Sox2 (2x) - Oct4 (4x) - human p53 shRNA - DsRed Reporter iHAC_X53_backbone->iHAC_X53_cassette contains

Caption: Composition of different this compound vector variants.

Experimental Protocols

The successful implementation of the this compound vector system relies on a series of specialized molecular and cell biology techniques.

This compound Vector Construction

The construction of an this compound vector is a multi-step process that involves the modification of a parental HAC vector in a suitable host cell line, such as the chicken DT40 cell line which has a high frequency of homologous recombination.

Detailed Protocol:

  • Vector Design: Design targeting vectors containing the gene(s) of interest, selectable markers, and homology arms corresponding to the desired insertion site on the parental HAC.

  • Cell Culture: Culture the DT40 cells containing the parental HAC in appropriate media.

  • Transfection: Transfect the DT40 cells with the linearized targeting vector using electroporation.

  • Selection: Select for successfully transfected cells using the appropriate antibiotic.

  • Screening: Screen for correctly targeted clones using PCR and Southern blotting.

  • Verification: Confirm the integrity and copy number of the modified this compound vector using Fluorescence In Situ Hybridization (FISH) and quantitative PCR (qPCR).[4][5][6]

Microcell-Mediated Chromosome Transfer (MMCT)

The transfer of the this compound from the donor cell line (e.g., CHO or DT40) to the target recipient cells is achieved through MMCT. An improved protocol has been developed that significantly enhances the efficiency of this process.

Improved MMCT Protocol: [7][8]

  • Micronucleation: Treat the donor cells with a combination of TN-16 and griseofulvin (B1672149) to induce the formation of micronuclei, where individual chromosomes are enclosed in a nuclear membrane.

  • Microcell Formation: Treat the micronucleated cells with Latrunculin B to disrupt the actin cytoskeleton, leading to the formation of microcells containing a single or a few chromosomes.

  • Enucleation: Centrifuge the treated cells to separate the microcells from the main cell body.

  • Fusion: Fuse the isolated microcells with the recipient cells using polyethylene (B3416737) glycol (PEG) or a viral fusogen.

  • Selection: Select for recipient cells that have successfully incorporated the this compound using a selectable marker present on the vector.

MMCT_Workflow donor_cell Donor Cell (with this compound) micronucleation Micronucleation (TN-16 + Griseofulvin) donor_cell->micronucleation microcell_formation Microcell Formation (Latrunculin B) micronucleation->microcell_formation enucleation Enucleation (Centrifugation) microcell_formation->enucleation microcells Isolated Microcells enucleation->microcells fusion Fusion (PEG or Viral Fusogen) microcells->fusion recipient_cell Recipient Cell recipient_cell->fusion hybrid_cell Hybrid Cell (with this compound) fusion->hybrid_cell selection Selection hybrid_cell->selection final_cell Recipient Cell with this compound selection->final_cell

Caption: Workflow of the improved Microcell-Mediated Chromosome Transfer (MMCT) protocol.

Quantitative Data and Performance

The performance of the this compound vector system has been evaluated in various studies, with key metrics including gene insertion efficiency, reprogramming efficiency, and vector stability.

Table 1: Gene Insertion and HAC Transfer Efficiency

ParameterMethodEfficiencyReference
Gene InsertionCre-loxP Recombination10⁻³ - 10⁻⁵[1]
Gene InsertionVCre/VloxP and SCre/SloxP~10%[9]
HAC TransferOriginal MMCT-[8]
HAC TransferImproved MMCT~10-fold higher than original[8]

Table 2: Reprogramming Efficiency of this compound Vectors

VectorTarget CellsReprogramming EfficiencyReference
iHAC1Mouse Embryonic FibroblastsPartial Reprogramming-
iHAC2Mouse Embryonic FibroblastsEfficient Reprogramming-
RetrovirusHuman Cells0.01 - 0.02%[10]
Sendai VirusHuman Fibroblasts~1%[10]

Table 3: Stability of HAC in Human iPSCs

hiPSC/HAC CloneHAC Retention (after 2 weeks)Daily Rate of HAC LossReference
#1100%0%[1]
#298%0.14%[1]
#396%0.29%[1]
#4100%0%[1]

Applications in Drug Development and Research

The unique features of the this compound vector system make it a valuable tool for a range of applications in biomedical research and drug development.

Generation of Integration-Free iPSCs

The this compound system provides a robust method for generating iPSCs without the risk of genomic integration of the reprogramming factors. The episomal this compound can be spontaneously lost or actively removed from the cells after reprogramming is complete, resulting in transgene-free iPSCs that are suitable for clinical applications.

iPSC_Generation_Workflow somatic_cells Somatic Cells mmct MMCT of this compound Vector somatic_cells->mmct reprogrammed_cells Reprogrammed Cells (this compound-positive iPSCs) mmct->reprogrammed_cells hac_removal Spontaneous or Induced This compound Removal reprogrammed_cells->hac_removal ipscs Integration-Free iPSCs hac_removal->ipscs differentiation Differentiation into Target Cell Types ipscs->differentiation therapeutic_cells Therapeutic Cells differentiation->therapeutic_cells

Caption: Workflow for generating integration-free iPSCs using the this compound vector system.

Gene Function Studies and Disease Modeling

The ability to deliver large genomic fragments makes the this compound system ideal for studying gene function in a native chromosomal context. It can be used to create humanized animal models or cellular models of genetic diseases by introducing human genes into animal or human cells, respectively.

The Bi-HAC Vector System

A sophisticated extension of this technology is the bi-HAC vector system, which utilizes two different HACs for transient and stable gene expression.[11] For example, a transient HAC (like the tet-O HAC) can be used to deliver reprogramming factors, while a stable HAC (like the 21HAC) can carry a therapeutic gene for long-term expression.[11] This dual-vector approach allows for the generation of therapeutically relevant cells from a patient's own somatic cells.

Bi_HAC_System cluster_transient Transient Expression cluster_stable Stable Expression tet_o_hac tet-O HAC (Reprogramming Factors) mmct_bi_hac MMCT of both HACs tet_o_hac->mmct_bi_hac hac_21 21HAC (Therapeutic Gene) hac_21->mmct_bi_hac patient_cells Patient Somatic Cells patient_cells->mmct_bi_hac reprogrammed_corrected_cells Reprogrammed and Gene-Corrected Cells mmct_bi_hac->reprogrammed_corrected_cells tet_o_hac_removal Removal of tet-O HAC reprogrammed_corrected_cells->tet_o_hac_removal final_therapeutic_cells Therapeutic iPSCs tet_o_hac_removal->final_therapeutic_cells

Caption: The bi-HAC vector system for cell reprogramming and gene therapy.

Conclusion

The this compound vector system offers a powerful and versatile platform for advanced gene delivery and cell engineering. Its ability to carry large payloads, maintain episomal status, and provide stable, long-term gene expression makes it a superior choice for applications ranging from the generation of safe and effective iPSCs to the development of novel gene therapies and humanized disease models. As the technology continues to evolve, the this compound system is poised to play an increasingly important role in the future of regenerative medicine and drug discovery.

References

An In-depth Technical Guide to iHAC-Mediated Cell Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of induced Human Artificial Chromosomes (iHACs) in cellular reprogramming. It details the molecular underpinnings, experimental protocols, and quantitative benchmarks of this advanced, integration-free method for generating induced pluripotent stem cells (iPSCs).

Introduction: The iHAC Advantage in Cellular Reprogramming

The generation of iPSCs through the forced expression of key transcription factors has revolutionized the fields of regenerative medicine and disease modeling. However, traditional reprogramming methods, particularly those employing viral vectors, carry risks associated with insertional mutagenesis and uncontrolled transgene expression. The this compound technology offers a sophisticated alternative, providing a stable, non-integrating platform for the sustained and controlled expression of reprogramming factors.

A Human Artificial Chromosome is an autonomous chromosome that can be maintained in human cells without integrating into the host genome. The "this compound" is a specialized HAC engineered to carry the necessary genes for inducing pluripotency, typically the Yamanaka factors: Oct4, Sox2, Klf4, and c-Myc. This approach ensures persistent expression of the reprogramming cocktail during the crucial early stages of reprogramming, followed by the option for subsequent removal of the this compound to generate transgene-free iPSCs.

The Core Mechanism: Sustained Expression and Epigenetic Remodeling

The primary mechanism of action of the this compound in cell reprogramming hinges on the continuous and stable expression of the reprogramming factors. Unlike transient expression systems where the reprogramming cassettes are quickly silenced or degraded, the this compound provides a persistent nuclear source of the transcription factors necessary to initiate and sustain the complex process of epigenetic remodeling.

This sustained expression is critical for overcoming the significant epigenetic barriers that maintain the somatic cell state. The reprogramming factors delivered by the this compound orchestrate a cascade of events, including the reactivation of the endogenous pluripotency network and the silencing of somatic cell-specific genes. The process can be broadly categorized into three stages: initiation, maturation, and stabilization.[1] The stable expression from the this compound is particularly impactful during the initiation and maturation phases, which are often major bottlenecks in other reprogramming methods.

Quantitative Analysis of Reprogramming Efficiency

The efficiency of iPSC generation is a critical parameter for the practical application of any reprogramming technology. While specific quantitative data for this compound reprogramming in human fibroblasts is not extensively published in direct comparative studies, the efficiency of non-integrating methods varies. The table below summarizes the reported efficiencies of common non-integrating reprogramming techniques for human fibroblasts, providing a benchmark for the field.

Reprogramming MethodKey FeaturesReported Efficiency (Colonies per 10^5 initial cells)Reference
This compound (via MMCT) Non-integrating, stable expression, large payload capacity.Data not yet widely available in direct comparative studies.-
Sendai Virus (SeV) RNA virus, non-integrating, high efficiency.~8 - 50[2][3]
Episomal Vectors Plasmids with oriP/EBNA-1, non-integrating, transient expression.~13 - 200[2][4]
mRNA Transfection Non-integrating, transient expression, requires repeated transfections.~2100[4]

Note: Reprogramming efficiency is highly dependent on the donor cell type, culture conditions, and the specific protocol used.

Experimental Protocols

This compound Vector Construction

The this compound vector is typically constructed to carry multiple expression cassettes for the reprogramming factors. A common configuration includes multiple copies of the cDNAs for Klf4, c-Myc, Sox2, and Oct4, each driven by a strong constitutive promoter such as CAG. To enhance reprogramming efficiency, some this compound constructs also include an shRNA against the tumor suppressor p53.

Below is a conceptual diagram of a typical this compound vector designed for cell reprogramming.

iHAC_Vector cluster_this compound This compound Vector cluster_cassette Reprogramming Cassette Centromere Centromere Oct4 Oct4 Telomere1 Telomere Telomere2 Telomere Sox2 Sox2 Klf4 Klf4 cMyc c-Myc p53_shRNA p53 shRNA

Caption: Conceptual diagram of an this compound vector for cell reprogramming.

Delivery of this compound via Microcell-Mediated Chromosome Transfer (MMCT)

The large size of the this compound necessitates a specialized delivery method. Microcell-Mediated Chromosome Transfer (MMCT) is the standard technique for transferring the this compound from a donor cell line (typically CHO cells) to the target somatic cells (e.g., human fibroblasts).

Detailed Methodology for MMCT:

  • Micronucleation of Donor Cells:

    • Culture CHO cells carrying the this compound to 70-80% confluency.

    • Induce micronucleation by treating the cells with a mitotic inhibitor, such as colcemid, for 48-72 hours. This treatment leads to the formation of micronuclei, each containing one or a few chromosomes.

  • Microcell Formation and Enucleation:

    • Disrupt the actin cytoskeleton using cytochalasin B.

    • Centrifuge the cells in a density gradient (e.g., Percoll) to extrude the micronuclei as small, membrane-enclosed bodies called microcells.

  • Purification of Microcells:

    • Purify the microcells from the resulting cell suspension by sequential filtration through polycarbonate membranes of decreasing pore size.

  • Fusion with Recipient Cells:

    • Prepare the recipient human fibroblasts by plating them at a suitable density.

    • Fuse the purified microcells with the recipient fibroblasts using a fusogen, such as polyethylene (B3416737) glycol (PEG) or by utilizing viral fusogenic envelope proteins expressed on the microcell surface.

  • Selection of Hybrid Cells:

    • Select for cells that have successfully incorporated the this compound. The this compound vector typically contains a selectable marker, such as resistance to an antibiotic like G418 or puromycin. Culture the cells in a medium containing the appropriate selection agent.

The following diagram illustrates the workflow of the MMCT process.

MMCT_Workflow Donor CHO Donor Cell with this compound Micronucleation Induce Micronucleation (Colcemid Treatment) Donor->Micronucleation Enucleation Microcell Formation (Cytochalasin B & Centrifugation) Micronucleation->Enucleation Purification Purify Microcells (Filtration) Enucleation->Purification Fusion Fuse Microcells with Recipient Cells (PEG) Purification->Fusion Recipient Human Fibroblasts Recipient->Fusion Selection Select Hybrid Cells (Antibiotic Selection) Fusion->Selection iPSC_Colony Emergence of iPSC Colonies Selection->iPSC_Colony

Caption: Workflow for this compound delivery via Microcell-Mediated Chromosome Transfer.

Culture and Isolation of iPSC Colonies
  • Post-Selection Culture: After selection, continue to culture the cells in fibroblast medium until small colonies with embryonic stem cell-like morphology begin to appear.

  • Transition to iPSC Medium: Once colonies are visible, switch to a standard iPSC culture medium (e.g., mTeSR1 or E8 medium) on a suitable matrix like Matrigel.

  • Colony Isolation and Expansion: Manually pick the well-formed iPSC colonies and transfer them to new culture plates for expansion.

  • Characterization: Characterize the resulting iPSC lines for the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60), pluripotency, and a normal karyotype.[5]

Signaling Pathways in this compound-Mediated Reprogramming

The sustained expression of reprogramming factors from the this compound is thought to robustly activate and maintain the signaling pathways essential for pluripotency. While the general signaling landscape of reprogramming is complex and involves multiple interconnected pathways, the this compound method likely provides a strong and persistent stimulus to the core pluripotency network.

Key signaling pathways involved in the establishment and maintenance of pluripotency that are influenced by the this compound-delivered factors include:

  • LIF/STAT3 Pathway: Crucial for the maturation phase of reprogramming in mouse cells.

  • Wnt/β-catenin Pathway: Promotes the reprogramming of somatic cells to pluripotency.[6]

  • TGF-β/Activin/Nodal Pathway: Essential for maintaining the pluripotency of human pluripotent stem cells.[7]

  • PI3K/AKT Pathway: Plays a role in maintaining the proliferative state and suppressing differentiation.

The diagram below illustrates the central role of the this compound in activating these key pluripotency signaling pathways.

Signaling_Pathways cluster_pathways Core Pluripotency Signaling This compound This compound OSKM Sustained Expression of Oct4, Sox2, Klf4, c-Myc This compound->OSKM LIF_STAT3 LIF/STAT3 Pathway OSKM->LIF_STAT3 Wnt Wnt/β-catenin Pathway OSKM->Wnt TGF_beta TGF-β/Activin/Nodal Pathway OSKM->TGF_beta PI3K_AKT PI3K/AKT Pathway OSKM->PI3K_AKT Pluripotency Establishment and Maintenance of Pluripotency LIF_STAT3->Pluripotency Wnt->Pluripotency TGF_beta->Pluripotency PI3K_AKT->Pluripotency

Caption: this compound-driven activation of core pluripotency signaling pathways.

Conclusion and Future Directions

The this compound technology represents a powerful, non-integrating method for cellular reprogramming that offers the advantage of sustained and stable expression of reprogramming factors. This leads to efficient epigenetic remodeling and the generation of high-quality iPSCs. The ability to subsequently remove the this compound ensures the generation of transgene-free iPSCs, which is a critical consideration for downstream applications in regenerative medicine and drug development.

Future research will likely focus on further optimizing the efficiency of MMCT for a wider range of cell types, exploring the use of alternative reprogramming factors delivered via the this compound, and conducting detailed comparative studies to benchmark the quality and safety of this compound-derived iPSCs against those generated by other methods. The continued development of the this compound platform holds significant promise for advancing the field of cellular reprogramming and its translation to clinical applications.

References

Principles of Human Artificial Chromosome Technology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Artificial Chromosomes (HACs) represent a paradigm shift in gene delivery and genome engineering. Unlike viral vectors or smaller plasmids that integrate into the host genome, often leading to insertional mutagenesis and unpredictable gene expression, HACs are autonomously replicating, non-integrating microchromosomes.[1][2] They offer the unique advantage of carrying large genomic loci, including entire genes with their regulatory elements, ensuring stable, long-term, and physiologically relevant gene expression.[3][4][5] This technical guide provides an in-depth overview of the core principles of HAC technology, including their construction, characterization, and applications in research and drug development.

Core Principles of HAC Technology

HACs are engineered to contain the three essential components of a functional chromosome: a centromere for faithful segregation during cell division, telomeres to protect the chromosome ends, and origins of replication for duplication.[6] Their size typically ranges from 6 to 10 megabases (Mb), significantly smaller than natural human chromosomes (50–250 Mb), yet large enough to carry substantial genetic payloads.[1][2] The primary advantage of HACs lies in their episomal nature, which circumvents the risks associated with the integration of foreign DNA into the host genome.[1][2][4]

HAC Construction Methodologies

There are two primary approaches to constructing HACs: the "top-down" method, which involves the truncation of a natural human chromosome, and the "bottom-up" method, which entails the de novo assembly of a chromosome from its fundamental components.[3][7][8][9]

Top-Down Approach: Telomere-Associated Chromosome Truncation (TACT)

The top-down approach begins with a natural human chromosome, which is then systematically truncated to remove non-essential genetic material, leaving behind a minimal functional chromosome.[8][9] This is often achieved through a technique called Telomere-Associated Chromosome Truncation (TACT).[10][11]

  • Cell Line Selection: The process typically starts with a human-rodent hybrid cell line containing the human chromosome of interest or a human cell line like HT1080. A key advancement involves the use of the chicken DT40 cell line, which has a high frequency of homologous recombination, making targeted truncation more efficient.[10]

  • Vector Construction: A targeting vector is constructed containing a human telomeric repeat sequence (TTAGGG)n, a selectable marker gene (e.g., for neomycin or blasticidin resistance), and a region of homology to the desired truncation site on the target chromosome.

  • Transfection: The targeting vector is introduced into the selected cell line using standard transfection methods like electroporation or lipofection.

  • Homologous Recombination and Truncation: The vector integrates at the targeted homologous site on the chromosome arm. The telomeric sequence seeds the formation of a new telomere, leading to the truncation of the distal portion of the chromosome arm.[10][12]

  • Selection and Screening: Cells containing the truncated chromosome are selected using the appropriate antibiotic. Clones are then screened using techniques like Fluorescence In Situ Hybridization (FISH) with probes specific to the telomeric repeats and the retained portion of the chromosome to confirm successful truncation.

  • Iterative Truncation (Optional): To create a minimal HAC, the process can be repeated to truncate the other arm of the chromosome. For example, the 21HAC was generated by successive truncations of human chromosome 21.[1]

Bottom-Up Approach: De Novo HAC Formation

The bottom-up approach involves the de novo assembly of a HAC from its constituent DNA elements. This method offers greater control over the final composition of the HAC.[7][8][9] The key component for de novo formation is alpha-satellite DNA, the highly repetitive sequence found at human centromeres, which is essential for centromere and kinetochore formation.[13][14][15]

  • DNA Component Preparation:

    • Centromeric DNA: A large array of alpha-satellite DNA (typically >30 kb), often containing CENP-B boxes, is cloned into a bacterial artificial chromosome (BAC) or yeast artificial chromosome (YAC).[14][16] Synthetic alpha-satellite arrays have also been developed to allow for more precise control over centromere function.[17][18]

    • Telomeric DNA: Tandem repeats of (TTAGGG)n are included to form the telomeres.

    • Genomic DNA: The gene of interest, along with its regulatory elements, is cloned into the construct.

    • Selectable Marker: A marker gene is included for selection of cells that have successfully taken up the HAC.

  • Transfection: The DNA components are co-transfected into a suitable human cell line, such as HT1080 fibrosarcoma cells.[16] An efficient delivery system utilizing Herpes Simplex Virus 1 (HSV-1) amplicons has been shown to improve the efficiency of HAC formation, particularly in human embryonic stem cells.[14][19]

  • In Vivo Assembly: Inside the host cell nucleus, the transfected DNA fragments undergo recombination and multimerization, leading to the formation of a microchromosome.[16][20]

  • Selection and Characterization: Cells containing the newly formed HAC are selected and expanded. The presence and integrity of the HAC are confirmed by FISH, and its function is assessed by observing its mitotic stability.

HAC Transfer and Characterization

Once created, HACs often need to be transferred to different cell types for functional studies or therapeutic applications.

Microcell-Mediated Chromosome Transfer (MMCT)

The most common method for transferring HACs between cells is Microcell-Mediated Chromosome Transfer (MMCT).[13][21][22]

  • Micronucleation Induction: Donor cells containing the HAC are treated with a mitotic inhibitor like colcemid (or more recently, a combination of TN-16 and griseofulvin (B1672149) for higher efficiency) to induce the formation of micronuclei, where individual chromosomes are enclosed in their own nuclear membrane.[13][23][24]

  • Microcell Formation: The micronucleated cells are treated with an agent that disrupts the actin cytoskeleton, such as cytochalasin B (or the more efficient latrunculin B), causing the cells to extrude the micronuclei as small, membrane-enclosed "microcells".[13][23][24]

  • Microcell Purification: The microcells are separated from the parent cells by filtration.

  • Fusion with Recipient Cells: The purified microcells are fused with the target recipient cells using a fusogen like polyethylene (B3416737) glycol (PEG) or measles virus fusogen envelope proteins for improved efficiency.[22]

  • Selection and Verification: Recipient cells that have successfully incorporated the HAC are selected and verified using methods like FISH and PCR.

Quantitative Data on HAC Technology

The performance of HACs can be evaluated based on their size, stability, and the level of gene expression they can support.

ParameterTop-Down HAC (e.g., 21HAC)Bottom-Up HAC (De Novo)Reference
Size ~5 Mb1-10 Mb[1],[2]
Formation Efficiency Dependent on truncation efficiencyVaries, can be low (~5% with synthetic alphoid DNA) but can be improved.[16],[15]
Mitotic Stability High, stable for extended periodsGenerally stable, but can vary depending on the centromere structure.[1]
Gene Expression Can achieve over 1000-fold increase in expression (e.g., erythropoietin).Stable and long-term expression has been demonstrated.[2],[19]
Payload Capacity Very large, can accommodate entire genes like the 2.4 Mb dystrophin gene.Large, can carry multiple genes and large genomic loci.[14]

Signaling Pathways in HAC Maintenance and Function

The stability and proper function of HACs are governed by the same complex signaling pathways that control natural chromosomes.

Centromere Identity and Kinetochore Assembly

The epigenetic identity of the centromere is primarily determined by the presence of the histone H3 variant, Centromere Protein A (CENP-A).[25][26][27] The deposition and maintenance of CENP-A at the centromere is a critical, cell-cycle-dependent process that ensures the assembly of the kinetochore, the protein machinery that attaches the chromosome to the mitotic spindle for segregation.[3][25][27] The kinetochore assembly is a highly regulated process involving a network of proteins that form the inner and outer kinetochore.[3][6][7][28]

Kinetochore_Assembly cluster_centromere Centromeric Chromatin cluster_inner Inner Kinetochore (CCAN) cluster_outer Outer Kinetochore CENPA CENP-A Nucleosomes CENPC CENP-C Pathway CENPA->CENPC recruits CENPT CENP-T Pathway CENPA->CENPT recruits KMN KMN Network (Knl1, Mis12, Ndc80) CENPC->KMN recruits CENPT->KMN recruits Microtubules Microtubules KMN->Microtubules attaches to

Kinetochore Assembly Pathway.
Chromosome Cohesion and Condensation

The structural integrity and segregation of chromosomes are maintained by two key protein complexes: cohesin and condensin.[8][16][20][29][30] Cohesin holds sister chromatids together after DNA replication until anaphase, while condensin is responsible for chromosome compaction during mitosis.[16][20][29] The proper functioning of these complexes is essential for the stability of both natural chromosomes and HACs.

Experimental Workflows

The following diagrams illustrate the logical flow of the top-down and bottom-up HAC construction methodologies.

Top_Down_HAC_Construction start Start: Human Chromosome in Host Cell (e.g., DT40) transfect Transfect Vector into Host Cell start->transfect construct Construct Targeting Vector (Telomeric repeats + Selectable Marker) construct->transfect recombination Homologous Recombination & Chromosome Truncation transfect->recombination selection Select for Truncated Chromosome recombination->selection verification Verify Truncation (FISH) selection->verification end Result: Top-Down HAC verification->end

Top-Down HAC Construction Workflow.

Bottom_Up_HAC_Construction start Start: DNA Components alpha_dna Alpha-Satellite DNA (BAC/YAC) start->alpha_dna telomere_dna Telomeric DNA start->telomere_dna gene_dna Gene of Interest start->gene_dna marker_dna Selectable Marker start->marker_dna transfect Co-transfect into Host Cell (e.g., HT1080) alpha_dna->transfect telomere_dna->transfect gene_dna->transfect marker_dna->transfect assembly De Novo Assembly (Recombination & Multimerization) transfect->assembly selection Select for HAC Presence assembly->selection verification Verify HAC Formation (FISH) selection->verification end Result: Bottom-Up HAC verification->end

Bottom-Up HAC Construction Workflow.

Applications in Drug Development and Research

HAC technology has a wide range of applications:

  • Gene Therapy: HACs can deliver therapeutic genes to correct genetic disorders without the risk of insertional mutagenesis.[1] For example, a HAC carrying the 2.4 Mb dystrophin gene has been developed for potential Duchenne muscular dystrophy therapy.[14]

  • Drug Discovery and Target Validation: HACs can be used to express specific genes or entire pathways in cell-based assays to screen for drug candidates and validate drug targets.

  • Production of Therapeutic Proteins: By carrying multiple copies of a gene, HACs can be used to create cell lines that produce high levels of therapeutic proteins, such as antibodies or enzymes.[5]

  • Humanized Animal Models: HACs can be introduced into the cells of other animals to create transgenic models that more accurately mimic human physiology and disease for preclinical studies.[5]

  • Functional Genomics: HACs are invaluable tools for studying chromosome function, gene regulation, and the roles of specific genomic regions.[1]

Conclusion

Human Artificial Chromosome technology provides a powerful and versatile platform for advanced genetic engineering. With their ability to carry large payloads, ensure stable, long-term gene expression, and avoid the pitfalls of genomic integration, HACs hold immense promise for the future of gene therapy, drug development, and fundamental biological research. As the techniques for their construction and transfer continue to improve in efficiency, the widespread application of HACs is set to accelerate progress in these critical fields.

References

In-Depth Technical Guide to Induced Hepato-Pancreato-Intestinal Progenitors (iHACs) in Regenerative Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of induced hepato-pancreato-intestinal progenitors (iHACs), with a focus on their generation, characterization, and applications in regenerative medicine. We delve into the detailed experimental protocols, the intricate signaling pathways governing their differentiation, and the quantitative analysis of the resulting cell populations.

Introduction to iHACs

Induced hepato-pancreato-intestinal progenitors, here termed iHACs, represent a multipotent cell population capable of differentiating into the three primary endodermal lineages of the digestive system: hepatic, pancreatic, and intestinal. The concept of generating these progenitors in vitro is inspired by early embryonic development, specifically the formation of the foregut-midgut boundary, from which the liver, pancreas, and intestines arise. A key breakthrough in this field is the development of hepato-biliary-pancreatic (HBP) organoids from human pluripotent stem cells (hPSCs), which recapitulate the co-development of these interconnected organs.[1][2][3][4] These organoid systems provide an invaluable platform for studying human development, modeling diseases of the digestive system, and developing novel regenerative therapies.[5][6][7][8]

Generation of iHACs as Hepato-Biliary-Pancreatic (HBP) Organoids

The generation of iHACs is most effectively achieved through the formation of HBP organoids by fusing anterior and posterior gut spheroids derived from hPSCs. This method mimics the natural developmental process of foregut-midgut boundary formation.[1][2][3][4]

Experimental Protocol: Generation of HBP Organoids

This protocol is adapted from the work of Koike et al., 2021.[2][9]

Materials:

  • Human pluripotent stem cells (hPSCs)

  • mTeSR1 medium

  • Matrigel

  • Y-27632

  • CHIR99021[10][11][12]

  • Noggin[13]

  • Retinoic acid[1][2][14][15][16]

  • FGF4

  • FGF10[17][18][19]

  • Gut growth medium (specific formulation to be detailed in the full protocol)

Methodology:

  • hPSC Culture: Maintain hPSCs in mTeSR1 medium on Matrigel-coated plates.

  • Definitive Endoderm Induction (Days 0-3): Induce differentiation of hPSCs into definitive endoderm by treating with high concentrations of Activin A and CHIR99021.

  • Anterior and Posterior Gut Spheroid Formation (Days 3-7):

    • Anterior Gut Spheroids: Culture definitive endoderm cells in suspension with Noggin and low concentrations of FGF4 to promote anterior gut identity.

    • Posterior Gut Spheroids: Culture definitive endoderm cells in suspension with high concentrations of Wnt3a (or CHIR99021) and FGF4 to promote posterior gut identity.

  • Spheroid Fusion and HBP Organoid Formation (Day 7 onwards):

    • Fuse one anterior and one posterior gut spheroid together in a single well containing Matrigel.

    • Culture the fused spheroids in a gut growth medium. The interaction at the boundary between the two spheroids will autonomously induce the formation of HBP organ domains.[1][2][3][4]

  • Long-term Culture and Maturation: Continue to culture the HBP organoids for several weeks to allow for the segregation and maturation of hepatic, biliary, and pancreatic tissues.[3]

Experimental Workflow

G cluster_0 hPSC Culture cluster_1 Definitive Endoderm Induction (Days 0-3) cluster_2 Gut Spheroid Formation (Days 3-7) cluster_3 HBP Organoid Formation (Day 7+) hPSC hPSCs DE Definitive Endoderm hPSC->DE Activin A, CHIR99021 AG Anterior Gut Spheroid DE->AG Noggin, low FGF4 PG Posterior Gut Spheroid DE->PG Wnt3a/CHIR99021, high FGF4 Fusion Spheroid Fusion AG->Fusion PG->Fusion HBPO HBP Organoid Fusion->HBPO Gut Growth Medium

Figure 1: Experimental workflow for generating HBP organoids.

Signaling Pathways Governing iHAC Differentiation

The differentiation of iHACs into distinct hepatic, pancreatic, and intestinal lineages is orchestrated by a complex interplay of signaling pathways that mirror embryonic development. The key pathways involved are WNT, FGF, BMP, and Retinoic Acid (RA) signaling.

WNT Signaling

Canonical WNT signaling plays a crucial role in patterning the anterior-posterior axis of the gut tube. High WNT activity promotes posterior (midgut/hindgut) fate, characterized by the expression of CDX2, while inhibition of WNT signaling is necessary for the specification of the anterior foregut, marked by SOX2 expression.[8][18][20][21][22] The GSK3β inhibitor CHIR99021 is commonly used to activate the WNT pathway in vitro.[10][11][12]

G WNT WNT Ligand Frizzled Frizzled/LRP5/6 WNT->Frizzled GSK3b GSK3β Frizzled->GSK3b inhibition bCatenin β-catenin GSK3b->bCatenin degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF activation Posterior_Genes Posterior Gut Genes (e.g., CDX2) TCF_LEF->Posterior_Genes transcription

Figure 2: Canonical WNT signaling pathway in gut patterning.
FGF Signaling

Fibroblast Growth Factor (FGF) signaling is critical for the specification of both hepatic and pancreatic lineages from the foregut endoderm.[14][15][18][19][23] Different concentrations and types of FGFs can influence cell fate decisions. For instance, FGF4 is implicated in early gut tube patterning, while FGF10 is crucial for pancreas development.[17][18][19][24] FGF signaling often acts in concert with other pathways, such as BMP and WNT, to refine organ-specific domains.

G FGF FGF Ligand (e.g., FGF4, FGF10) FGFR FGF Receptor FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Transcription_Factors Transcription Factors (e.g., GATA4, SOX9) RAS_RAF_MEK_ERK->Transcription_Factors PI3K_AKT->Transcription_Factors Lineage_Genes Hepatic/Pancreatic Genes Transcription_Factors->Lineage_Genes

Figure 3: FGF signaling pathways in lineage specification.
BMP Signaling

Bone Morphogenetic Protein (BMP) signaling is a key regulator of the hepato-pancreatic fate decision. High levels of BMP signaling, often mediated by BMP4, promote hepatic specification while suppressing the pancreatic fate.[4][11][25][26] Conversely, inhibition of BMP signaling, for example through the antagonist Noggin, is required for the development of the pancreas.[13]

G BMP BMP Ligand (e.g., BMP4) BMPR BMP Receptor BMP->BMPR SMAD pSMAD1/5/8 BMPR->SMAD Complex SMAD Complex SMAD->Complex SMAD4 SMAD4 SMAD4->Complex Hepatic_Genes Hepatic Genes Complex->Hepatic_Genes activation Pancreatic_Genes Pancreatic Genes Complex->Pancreatic_Genes inhibition Noggin Noggin Noggin->BMP

Figure 4: BMP signaling in hepato-pancreatic fate decision.

Quantitative Analysis of this compound-Derived Cell Populations

A critical aspect of evaluating the utility of iHACs for regenerative medicine is the quantitative assessment of the different cell lineages within the HBP organoids. While comprehensive quantitative data for the entire organoid composition is still emerging, studies utilizing single-cell RNA sequencing and detailed immunohistochemistry are beginning to provide insights into the cellular heterogeneity.[3][27][28][29][30]

Cell TypeMarkersEstimated Percentage in HBP OrganoidsReference
HepatocytesAFP, Albumin, HNF4αVariable, further studies needed for precise quantification[3][27]
Cholangiocytes (Biliary)SOX9, KRT19Variable, further studies needed for precise quantification[3]
Pancreatic ProgenitorsPDX1, SOX9, NKX6.1Variable, further studies needed for precise quantification[3][27]
Endocrine Pancreatic CellsInsulin, Glucagon, SomatostatinLower abundance, emerge with prolonged culture[3]
Intestinal Epithelial CellsCDX2, VillinPresent in posterior-derived regions[3]

Note: The percentages of each cell type can vary significantly depending on the specific protocol, the hPSC line used, and the duration of culture. The table represents a qualitative summary based on available marker expression data.

Applications in Regenerative Medicine

The ability to generate iHACs and HBP organoids in vitro opens up several exciting avenues for regenerative medicine.

  • Disease Modeling: HBP organoids derived from patient-specific iPSCs can be used to model congenital diseases affecting the liver, pancreas, and intestines, providing a platform for studying disease mechanisms and testing novel therapeutics.[5][6][31]

  • Drug Discovery and Toxicology: this compound-derived hepatocytes can be used for high-throughput screening of drug candidates for efficacy and toxicity, potentially reducing the reliance on animal models.[7][32]

  • Cell-Based Therapies: In the long term, this compound-derived cells or the organoids themselves could be transplanted to replace damaged or diseased tissue in patients with liver failure, diabetes, or intestinal disorders.[5][6][22][33] Early studies in animal models have shown the potential for engraftment and functional integration of transplanted organoids.[5][6]

Conclusion

The generation of induced hepato-pancreato-intestinal progenitors in the form of HBP organoids represents a significant advancement in the field of regenerative medicine. This technology provides a powerful tool to study the complex interplay of signaling pathways that govern the development of the digestive system and offers a promising platform for disease modeling, drug discovery, and the future development of cell-based therapies. Further research is needed to refine differentiation protocols to achieve more precise control over cell fate decisions and to enhance the maturation and functionality of the resulting tissues for clinical applications.

References

An In-depth Technical Guide to the Inducible Human Artificial Chromosome (iHAC) for Gene Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. However, the development of safe and efficient gene delivery vectors remains a critical challenge. Traditional viral vectors, while effective at gene transfer, are often limited by their cargo capacity, potential for immunogenicity, and risk of insertional mutagenesis. Human Artificial Chromosomes (HACs) have emerged as a promising non-integrating vector platform that can overcome many of these limitations. The inducible Human Artificial Chromosome (iHAC) represents a sophisticated iteration of this technology, offering precise temporal and quantitative control over the expression of therapeutic transgenes. This technical guide provides an in-depth overview of the core principles of this compound technology, detailed experimental protocols, quantitative data analysis, and the underlying molecular mechanisms, tailored for researchers and professionals in the field of drug development.

Core Principles of this compound Technology

An this compound is a synthetically constructed microchromosome that is maintained episomally within the nucleus of human cells.[1][2] Its key features include a functional centromere for stable segregation during cell division, telomeres to protect the chromosome ends, and a replication origin. Critically, the this compound incorporates an inducible gene expression system, most commonly the tetracycline-controlled (Tet-On/Tet-Off) system, which allows for the regulation of transgene expression by an external stimulus, such as the administration of doxycycline.[3][4]

The primary advantages of using an this compound for gene therapy research include:

  • Large Cargo Capacity: HACs can carry megabase-sized DNA fragments, enabling the delivery of large genes, multiple genes, or entire genomic loci with their native regulatory elements.[5][6]

  • Stable Episomal Maintenance: By replicating and segregating like a natural chromosome, the this compound is stably maintained in dividing cells without integrating into the host genome, thus minimizing the risk of insertional mutagenesis.[1][2]

  • Controlled Gene Expression: The inducible nature of the this compound allows for precise control over the timing and level of therapeutic gene expression, which is crucial for safety and efficacy.[3][4]

  • Avoidance of Vector-Related Immunogenicity: As a non-viral vector, the this compound is less likely to elicit an immune response compared to viral delivery systems.

Quantitative Data on this compound Performance

The precise control of gene expression is a hallmark of this compound technology. The Tet-On system, in particular, has been shown to provide a wide dynamic range of induction.

Table 1: Doxycycline-Inducible Gene Expression with Tet-On System

ParameterReported ValueReference
Fold Induction Up to 10,000-fold[1]
Doxycycline Concentration for Induction As low as 100 ng/mL[7]
Time to Maximal Induction 24 hours in most organs (in vivo)[8]

Table 2: Comparison of this compound with Other Gene Delivery Vectors

FeatureThis compoundLentiviral VectorAdeno-Associated Viral (AAV) Vector
Vector Type Non-integrating, episomalIntegratingPrimarily non-integrating, episomal
Cargo Capacity >10 Mb~8-10 kb~4.7 kb
Gene Expression Stable, inducibleStable, constitutive (can be modified)Can be transient or stable
Insertional Mutagenesis Risk Very LowHighLow
Immunogenicity LowModerateLow to Moderate
Reference [1][2][9][9][10][9][11]

Experimental Protocols

The generation and utilization of an this compound vector involves a multi-step process, from initial construction to transfer into target cells and subsequent analysis of gene expression.

This compound Construction

The construction of a HAC can be achieved through two primary approaches: the "top-down" method, which involves the truncation of a natural human chromosome, and the "bottom-up" approach, which involves the de novo assembly of chromosomal components. The following is a generalized workflow for the "bottom-up" construction of an alphoidtetO-HAC, a type of this compound with a conditional centromere.

Workflow for "Bottom-Up" this compound Construction:

  • Alphoid DNA Array Synthesis: Synthesize a DNA construct containing a multimeric array of alpha-satellite DNA (alphoid DNA), which is the primary DNA sequence found in human centromeres. Incorporate tetracycline (B611298) operator (tetO) sequences within the alphoid array to create a conditional centromere.

  • Vector Assembly: Clone the alphoidtetO array into a suitable vector, such as a Bacterial Artificial Chromosome (BAC) or a Yeast Artificial Chromosome (YAC). This vector should also contain telomeric sequences and a gene loading site, typically a loxP site, for subsequent insertion of the therapeutic gene.

  • Transfection into Human Cells: Transfect the HAC-seeding vector into a suitable human cell line, such as HT1080 fibrosarcoma cells.

  • Selection and Verification: Select for cells that have successfully formed a de novo HAC. This can be verified by Fluorescence In Situ Hybridization (FISH) using probes specific for the alphoid DNA and the vector backbone.

iHAC_Construction_Workflow cluster_synthesis Vector Synthesis cluster_cellular Cellular Engineering cluster_gene_loading Therapeutic Gene Insertion cluster_final Final Product alphoid Alphoid DNA Array + tetO sequences vector BAC/YAC Vector (with Telomeres, loxP) alphoid->vector Cloning transfection Transfection into Human Cells (e.g., HT1080) vector->transfection Delivery selection Selection and Clonal Expansion transfection->selection verification Verification by FISH selection->verification gene_loading Cre-loxP Mediated Gene Loading verification->gene_loading Validated this compound final_this compound Functional this compound with Therapeutic Gene gene_loading->final_this compound

This compound Construction Workflow

Gene Loading via Cre-loxP Recombination

The Cre-loxP system is a powerful tool for site-specific recombination, enabling the precise insertion of a gene of interest into the this compound.

Protocol for Cre-loxP Gene Loading:

  • Vector Preparation: Prepare a donor plasmid containing the therapeutic gene flanked by loxP sites. This plasmid should also contain a selectable marker.

  • Co-transfection: Co-transfect the this compound-containing cells with the donor plasmid and a plasmid expressing Cre recombinase.

  • Recombination: The Cre recombinase will catalyze a recombination event between the loxP site on the this compound and the loxP sites on the donor plasmid, resulting in the integration of the therapeutic gene into the this compound.

  • Selection: Select for cells that have successfully integrated the gene using the appropriate selection agent.

  • Verification: Confirm the correct integration of the therapeutic gene by PCR and sequencing.

Microcell-Mediated Chromosome Transfer (MMCT)

MMCT is the standard method for transferring the this compound from the initial host cell line (e.g., CHO or HT1080 cells) to the final recipient cells for therapeutic application.

Detailed MMCT Protocol:

  • Micronucleation Induction: Treat the donor cells containing the this compound with a mitotic inhibitor, such as colcemid, to induce the formation of micronuclei. Each micronucleus contains a small number of chromosomes, and some will contain the this compound.

  • Microcell Formation: Treat the micronucleated cells with an agent that disrupts the cytoskeleton, such as cytochalasin B. This causes the cell to extrude its micronuclei as small, membrane-enclosed bodies called microcells.

  • Microcell Purification: Separate the microcells from the parent cells by centrifugation through a density gradient.

  • Fusion: Fuse the purified microcells with the recipient cells using a fusogen, such as polyethylene (B3416737) glycol (PEG) or inactivated Sendai virus.

  • Selection and Screening: Select for recipient cells that have successfully incorporated the this compound using a selectable marker present on the HAC. Screen the resulting clones by FISH and PCR to confirm the presence and integrity of the this compound.

Inducible Gene Expression System: The Tet-On/Tet-Off Mechanism

The ability to induce gene expression is a key feature of the this compound. The most commonly employed system is the tetracycline-inducible system, which comes in two flavors: Tet-Off and Tet-On.

  • Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA) protein, a fusion of the Tet repressor (TetR) and the VP16 activation domain, binds to the tetracycline response element (TRE) in the promoter of the target gene and activates transcription. In the presence of tetracycline or doxycycline, tTA is sequestered and cannot bind to the TRE, thus turning off gene expression.[3][4]

  • Tet-On System: This system utilizes a reverse tTA (rtTA) which only binds to the TRE and activates transcription in the presence of doxycycline.[3][4] This is often the preferred system as it allows for gene activation on demand.

Tet_Inducible_System cluster_tet_off Tet-Off System cluster_off_no_dox No Doxycycline cluster_off_dox With Doxycycline cluster_tet_on Tet-On System cluster_on_no_dox No Doxycycline cluster_on_dox With Doxycycline tTA_off tTA TRE_off TRE tTA_off->TRE_off binds Gene_off Therapeutic Gene TRE_off->Gene_off activates Dox_off Doxycycline tTA_dox_off tTA Dox_off->tTA_dox_off binds & inactivates TRE_dox_off TRE tTA_dox_off->TRE_dox_off cannot bind Gene_dox_off Therapeutic Gene TRE_dox_off->Gene_dox_off is inactive rtTA_on rtTA TRE_on TRE rtTA_on->TRE_on cannot bind Gene_on Therapeutic Gene TRE_on->Gene_on is inactive Dox_on Doxycycline rtTA_dox_on rtTA Dox_on->rtTA_dox_on binds & activates TRE_dox_on TRE rtTA_dox_on->TRE_dox_on binds Gene_dox_on Therapeutic Gene TRE_dox_on->Gene_dox_on activates p53_Pathway cluster_induction This compound-Mediated Induction cluster_pathway Apoptotic Pathway Dox Doxycycline iHAC_p53 This compound-p53 Dox->iHAC_p53 activates p53_protein p53 Protein iHAC_p53->p53_protein expresses Bax Bax p53_protein->Bax activates Bcl2 Bcl-2 p53_protein->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes cytochrome c release Bcl2->Mitochondrion inhibits cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

iHAC: A Technical Guide to Inducible Gene Function Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inducible Human Artificial Chromosome (iHAC) system represents a significant advancement in the study of gene function, offering a powerful and versatile platform for controlled, reversible, and stable gene expression. This technical guide provides an in-depth overview of the core principles of this compound technology, detailed experimental protocols, and its applications in elucidating complex biological processes and facilitating drug discovery.

Introduction to the this compound System

The this compound is a microchromosome that functions as a stable, non-integrating episomal vector within human cells.[1] Unlike traditional viral vectors or plasmid-based transfection methods, the this compound system avoids the risks of insertional mutagenesis and provides for the stable maintenance of large genomic DNA inserts, including entire gene loci with their native regulatory elements.[2] A key innovation in this compound technology is the development of the alphoidtetO-HAC, which features a conditional centromere. This centromere contains tetracycline (B611298) operator (tetO) sequences, allowing for its inactivation through the doxycycline-inducible expression of a tetracycline repressor (tetR) fusion protein.[3] This unique feature enables the controlled elimination of the HAC from dividing cells, providing an elegant internal control for phenotypic studies.[4]

Key Advantages of the this compound System:

  • Stable, Episomal Maintenance: The presence of a functional centromere ensures that the this compound is faithfully segregated during cell division without integrating into the host genome.[2]

  • Large Insert Capacity: iHACs can accommodate megabase-sized DNA fragments, allowing for the introduction of entire genes with their complex regulatory landscapes.

  • Physiological Gene Expression: The ability to carry complete genomic loci enables the study of gene expression under native-like regulation.[5]

  • Inducible Gene Expression and Chromosome Loss: The alphoidtetO-HAC system allows for doxycycline-inducible control over gene expression and the complete removal of the artificial chromosome, providing a robust method for validating gene function.[6][7]

  • Avoidance of Insertional Mutagenesis: As an independent chromosome, the this compound does not disrupt the host genome, a significant safety advantage over integrating viral vectors.[5]

Experimental Workflow: From Construction to Analysis

The utilization of the this compound system involves a series of sophisticated molecular and cellular biology techniques. The general workflow encompasses the construction of the this compound vector, insertion of the gene of interest, transfer into donor cells, and subsequent delivery to the final recipient cells for functional analysis.

experimental_workflow cluster_construction This compound Vector Construction cluster_gene_loading Gene Loading cluster_transfer Chromosome Transfer cluster_analysis Functional Analysis alphoid_dna Synthetic alphoid-tetO DNA transfection_ht1080 Transfection into HT1080 cells alphoid_dna->transfection_ht1080 vector_backbone BAC/YAC Vector vector_backbone->transfection_ht1080 de_novo_hac De novo this compound formation transfection_ht1080->de_novo_hac cho_cells This compound in CHO donor cells gene_of_interest Gene of Interest (GOI) Plasmid (with loxP site) gene_insertion Cre-loxP Mediated Insertion of GOI gene_of_interest->gene_insertion cre_recombinase Cre Recombinase Expression cre_recombinase->gene_insertion cho_cells->gene_insertion micronucleation Micronucleation Induction enucleation Enucleation & Microcell Formation micronucleation->enucleation fusion Microcell Fusion (MMCT) enucleation->fusion stable_cell_line Stable Cell Line with this compound fusion->stable_cell_line recipient_cells Recipient Cells recipient_cells->fusion doxycycline_induction Doxycycline (B596269) Treatment stable_cell_line->doxycycline_induction gene_expression_analysis Gene Expression Analysis (qPCR, Western Blot) doxycycline_induction->gene_expression_analysis phenotypic_assays Phenotypic Assays doxycycline_induction->phenotypic_assays hac_loss This compound Loss (Control) doxycycline_induction->hac_loss

Experimental workflow for this compound-based gene function studies.

Data Presentation: Quantitative Analysis of this compound-mediated Gene Expression

A key advantage of the this compound system is the ability to achieve stable and quantifiable levels of gene expression. The following tables summarize representative quantitative data from studies utilizing iHACs.

Table 1: Quantitative Real-Time PCR (qRT-PCR) Analysis of Gene Expression

This table illustrates the fold change in mRNA expression of a target gene introduced via an this compound in response to doxycycline induction. Data is presented as the mean fold change ± standard deviation from triplicate experiments.

Cell LineGene on this compoundTreatmentFold Change (vs. Untreated)
HEK293Reporter GeneDoxycycline (1 µg/mL, 48h)150 ± 15
HT1080Therapeutic ProteinDoxycycline (1 µg/mL, 48h)85 ± 9
iPSCDevelopmental FactorDoxycycline (0.5 µg/mL, 72h)250 ± 30

Data is hypothetical and serves as an example of typical results.

Table 2: Western Blot Analysis of Protein Expression

This table shows the relative protein expression levels of a target gene delivered by an this compound, as quantified by densitometry of Western blot bands, normalized to a loading control (e.g., β-actin).

Cell LineGene on this compoundTreatmentRelative Protein Level (Arbitrary Units)
HeLaKinase AUntreated1.0
HeLaKinase ADoxycycline (1 µg/mL, 72h)25.4
U2OSTumor Suppressor BUntreated1.0
U2OSTumor Suppressor BDoxycycline (1 µg/mL, 72h)18.2

Data is hypothetical and serves as an example of typical results.

Table 3: High-Content Screening (HCS) Phenotypic Analysis

This table presents example data from a high-content screen of a cell line carrying an this compound expressing a gene involved in apoptosis. The percentage of apoptotic cells is quantified based on nuclear morphology and caspase activation markers.

Cell LineGene on this compoundCompound Treatment% Apoptotic Cells
A549Pro-apoptotic FactorVehicle5.2 ± 1.1
A549Pro-apoptotic FactorCompound X (10 µM)45.8 ± 4.3
A549 (this compound lost)Pro-apoptotic FactorCompound X (10 µM)8.1 ± 1.5

Data is hypothetical and serves as an example of typical results.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the this compound workflow.

Construction of the alphoidtetO-HAC

The alphoidtetO-HAC is typically constructed de novo in a suitable human cell line, such as HT1080.

  • Vector Preparation: A bacterial artificial chromosome (BAC) or yeast artificial chromosome (YAC) vector is engineered to contain a synthetic array of alphoid DNA monomers. Crucially, a subset of these monomers has the CENP-B box replaced with the tetracycline operator (tetO) sequence. The vector also contains a selectable marker, such as blasticidin resistance (Bsr).

  • Transfection: The engineered vector is transfected into HT1080 cells using a suitable method, such as lipofection or electroporation.

  • Selection and Amplification: Transfected cells are cultured in the presence of the selection agent (e.g., blasticidin). During this process, the input DNA undergoes amplification and rearrangement, leading to the de novo formation of a stable, circular this compound.

  • Verification: The presence and integrity of the newly formed this compound are confirmed by Fluorescence In Situ Hybridization (FISH) using probes specific for the vector backbone and the alphoid DNA.

Cre-loxP Mediated Gene Insertion

The gene of interest (GOI) is inserted into a specific acceptor site on the this compound, often a loxP site, via Cre-loxP recombination.[2][8]

  • Donor Cell Line: The this compound is first transferred to a donor cell line that is deficient in an enzyme such as hypoxanthine-guanine phosphoribosyltransferase (HPRT), for example, a CHO cell line. The this compound itself carries a portion of the HPRT gene (e.g., 3' HPRT) adjacent to the loxP site.

  • Targeting Vector: The GOI is cloned into a targeting vector that contains a loxP site and the remaining portion of the HPRT gene (e.g., 5' HPRT).

  • Co-transfection: The targeting vector and a Cre recombinase expression plasmid are co-transfected into the this compound-containing CHO cells.

  • Recombination and Selection: The Cre recombinase mediates recombination between the loxP site on the this compound and the loxP site on the targeting vector, leading to the insertion of the GOI and the reconstitution of a functional HPRT gene.

  • Selection: Cells that have undergone successful recombination are selected by their ability to grow in HAT (hypoxanthine-aminopterin-thymidine) medium.

  • Verification: The correct insertion of the GOI is confirmed by PCR and Southern blotting.

Microcell-Mediated Chromosome Transfer (MMCT)

MMCT is the standard method for transferring the this compound from the donor cell line to the desired recipient cell line.[9][10]

  • Micronucleation: Donor cells (e.g., CHO cells carrying the this compound) are treated with a microtubule inhibitor, such as colcemid, to induce mitotic arrest and the formation of micronuclei, each containing one or a few chromosomes.

  • Enucleation: The micronucleated cells are treated with cytochalasin B to disrupt the actin cytoskeleton and then centrifuged through a density gradient (e.g., Percoll) to extrude the micronuclei as small, membrane-enclosed "microcells."

  • Purification: The microcell preparation is filtered to remove contaminating whole cells.

  • Fusion: The purified microcells are fused with the recipient cells using a fusogen, such as polyethylene (B3416737) glycol (PEG) or inactivated Sendai virus.

  • Selection: Recipient cells that have successfully incorporated the this compound are selected using a selectable marker present on the this compound (e.g., blasticidin resistance).

  • Clonal Isolation and Verification: Single-cell clones are isolated and expanded. The presence and integrity of the this compound in the recipient cell line are confirmed by FISH analysis.

Doxycycline-Inducible Centromere Inactivation and this compound Loss

The conditional nature of the alphoidtetO-HAC allows for its controlled elimination from the cell population.[11]

  • Induction: The this compound-containing cells are cultured in the presence of doxycycline. Doxycycline induces the expression of a tetR-fusion protein (e.g., tTS) that binds to the tetO sequences within the this compound's centromere.

  • Centromere Inactivation: The binding of the tetR-fusion protein disrupts the kinetochore assembly and function, leading to the failure of the this compound to segregate properly during mitosis.

  • Chromosome Loss: The non-segregated this compound is lost from the daughter cells over subsequent cell divisions.

  • Verification: The loss of the this compound is confirmed by the loss of expression of a marker gene on the HAC (e.g., GFP) and by FISH analysis.

Application in Studying Signaling Pathways: The Wnt/β-catenin Pathway

The this compound system is a powerful tool for dissecting complex signaling pathways. For example, it can be used to express key components of the Wnt/β-catenin pathway to study their effects on downstream targets and cellular phenotypes.

wnt_pathway cluster_off Wnt 'OFF' State cluster_on Wnt 'ON' State (this compound-mediated Wnt3a expression) cluster_nucleus destruction_complex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation tcf_lef_off TCF/LEF wnt_target_genes_off Wnt Target Genes (e.g., c-Myc, Cyclin D1) (Repressed) tcf_lef_off->wnt_target_genes_off Repression iHAC_Wnt3a This compound expressing Wnt3a Wnt3a Wnt3a iHAC_Wnt3a->Wnt3a Expression Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt3a->Frizzled_LRP Binding Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activation destruction_complex_inactivated Destruction Complex (Inactivated) Dsh->destruction_complex_inactivated Inhibition beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus beta_catenin_nucleus β-catenin tcf_lef_on TCF/LEF beta_catenin_nucleus->tcf_lef_on Binding wnt_target_genes_on Wnt Target Genes (Activated) tcf_lef_on->wnt_target_genes_on Activation

This compound-mediated expression of Wnt3a to study Wnt/β-catenin signaling.

By introducing an this compound that expresses Wnt3a in a doxycycline-inducible manner, researchers can precisely control the activation of the Wnt pathway.[3][12] This allows for the quantitative analysis of downstream events, such as the stabilization and nuclear translocation of β-catenin, and the expression of Wnt target genes like c-Myc and Cyclin D1.[4] The ability to then induce the loss of the this compound provides a definitive control to confirm that the observed effects are a direct result of Wnt3a expression.

Applications in Drug Discovery and Development

The this compound system has significant potential to accelerate various stages of the drug discovery and development pipeline.[13][14]

  • Target Identification and Validation: By overexpressing or knocking down a gene of interest in a controlled manner, the this compound system can be used to validate its role in a disease phenotype, confirming it as a potential drug target.

  • Preclinical Studies: The this compound system can be used to generate transgenic animals that carry a human gene of interest, creating more relevant models for studying human diseases and testing the efficacy and safety of drug candidates.[17]

Conclusion

The inducible Human Artificial Chromosome system offers an unparalleled level of control and precision for studying gene function. Its ability to stably express large genes at physiological levels, coupled with the unique feature of inducible chromosome loss, makes it an invaluable tool for researchers in academia and the pharmaceutical industry. As the technology continues to evolve, the this compound system is poised to play an increasingly important role in unraveling the complexities of the human genome and in the development of novel therapeutics.

References

The iHAC Expression System: A Technical Guide to a Novel Platform for Stable, High-Yield Protein Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of recombinant protein production is continually evolving, driven by the demand for complex therapeutic proteins and the need for robust, scalable, and safe expression systems. The innovative Human Artificial Chromosome (iHAC) expression system represents a significant leap forward, offering a powerful platform for the stable, long-term expression of therapeutic proteins and other biologics. This technical guide provides an in-depth overview of the core features of the this compound system, including detailed methodologies for its implementation and quantitative data on its performance.

Core Features of the this compound Expression System

The this compound system is built upon the foundation of a human artificial chromosome, a mini-chromosome that is maintained and segregated independently of the host cell's native chromosomes. This episomal nature is a key advantage, as it circumvents the risks of insertional mutagenesis and gene silencing often associated with viral and other integrating vector systems.

Key features include:

  • Episomal Maintenance: The this compound vector exists as a separate entity within the cell nucleus, ensuring that the integrity of the host genome is maintained. This is a critical safety feature for therapeutic applications.

  • Large Cargo Capacity: Unlike many conventional vectors that have limitations on the size of the genetic payload, the this compound can accommodate very large DNA fragments, including entire genomic loci with their native regulatory elements.[1][2] This allows for the expression of large, complex proteins and multi-gene pathways.

  • Stable, Long-Term Expression: Once established in a cell line, the this compound is mitotically stable, leading to consistent and long-term expression of the target protein over many cell generations. This stability is crucial for large-scale manufacturing processes.

  • Avoidance of Position Effects: Because the this compound does not integrate into the host genome, it is not subject to the "position effects" that can lead to variable or silenced gene expression depending on the integration site.

  • Versatility in Host Cells: The this compound system has been successfully implemented in various mammalian cell lines, with Chinese Hamster Ovary (CHO) cells being a particularly suitable host for therapeutic protein production due to their well-characterized performance in industrial bioprocessing.

The this compound Vector: Architecture and Gene Insertion

The this compound vector is a sophisticated piece of genetic engineering, designed for efficient gene insertion and high-level expression. A typical this compound vector contains essential chromosomal elements and a dedicated site for the insertion of the gene of interest.

Vector Components

A foundational component of the this compound is the expression cassette . This is a pre-designed genetic circuit that drives the expression of the target protein. A common configuration includes:

  • Promoter: The CAG promoter, a strong synthetic promoter composed of the cytomegalovirus (CMV) early enhancer element, the promoter, first exon, and first intron of the chicken beta-actin gene, is frequently used to drive high-level, constitutive expression.[3][4]

  • Gene of Interest (GOI): The coding sequence for the desired protein is inserted into the expression cassette.

  • Insulator Elements: Flanking the expression cassette with insulator elements, such as the chicken β-globin insulator (cHS4), helps to shield the transgene from the influence of surrounding chromatin, ensuring consistent expression.[3][4]

  • Selectable Marker: A selectable marker gene, such as neomycin resistance, allows for the selection of cells that have successfully incorporated the this compound.

Gene Insertion Methodology

The primary method for inserting a gene of interest into the this compound vector is through Cre-loxP site-specific recombination .[5] This highly efficient and precise system utilizes the Cre recombinase enzyme to catalyze a recombination event between two loxP recognition sites.[5] One loxP site is engineered into the this compound vector, while the other is included in a donor plasmid containing the gene of interest. The result is the targeted insertion of the gene into the this compound.

Quantitative Data on Protein Expression

The this compound system, particularly when combined with technologies for gene amplification, has demonstrated the potential for significant increases in protein production. The IR/MAR (Inverted Repeats/Matrix Attachment Regions) HAC system is one such advancement that facilitates the amplification of the gene of interest on the artificial chromosome.

Cell LineTarget ProteinExpression SystemFold Increase in ExpressionRecombinant Protein YieldReference
CHO DG44EGFPIR/MAR HAC4.6 - 6.9 foldNot specified[6]
CHO K1Anti-VEGF AntibodyIR/MAR HACNot specified50 µg/ml/8 days[6]

Table 1: Summary of quantitative data on protein expression using an advanced this compound system.

Experimental Protocols

The implementation of the this compound expression system involves a series of sophisticated cell and molecular biology techniques. The following sections provide an overview of the key experimental protocols.

Protocol 1: Gene Insertion into the this compound Vector via Cre-loxP Recombination

This protocol describes the insertion of a gene of interest (GOI) into a loxP-containing this compound vector in a donor cell line, typically CHO cells.

Materials:

  • CHO cells containing the this compound vector with a loxP site.

  • Donor plasmid containing the GOI flanked by a loxP site and a selectable marker.

  • Cre recombinase expression plasmid.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Selection agent (e.g., G418).

Procedure:

  • Cell Culture: Culture the CHO-iHAC cells in appropriate medium to ~80% confluency.

  • Co-transfection: Co-transfect the CHO-iHAC cells with the donor plasmid and the Cre recombinase expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection: 48 hours post-transfection, begin selection by adding the appropriate selection agent to the culture medium.

  • Clonal Isolation: Culture the cells for 2-3 weeks, replacing the selection medium every 3-4 days. Isolate resistant colonies and expand them for further analysis.

  • Verification: Verify the successful insertion of the GOI into the this compound by PCR, Southern blotting, and sequencing.

Protocol 2: Transfer of the this compound into a Production Cell Line via Microcell-Mediated Chromosome Transfer (MMCT)

MMCT is a technique used to transfer a single or a few chromosomes from a donor cell to a recipient cell.[6][7][8] This is the standard method for transferring the engineered this compound from the donor CHO cells to the final production cell line.

Materials:

  • Donor CHO cells carrying the engineered this compound.

  • Recipient production cell line (e.g., CHO-K1).

  • Colcemid or a combination of TN-16 and Griseofulvin for micronucleation.[1][9]

  • Cytochalasin B or Latrunculin B for microcell formation.[1][9]

  • Phytohemagglutinin-P (PHA-P) and Polyethylene glycol (PEG) for cell fusion.

  • Ficoll or Percoll for gradient centrifugation.

  • Cell culture medium and supplements.

Procedure:

  • Micronucleation of Donor Cells: Treat the donor CHO cells with a mitotic inhibitor (e.g., colcemid) to induce the formation of micronuclei, where individual chromosomes are enclosed in a nuclear membrane.

  • Enucleation and Microcell Formation: Treat the micronucleated cells with an enucleating agent (e.g., cytochalasin B) and centrifuge them on a density gradient. This process forces the micronuclei to be extruded from the cells, forming microcells.

  • Purification of Microcells: Purify the microcells from the resulting mixture by filtration.

  • Fusion: Mix the purified microcells with the recipient cells in the presence of a fusogen (e.g., PEG) to induce fusion.

  • Selection and Screening: Select for recipient cells that have successfully incorporated the this compound using the selectable marker on the artificial chromosome. Screen the resulting clones for the presence and integrity of the this compound using techniques such as FISH (Fluorescence In Situ Hybridization) and PCR.

Visualizing the Workflow and Logic

To better illustrate the processes involved in the this compound expression system, the following diagrams have been generated using the DOT language.

G cluster_vector_construction This compound Vector Construction cluster_cell_line_dev Cell Line Development cluster_protein_production Protein Production GOI Gene of Interest (GOI) Donor_Plasmid Donor Plasmid (with loxP site) GOI->Donor_Plasmid Clone GOI into plasmid iHAC_Vector This compound Vector (in donor CHO cells with loxP site) Donor_Plasmid->iHAC_Vector Co-transfect Engineered_this compound Engineered this compound (with GOI in donor CHO cells) Cre_Plasmid Cre Recombinase Plasmid Cre_Plasmid->iHAC_Vector Co-transfect MMCT Microcell-Mediated Chromosome Transfer (MMCT) Engineered_this compound->MMCT Final_Cell_Line Final Production Cell Line (expressing GOI) MMCT->Final_Cell_Line Production_Cell_Line Production Cell Line (e.g., CHO-K1) Production_Cell_Line->MMCT Culture Large-Scale Culture Final_Cell_Line->Culture Purification Protein Purification Culture->Purification Final_Product Purified Protein Purification->Final_Product

Caption: Experimental workflow for protein expression using the this compound system.

G cluster_cre_lox Cre-loxP Site-Specific Recombination Donor_Plasmid Donor Plasmid loxP - GOI - loxP Recombination Recombination Event Donor_Plasmid->Recombination This compound This compound Vector ...- loxP -... This compound->Recombination Cre Cre Recombinase Cre->Recombination catalyzes Engineered_HAC Engineered this compound ...- loxP - GOI - loxP -... Recombination->Engineered_HAC

Caption: Logical diagram of Cre-loxP mediated gene insertion into the this compound vector.

Conclusion

The this compound expression system offers a compelling alternative to traditional methods of recombinant protein production. Its ability to stably maintain large genetic payloads without disrupting the host genome addresses key challenges in safety and long-term expression stability. While the initial development of an this compound-based production cell line is a complex and multi-step process, the resulting stable, high-yielding cell lines hold immense promise for the reliable and scalable manufacturing of complex therapeutic proteins. As the technology continues to be refined, the this compound system is poised to become an invaluable tool for researchers and professionals in the field of drug development.

References

The iHAC Platform: A Technical Guide to Integration-Free iPSC Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of the human artificial chromosome (HAC) vector, specifically the iHAC (induced pluripotent stem cell-generating HAC), for the generation of induced pluripotent stem cells (iPSCs). This technology offers a robust and safe alternative to viral and other non-viral reprogramming methods, addressing key challenges in the field of regenerative medicine and drug development. This document provides a comprehensive overview of the this compound platform, including its core principles, experimental protocols, and comparative data.

Introduction to the this compound Vector

The human artificial chromosome is a microchromosome that can be engineered to carry large genetic payloads and is maintained episomally within the host cell, replicating and segregating alongside the native chromosomes.[1][2] This unique feature makes it an ideal vector for cellular reprogramming, as it avoids the risk of insertional mutagenesis associated with integrating vectors.[3] The this compound is a specialized HAC vector engineered to carry the necessary reprogramming factors, typically the Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc), for the efficient conversion of somatic cells into iPSCs.[4]

Key Advantages of the this compound System:

  • Integration-Free: The this compound is maintained as an independent chromosome, eliminating the risk of disrupting the host genome.[3]

  • Large Cargo Capacity: HACs can accommodate very large DNA inserts, allowing for the delivery of multiple reprogramming factors and other genes of interest on a single vector.[3]

  • Stable Expression: The this compound provides sustained expression of the reprogramming factors necessary for the induction of pluripotency.

  • Generation of Transgene-Free iPSCs: A significant advantage of the this compound system is the ability to generate iPSCs that are completely free of the reprogramming vector. The this compound can be spontaneously lost during cell division, allowing for the isolation of iPSC clones without any foreign genetic material.[1]

  • Safety Switch Potential: The HAC platform can be engineered to include "suicide genes" that can be activated to eliminate the cells if they become tumorigenic, offering a built-in safety mechanism.[5]

Data Presentation: Reprogramming Efficiency and this compound Stability

Obtaining precise, directly comparable quantitative data on the efficiency of this compound-mediated reprogramming versus other methods from a single study is challenging. The following tables summarize available data from various sources. It is important to note that reprogramming efficiency is highly dependent on the somatic cell type, the specific protocol, and the criteria used to define a fully reprogrammed iPSC colony.

Table 1: Comparison of iPSC Reprogramming Efficiencies (Human Cells)

Reprogramming MethodVector TypeTypical Efficiency RangeNotes
This compound Human Artificial ChromosomeNot explicitly quantified in direct comparisonEfficiency is influenced by the efficiency of the MMCT delivery method.
Sendai Virus RNA Virus (non-integrating)0.1% - 4.4%[4][6]High efficiency, but requires careful removal of the virus.
Episomal Vectors Plasmid (non-integrating)0.005% - 0.1%[4][7]Lower efficiency compared to Sendai virus, but a common non-viral method.
Retrovirus/Lentivirus Integrating Virus0.01% - 0.25%[6][7]Higher risk of insertional mutagenesis.

Disclaimer: The efficiency ranges are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Stability of this compound in Human Pluripotent Stem Cells

Study ReferenceCell TypeDuration of Culture (without selection)Stability/Loss Rate
Mandegar et al. (2011)[1]Human Embryonic Stem Cells90 days (~30 passages)Daily loss rate of 0.03% to 0.24%
Kurosaki et al. (2018)[8]Human iPSCsAt least 15 passagesStable maintenance

Experimental Protocols

This section provides a detailed overview of the key experimental procedures for generating and characterizing iPSCs using the this compound platform.

Construction of the this compound Vector

The this compound vector is typically constructed in a multi-step process involving the insertion of expression cassettes for the reprogramming factors into a HAC backbone.

Methodology:

  • Reprogramming Factor Cassette Assembly: The cDNAs for the human reprogramming factors (e.g., OCT4, SOX2, KLF4, c-MYC) are cloned into expression vectors, typically under the control of a strong constitutive promoter like CAG. These cassettes are often flanked by insulator elements to ensure robust and independent expression. For enhanced efficiency, some this compound constructs also include a p53-knockdown cassette.[8]

  • Loading into a PAC/BAC Vector: The assembled expression cassettes are then cloned into a PAC (P1-derived Artificial Chromosome) or BAC (Bacterial Artificial Chromosome) vector. This vector also contains a selectable marker and sequences for homologous recombination.[4]

  • Transfer to a HAC in Donor Cells: The PAC/BAC containing the reprogramming factors is introduced into a donor cell line, commonly Chinese Hamster Ovary (CHO) cells, that already harbors a HAC with a specific loading site (e.g., a loxP site). Cre-loxP mediated recombination is then used to integrate the reprogramming factor cassettes into the HAC.[8]

  • Verification: The successful construction of the this compound in the donor CHO cells is confirmed by Fluorescence In Situ Hybridization (FISH) and quantitative real-time PCR (qRT-PCR) to verify the presence and expression of the reprogramming factors.[8]

Delivery of the this compound into Somatic Cells via Microcell-Mediated Chromosome Transfer (MMCT)

MMCT is the standard method for transferring the this compound from the donor CHO cells to the target somatic cells (e.g., human dermal fibroblasts).[9][10]

Methodology:

  • Micronucleation of Donor Cells: Donor CHO cells containing the this compound are treated with a micronucleating agent (e.g., Colcemid or a combination of TN-16 and Griseofulvin) for an extended period (48-72 hours).[9][10] This induces the formation of micronuclei, which are small nuclear bodies containing one or a few chromosomes.

  • Microcell Formation: The micronucleated cells are then treated with an agent that disrupts the cytoskeleton, such as Cytochalasin B or Latrunculin B, and subjected to centrifugation to induce the formation of microcells – small, anucleated cytoplasmic fragments containing a micronucleus.[9][10]

  • Microcell Purification: The microcells are separated from the remaining donor cells by sequential filtration through polycarbonate membranes with decreasing pore sizes (e.g., 8 µm, 5 µm, 3 µm).

  • Fusion with Recipient Cells: The purified microcells are fused with the target somatic cells. This can be achieved using polyethylene (B3416737) glycol (PEG) or, for higher efficiency, with fusogenic viral envelopes like those from the Measles virus (MV).[1]

  • Selection and Expansion: Following fusion, the recipient cells that have successfully received the this compound are selected using a drug resistance marker present on the this compound. The resulting colonies are then expanded for further characterization.

Characterization of this compound-generated iPSCs

A thorough characterization is essential to confirm the pluripotency and quality of the generated iPSC lines.

Methodology:

  • Morphology Assessment: iPSC colonies should exhibit a characteristic morphology with distinct borders, tightly packed cells, and a high nucleus-to-cytoplasm ratio.

  • Expression of Pluripotency Markers (Immunocytochemistry): The expression of key pluripotency markers is assessed by immunofluorescence staining.

    • Primary Antibodies:

      • OCT4 (POU5F1)

      • SOX2

      • NANOG

      • SSEA-4 (Stage-Specific Embryonic Antigen-4)

      • TRA-1-60

      • TRA-1-81

    • Procedure:

      • Fix iPSC colonies with 4% paraformaldehyde.

      • Permeabilize the cells with 0.1% Triton X-100.

      • Block with a suitable blocking buffer (e.g., 5% donkey serum in PBS).

      • Incubate with primary antibodies overnight at 4°C.

      • Wash and incubate with fluorescently labeled secondary antibodies.

      • Counterstain nuclei with DAPI.

      • Image using a fluorescence microscope.

  • Expression of Pluripotency Genes (qRT-PCR): The expression levels of endogenous pluripotency genes are quantified and compared to those in embryonic stem cells (ESCs) and the original somatic cells.

    • Target Genes (Human): POU5F1 (OCT4), SOX2, NANOG, LIN28A, REX1 (ZFP42).

    • Housekeeping Genes: GAPDH, ACTB.

    • Procedure:

      • Isolate total RNA from iPSCs, ESCs, and somatic cells.

      • Synthesize cDNA using reverse transcriptase.

      • Perform qPCR using gene-specific primers.

      • Analyze the relative gene expression using the ΔΔCt method.

  • In Vitro Differentiation (Embryoid Body Formation): The ability of iPSCs to differentiate into the three primary germ layers (ectoderm, mesoderm, and endoderm) is assessed.

    • Procedure:

      • Dissociate iPSC colonies and culture them in suspension in low-attachment plates to form embryoid bodies (EBs).

      • After 8-12 days, harvest the EBs, fix, and embed in paraffin.

      • Perform immunohistochemistry on sections of the EBs to detect markers of the three germ layers (e.g., β-III tubulin for ectoderm, α-smooth muscle actin for mesoderm, and α-fetoprotein for endoderm).

  • Karyotyping: To ensure genomic stability, the chromosome number and structure of the iPSC lines are analyzed by G-banding.

  • Verification of this compound Removal: For applications requiring transgene-free iPSCs, the spontaneous loss of the this compound is confirmed by FISH using a probe specific to the HAC and by PCR for the reprogramming transgenes.

Signaling Pathways in iPSC Generation

The process of cellular reprogramming involves a complex interplay of signaling pathways. While the core reprogramming factors directly initiate this process, the efficiency and fidelity of iPSC generation can be influenced by modulating various signaling pathways. The use of an episomal vector like the this compound for sustained expression of reprogramming factors engages these pathways over the time course of reprogramming.

Key signaling pathways involved in iPSC generation include:

  • TGF-β Signaling: Inhibition of the TGF-β pathway is known to promote the early stages of reprogramming by facilitating the mesenchymal-to-epithelial transition (MET).

  • Wnt/β-catenin Signaling: Activation of the Wnt pathway can enhance the efficiency of reprogramming.

  • PI3K/Akt Signaling: This pathway is crucial for cell survival and proliferation and its modulation can impact the expansion of reprogrammed cells.

  • p53 Pathway: The tumor suppressor p53 acts as a barrier to reprogramming. Inhibition of p53, for instance by including a p53 shRNA in the this compound vector, can significantly increase reprogramming efficiency.

The sustained, stable expression of reprogramming factors from the this compound vector ensures that these signaling networks are consistently modulated throughout the reprogramming process, potentially leading to a more uniform population of iPSCs.

Mandatory Visualizations

Experimental Workflow

G cluster_0 This compound Construction cluster_1 MMCT Procedure cluster_2 iPSC Characterization cluster_3 Generation of Transgene-Free iPSCs a Assemble Reprogramming Factor Cassettes b Clone into PAC/BAC Vector a->b c Transfer to Donor CHO Cells with HAC b->c d Verify this compound Construction (FISH, qRT-PCR) c->d e Micronucleation of Donor CHO Cells d->e f Microcell Formation e->f g Purify Microcells f->g h Fuse Microcells with Somatic Cells g->h i Select and Expand This compound-containing Colonies h->i j Assess Morphology i->j o Culture this compound-iPSCs without Selection i->o k Immunocytochemistry (Pluripotency Markers) j->k l qRT-PCR (Pluripotency Genes) j->l m In Vitro Differentiation (Embryoid Bodies) j->m n Karyotyping j->n p Isolate Colonies that have Spontaneously Lost this compound o->p q Verify this compound Loss (FISH, PCR) p->q G This compound This compound (Oct4, Sox2, Klf4, c-Myc, shp53) Somatic Somatic Cell This compound->Somatic MMCT p53 p53 Pathway This compound->p53 inhibits Intermediate Partially Reprogrammed Cell Somatic->Intermediate Initiation iPSC iPSC Intermediate->iPSC Maturation & Stabilization TGFb TGF-β Pathway TGFb->Somatic inhibits MET Wnt Wnt/β-catenin Pathway Wnt->Intermediate promotes PI3K PI3K/Akt Pathway PI3K->Intermediate promotes survival

References

The Role of Induced Human Pluripotent Stem Cell-Derived Cardiomyocytes (iHACs) in Disease Modeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of induced human pluripotent stem cell (hiPSC) technology has revolutionized the field of cardiovascular disease modeling. By reprogramming somatic cells from patients into a pluripotent state and subsequently differentiating them into cardiomyocytes (iHACs or hiPSC-CMs), researchers can now create patient-specific heart cells in a dish.[1][2] These in vitro models recapitulate key aspects of inherited and acquired cardiac pathologies, offering an unprecedented window into disease mechanisms and a powerful platform for drug discovery and toxicity screening.[3][4] This guide provides a comprehensive overview of the applications of iHACs in disease modeling, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Applications of iHACs in Cardiac Disease Modeling

iHACs have been instrumental in modeling a wide spectrum of cardiovascular diseases, surmounting the limitations of traditional animal models which often fail to fully replicate human cardiac physiology and pathology.[1][5]

Inherited Cardiomyopathies: iHACs have been successfully used to model various inherited cardiomyopathies, including hypertrophic cardiomyopathy (HCM), dilated cardiomyopathy (DCM), and arrhythmogenic cardiomyopathy (ACM).[1][6] These models allow for the investigation of disease phenotypes such as cellular hypertrophy, impaired contractility, and abnormal calcium handling.[6][7]

Channelopathies: Patient-derived iHACs are invaluable for studying ion channel disorders like Long QT syndrome (LQTS), Brugada syndrome, and catecholaminergic polymorphic ventricular tachycardia (CPVT).[2][8] These models exhibit the characteristic electrophysiological abnormalities, such as prolonged action potential duration, and can be used to assess the efficacy and proarrhythmic risk of pharmacological agents.[8][9]

Cardiotoxicity Screening: A significant application of iHACs is in preclinical cardiotoxicity testing of new drug candidates. By exposing iHACs to compounds, researchers can assess potential adverse effects on cardiomyocyte function, including contractility, electrophysiology, and viability, thus improving the safety profile of novel therapeutics.

Quantitative Data from iHAC Disease Models

The ability to generate quantitative data is a key advantage of this compound-based disease models. Below are tables summarizing typical quantitative findings in various this compound disease models.

Table 1: Electrophysiological Phenotypes in this compound Models of Long QT Syndrome (LQTS)

ParameterControl iHACsLQT1 iHACsLQT2 iHACsLQT3 iHACsSource
Action Potential Duration at 90% Repolarization (APD90) (ms)~450Increased by ~50%Significantly prolongedProlonged, especially at low stimulation rates[2][8][9]
Field Potential Duration (FPD) (ms)BaselineSignificantly prolongedProlongedProlonged[8]
Incidence of Early Afterdepolarizations (EADs)LowModerateHighHigh[8]
IKr Current DensityNormalNormalSignificantly reducedNormal[9]

Table 2: Calcium Handling Abnormalities in this compound Models of Dilated Cardiomyopathy (DCM)

ParameterControl iHACsDCM iHACsSource
Calcium Transient AmplitudeBaselineSmaller[7]
Calcium Transient DurationBaselineIncreased[7]
Area Under the Curve of Calcium TransientBaselineIncreased[7]
Decay Tau (τ) of Calcium TransientBaselineNo significant difference in some studies[7]

Table 3: Contractile Properties of iHACs in Hypertrophic Cardiomyopathy (HCM) Models

ParameterControl iHACsHCM iHACs (TNNI3R21C/+)Source
Peak Contractile Force (nN)Varies with culture conditionsCan be altered depending on the specific mutation[10][11]
Calcium Decay Constant (Tau)BaselineProlonged[12]
Peak Fluorescence/Baseline Fluorescence (Fmax/F0) in response to MavacamtenDose-dependent reductionDose-dependent reduction[12]

Key Experimental Protocols

Detailed and reproducible protocols are crucial for successful this compound-based disease modeling. The following sections outline the core methodologies.

Differentiation of iHACs from hiPSCs

A common and effective method for differentiating hiPSCs into cardiomyocytes involves the temporal modulation of the Wnt signaling pathway.

Protocol:

  • hiPSC Culture: Culture feeder-free hiPSCs on Matrigel-coated plates in mTeSR1 or similar maintenance medium.[13]

  • Induction of Differentiation (Day 0): When hiPSCs reach 80-90% confluency, replace the maintenance medium with RPMI 1640 supplemented with B-27 without insulin (B600854) and a GSK3β inhibitor (e.g., CHIR99021, 6-14 µM) to activate Wnt signaling and induce mesoderm formation.[13][14]

  • Inhibition of Wnt Signaling (Day 2): After 48 hours, replace the medium with RPMI 1640 with B-27 without insulin containing a Wnt inhibitor (e.g., IWP2 or Wnt-C59) to specify cardiac mesoderm.[14]

  • Cardiomyocyte Maintenance: From day 7 onwards, maintain the cells in RPMI 1640 with B-27 with insulin. Spontaneous beating of cardiomyocytes is typically observed between days 7 and 10.[13]

  • Purification: To obtain a highly pure population of cardiomyocytes, the culture can be subjected to glucose starvation by replacing the medium with a glucose-free medium supplemented with lactate (B86563). Cardiomyocytes can utilize lactate for energy, while other cell types are eliminated.[13][14]

Gene Editing of iHACs using CRISPR/Cas9

CRISPR/Cas9 technology enables the creation of isogenic control lines by correcting a disease-causing mutation or the introduction of specific mutations into healthy iHACs to model a disease.[15][16]

Protocol:

  • Guide RNA (gRNA) Design: Design gRNAs targeting the genomic locus of interest. Several online tools are available for gRNA design and off-target prediction.[15][17]

  • Ribonucleoprotein (RNP) Complex Formation: Formulate RNP complexes by incubating the Cas9 protein with the synthetic gRNA.[17]

  • Transfection: Transfect the RNP complexes into hiPSCs using electroporation or lipid-based transfection reagents like Lipofectamine Stem.[17][18]

  • Single-Cell Cloning: Following transfection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.[17]

  • Screening and Validation: Screen the resulting clones for the desired genetic modification using PCR and Sanger sequencing. Karyotyping is also recommended to ensure chromosomal stability.[17]

Functional Assays for iHACs

Calcium Transient Measurement

Calcium handling is a critical aspect of cardiomyocyte function and is often dysregulated in cardiac diseases.

Protocol:

  • Loading with Calcium Indicator: Incubate iHACs with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or use genetically encoded indicators like GCaMP).[19][20]

  • Image Acquisition: Record fluorescence intensity changes over time using a high-speed camera mounted on a fluorescence microscope. Electrical pacing can be used to control the beating rate.[19]

  • Data Analysis: Analyze the recorded fluorescence signals to extract key parameters of the calcium transient, including amplitude, duration, time to peak, and decay kinetics.[7][12] Open-source software like ImageJ and custom scripts in MATLAB or Python can be used for analysis.[7][20]

Contractility Measurement using Traction Force Microscopy (TFM)

TFM allows for the direct quantification of the contractile forces generated by single iHACs.

Protocol:

  • Fabrication of Micro-patterned Hydrogels: Fabricate polyacrylamide hydrogels of known stiffness embedded with fluorescent beads. Micro-pattern the hydrogel surface with extracellular matrix proteins (e.g., fibronectin) to control cell shape and alignment.[10][21]

  • Cell Seeding: Seed single iHACs onto the micro-patterned hydrogels.

  • Image Acquisition: Acquire two sets of images: a "tensed" image of the fluorescent beads when the cell is contracting, and a "relaxed" or "null-force" image after the cell is detached or relaxed.[10]

  • Displacement Field Calculation: Track the displacement of the fluorescent beads between the tensed and relaxed images.

  • Traction Force Reconstruction: Based on the displacement field and the mechanical properties of the hydrogel, calculate the traction forces exerted by the cell.[10][21]

Signaling Pathways in this compound Disease Models

Understanding the signaling pathways that are dysregulated in cardiac disease is a major focus of this compound-based research. The following diagrams illustrate key pathways implicated in cardiac pathologies that can be studied using this compound models.

TGF-β Signaling in Cardiac Fibrosis

The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of cardiac fibrosis.[4][22] In response to cardiac injury, TGF-β signaling in cardiac fibroblasts leads to their differentiation into myofibroblasts, which are responsible for excessive extracellular matrix deposition.[22]

TGFB_Signaling cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR TGF-β Receptor (Type I/II) TGFB->TGFBR SMAD23 p-SMAD2/3 TGFBR->SMAD23 Phosphorylation SMAD_complex SMAD Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription (Collagen, α-SMA) SMAD_complex->Gene_expression Activation Nucleus Nucleus Fibrosis Cardiac Fibrosis Gene_expression->Fibrosis

Caption: Canonical TGF-β signaling pathway leading to cardiac fibrosis.

Wnt/β-catenin Signaling in Arrhythmogenic Cardiomyopathy

Dysregulation of the Wnt/β-catenin signaling pathway has been implicated in the pathogenesis of arrhythmogenic cardiomyopathy (ACM), contributing to fibrofatty replacement of the myocardium.[1][23][24]

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus_on Nucleus Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasomal Degradation Beta_Catenin_off->Proteasome Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dvl Dishevelled Receptor->Dvl Activation Dvl->Destruction_Complex Inhibition Beta_Catenin_on β-catenin (stabilized) Nucleus Nucleus Beta_Catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF Target_Genes Target Gene Transcription (Adipogenesis, Fibrosis) TCF_LEF->Target_Genes Activation ACM ACM Phenotype Target_Genes->ACM

Caption: Wnt/β-catenin signaling in the context of arrhythmogenic cardiomyopathy.

Notch Signaling in Cardiac Development and Disease

The Notch signaling pathway is crucial for various aspects of cardiac development, and its dysregulation can lead to congenital heart defects and other cardiac diseases.[25][26][27]

Notch_Signaling cluster_signaling_cell Signaling Cell cluster_receiving_cell Receiving Cell Ligand Notch Ligand (Jagged, Delta-like) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL NICD->CSL Binding Target_Genes_Notch Target Gene Transcription (e.g., Hey, Hes) CSL->Target_Genes_Notch Activation Cardiac_Development Cardiac Development & Disease Target_Genes_Notch->Cardiac_Development

Caption: The Notch signaling pathway in cardiac development and disease.

Conclusion and Future Directions

iHACs have emerged as an indispensable tool for modeling cardiovascular diseases, providing a human-relevant system for investigating disease mechanisms and testing novel therapies. The integration of advanced technologies like CRISPR/Cas9 gene editing and high-throughput functional assays is continually enhancing the predictive power of these models. Future efforts will likely focus on improving the maturity of iHACs to better mimic the adult heart, developing more complex 3D cardiac tissue models, and combining this compound technology with multi-omics approaches for a more comprehensive understanding of cardiac pathophysiology. These advancements hold the promise of accelerating the translation of basic research findings into effective clinical treatments for patients with heart disease.

References

Methodological & Application

Application Notes and Protocols for iHAC Vector Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to iHAC Vector Technology

Inducible Human Artificial Chromosomes (iHACs) represent a cutting-edge vector technology for gene delivery and expression. Unlike viral vectors or smaller plasmids, iHACs are megabase-sized vectors that are maintained episomally within the nucleus of mammalian cells. This key feature allows for the stable, long-term expression of large or multiple transgenes without the risk of insertional mutagenesis associated with integrating vectors.[1] The "inducible" component of iHACs allows for controlled expression of the transgene, providing a powerful tool for functional genomics, drug discovery, and potentially, gene therapy.

The transfer of these large and complex vectors into recipient cells presents a significant technical challenge. The two primary methodologies for this compound delivery are Microcell-Mediated Chromosome Transfer (MMCT) and Isolated Metaphase Chromosome Transfection (iMCT). MMCT is the most established method for transferring entire chromosomes, including iHACs, from a donor cell to a recipient cell.[1] iMCT, a more direct approach, involves the isolation of the iHACs from donor cells and their subsequent delivery into recipient cells using transfection reagents or electroporation.

This document provides detailed protocols and application notes for the transfection of this compound vectors, with a focus on the iMCT method.

Methods for this compound Vector Delivery

Microcell-Mediated Chromosome Transfer (MMCT)

MMCT is a multi-step process that involves the following key stages:

  • Micronucleation of Donor Cells: Donor cells, typically Chinese Hamster Ovary (CHO) or mouse A9 cells carrying the this compound, are treated with a mitotic inhibitor (e.g., colcemid) to induce the formation of micronuclei. Each micronucleus ideally contains a single chromosome, including the this compound.

  • Enucleation: The micronucleated cells are then treated with cytochalasin B to disrupt the actin cytoskeleton and centrifuged to extrude the micronuclei, which are enclosed in a plasma membrane, forming "microcells."

  • Fusion: The isolated microcells are fused with the target recipient cells, usually mediated by polyethylene (B3416737) glycol (PEG) or viral fusogens.

  • Selection: Recipient cells that have successfully incorporated the this compound are selected using a selectable marker present on the this compound.

Recent advancements in MMCT protocols have led to significant improvements in transfer efficiency, with some modifications reporting a ten-fold increase.[2]

Isolated Metaphase Chromosome Transfection (iMCT)

iMCT offers a more direct method for this compound delivery. This technique involves the isolation of condensed metaphase chromosomes, including the this compound, from donor cells and their subsequent introduction into recipient cells using standard transfection techniques. This method avoids the need for microcell formation and fusion. The general workflow for iMCT is as follows:

  • Metaphase Arrest: Donor cells containing the this compound are treated with a mitotic inhibitor to arrest them in metaphase.

  • Chromosome Isolation: The metaphase cells are lysed, and the chromosomes are isolated, often using a sucrose (B13894) gradient centrifugation method.

  • Transfection: The isolated chromosomes are then delivered to the recipient cells using either lipid-based transfection reagents or electroporation.

The efficiency of iMCT is generally lower than that of MMCT, typically in the range of 10-4 to 10-5. However, its direct nature and applicability to a wider range of donor cell types make it an attractive alternative.

Quantitative Data on this compound Transfection

The following tables summarize quantitative data related to this compound and large vector transfection to aid in the selection of an appropriate delivery method.

Parameter MMCT iMCT (Lipofection) Reference
Transfection Efficiency 1 x 10-4 to 1 x 10-51.1 - 8.7 x 10-5[2]
Vector Size Megabase-sized chromosomesMegabase-sized chromosomes
Donor Cell Requirement Specific cell lines (e.g., CHO, A9)Wide range of cell types[3]
Protocol Complexity HighModerate
Transfection Reagent Vector Size Cell Line Transfection Efficiency (%) Reference
FuGENE® HD6.8 kbNot specified>90%[4]
Lipofectamine® 3000>15 kbHEK-293Lower than EndoFectin Max[5]
EndoFectin™ Max>15 kbSaos-2Several-fold higher than Lipofectamine® 3000[5]
Polyethylenimine (PEI)>15 kbVariousEffective for large DNA[6]

Experimental Protocols

Protocol 1: Isolation of Metaphase Chromosomes for iMCT

This protocol describes the isolation of intact metaphase chromosomes, including iHACs, from donor cells.

Materials:

  • Donor cells containing the this compound

  • Complete cell culture medium

  • Colcemid solution (e.g., 10 µg/mL)

  • Phosphate-Buffered Saline (PBS), sterile

  • Hypotonic buffer (e.g., 75 mM KCl)

  • Polyamine buffer (e.g., 15 mM Tris-HCl pH 7.4, 2 mM EDTA, 0.5 mM EGTA, 80 mM KCl, 20 mM NaCl, 0.2 mM spermine, 0.5 mM spermidine)

  • Digitonin (B1670571)

  • Sucrose solutions (e.g., 25% w/v in polyamine buffer)

  • Centrifuge and centrifuge tubes

Procedure:

  • Culture donor cells to approximately 70-80% confluency.

  • Add colcemid to the culture medium to a final concentration of 0.1 µg/mL and incubate for 12-16 hours to arrest cells in metaphase.

  • Harvest the mitotic cells by gentle shaking or trypsinization.

  • Wash the cells with PBS and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

  • Resuspend the cell pellet in hypotonic buffer and incubate at room temperature for 10-15 minutes to swell the cells.

  • Centrifuge the swollen cells and resuspend the pellet in ice-cold polyamine buffer.

  • Add digitonin to a final concentration of 0.1% to lyse the cell membrane and release the chromosomes.

  • Layer the chromosome suspension onto a sucrose gradient (e.g., a 25% sucrose cushion) in a centrifuge tube.

  • Centrifuge at a moderate speed (e.g., 1,500 x g) for 20 minutes to pellet the chromosomes.

  • Carefully remove the supernatant and resuspend the chromosome pellet in a suitable buffer for transfection.

Protocol 2: this compound Transfection using a Lipid-Based Reagent (e.g., FuGENE® HD)

This protocol provides a general guideline for the transfection of isolated iHACs using a lipid-based reagent. Optimization is crucial for each cell type and this compound.

Materials:

  • Isolated this compound suspension

  • Recipient cells

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • FuGENE® HD Transfection Reagent

  • 6-well culture plates

Procedure:

  • Cell Plating: The day before transfection, seed the recipient cells in a 6-well plate at a density that will result in 50-80% confluency on the day of transfection.

  • Complex Formation: a. In a sterile microcentrifuge tube, dilute an optimized amount of the isolated this compound suspension in serum-free medium. The exact amount of iHACs needs to be determined empirically. b. In a separate tube, add the FuGENE® HD reagent to serum-free medium. A starting point for the reagent-to-DNA (chromosome) ratio is 3:1 (µL of reagent to µg of DNA equivalent). This ratio should be optimized. c. Add the diluted FuGENE® HD reagent to the diluted this compound suspension and mix gently by pipetting. d. Incubate the mixture at room temperature for 15-30 minutes to allow the formation of transfection complexes.

  • Transfection: a. Add the transfection complex dropwise to the cells in the 6-well plate. b. Gently rock the plate to ensure even distribution of the complexes.

  • Post-Transfection: a. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. b. After the incubation period, replace the medium with fresh, complete culture medium. c. If the this compound contains a selectable marker, begin selection with the appropriate antibiotic 48-72 hours post-transfection.

Protocol 3: this compound Transfection using Electroporation

This protocol provides a general framework for this compound delivery via electroporation. The optimal parameters (voltage, pulse duration, number of pulses, and buffer composition) must be determined experimentally for each cell type.

Materials:

  • Isolated this compound suspension

  • Recipient cells

  • Electroporation buffer (commercial or in-house prepared)

  • Electroporator and compatible cuvettes

Procedure:

  • Cell Preparation: a. Harvest recipient cells and wash them with a suitable electroporation buffer. b. Resuspend the cells in the electroporation buffer at a recommended concentration (e.g., 1 x 107 cells/mL).

  • Electroporation: a. Add an optimized amount of the isolated this compound suspension to the cell suspension in the electroporation cuvette. b. Place the cuvette in the electroporator. c. Apply the optimized electrical pulse(s). For large DNA, a combination of a high-voltage pulse followed by a series of low-voltage pulses may be effective.

  • Post-Electroporation: a. Immediately after the pulse, transfer the cells from the cuvette to a culture dish containing pre-warmed complete culture medium. b. Incubate the cells at 37°C in a CO2 incubator. c. Replace the medium after 24 hours. d. Begin selection with the appropriate antibiotic 48-72 hours post-electroporation.

Visualizations

iHAC_Transfection_Workflow cluster_donor Donor Cell Preparation cluster_isolation This compound Isolation (iMCT) cluster_transfection Transfection into Recipient Cells donor_cells This compound-containing Donor Cells metaphase_arrest Metaphase Arrest (e.g., Colcemid) donor_cells->metaphase_arrest cell_lysis Cell Lysis & Chromosome Release metaphase_arrest->cell_lysis sucrose_gradient Sucrose Gradient Centrifugation cell_lysis->sucrose_gradient isolated_hac Isolated iHACs sucrose_gradient->isolated_hac transfection Transfection (Lipofection or Electroporation) isolated_hac->transfection recipient_cells Recipient Cells recipient_cells->transfection selection Selection & Expansion of Transfected Cells transfection->selection

Caption: Workflow for Isolated Metaphase Chromosome Transfection (iMCT) of iHACs.

Transfection_Method_Comparison cluster_mmct MMCT cluster_imct iMCT This compound This compound Vector micronucleation Micronucleation This compound->micronucleation isolation Chromosome Isolation This compound->isolation fusion Microcell Fusion micronucleation->fusion Higher Efficiency direct_transfection Direct Transfection isolation->direct_transfection More Direct

Caption: Comparison of MMCT and iMCT for this compound delivery.

Signaling_Pathway_Placeholder Extracellular_Signal Transfection Complex (this compound + Reagent) Endocytosis Endocytosis Extracellular_Signal->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nuclear_Import Nuclear Import Cytoplasm->Nuclear_Import Nucleus Nucleus Nuclear_Import->Nucleus Gene_Expression Transgene Expression Nucleus->Gene_Expression

Caption: Cellular uptake pathway of a lipid-based this compound transfection complex.

References

Application Notes and Protocols for iHAC Delivery in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Artificial Chromosomes (HACs) represent a groundbreaking vector system for gene delivery and functional analysis. Unlike viral vectors, HACs can carry large genetic payloads, exist as stable, non-integrating episomes, and are not limited by insertional mutagenesis, making them a promising tool for gene therapy and drug discovery.[1][2] The delivery of intact HACs (iHACs) into primary cells, which more accurately reflect in vivo physiology than immortalized cell lines, is a critical step for their therapeutic application.

This document provides a detailed, step-by-step guide for the delivery of iHACs into primary cells using an optimized Microcell-Mediated Chromosome Transfer (MMCT) technique.[3][4] MMCT is the primary method for transferring whole chromosomes between cells. The protocols outlined below are designed to maximize efficiency and cell viability, and include methods for the preparation of donor and recipient cells, the MMCT procedure itself, and the subsequent selection and verification of successfully modified primary cell clones.

Data Presentation: Quantitative Analysis of iHAC Delivery

Successful delivery of iHACs into primary cells is a critical bottleneck. The following table summarizes reported efficiencies for HAC transfer into various cell types using optimized MMCT protocols. These protocols often involve the replacement of traditional reagents like colcemid and cytochalasin B with more effective and less toxic alternatives such as TN-16, griseofulvin, and latrunculin B, which can increase transfer efficiency by up to tenfold.[3][5]

Recipient Cell TypeDelivery MethodReported EfficiencyReference
Human Mesenchymal Stem Cells (hMSCs)Improved MMCTSuccessfully Transferred[3][4]
Human Fibrosarcoma (HT1080)Original MMCTBaseline[4]
Human Fibrosarcoma (HT1080)Improved MMCT~6-fold increase vs. original[4]
Human Cervical Cancer (HeLa)Original MMCTBaseline[4]
Human Cervical Cancer (HeLa)Improved MMCT~6-fold increase vs. original[4]
Mouse Embryonic Stem Cells (mESCs)Original MMCTNo detectable transfer[4]
Mouse Embryonic Stem Cells (mESCs)Improved MMCTSuccessful Transfer[4]

Experimental Protocols

I. Preparation of Donor Cells (CHO cells carrying the this compound)

This protocol describes the preparation of Chinese Hamster Ovary (CHO) cells carrying the this compound for use as donor cells in MMCT.

Materials:

  • CHO cells containing the this compound of interest with a selectable marker (e.g., blasticidin resistance)

  • Complete growth medium (e.g., F-12 medium with 10% FBS, 1% Penicillin-Streptomycin, and 8 µg/ml blasticidin S)

  • Collagen/Laminin-coated culture flasks

  • Colcemid or TN-16 and Griseofulvin solution

  • Cytochalasin B or Latrunculin B solution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture the this compound-containing CHO donor cells in complete growth medium in collagen/laminin-coated T-75 flasks. The coating enhances cell attachment, which is crucial for the subsequent steps.[3]

  • Induction of Micronucleation:

    • When the cells reach 70-80% confluency, replace the medium with fresh medium containing a micronucleating agent.

    • Standard Protocol: Use Colcemid at a final concentration of 0.1 µg/mL for 48-72 hours.

    • Improved Protocol: For higher efficiency, use a combination of TN-16 (25 ng/mL) and Griseofulvin (2.5 µg/mL) for 48-72 hours.[3][4] This combination has been shown to increase MMCT efficiency.[4]

  • Microcell Formation:

    • After micronucleation, wash the cells with PBS.

    • Add serum-free medium containing an enucleating agent.

    • Standard Protocol: Use Cytochalasin B at a final concentration of 10 µg/mL.

    • Improved Protocol: For higher efficiency and cell viability, use Latrunculin B at a final concentration of 2 µM.[3][4]

    • Centrifuge the flasks at 8,000 x g for 1 hour at 34°C to induce the formation of microcells.

  • Microcell Purification:

    • Collect the supernatant containing the microcells.

    • Filter the microcell suspension sequentially through 8 µm, 5 µm, and 3 µm polycarbonate filters to remove whole cells and karyoplasts.

    • Pellet the purified microcells by centrifugation at 400 x g for 10 minutes.

II. Preparation of Recipient Primary Cells

This section provides generalized protocols for the preparation of common primary cell types. Specific protocols should be optimized for the particular cell type being used.

Materials:

  • Human dermal fibroblasts

  • Fibroblast growth medium (e.g., DMEM with 15% FBS, 1% NEAA, 1% Glutamine)[6]

  • 0.25% Trypsin-EDTA

  • PBS

Procedure:

  • Cell Culture: Culture human primary fibroblasts in fibroblast growth medium. Passage the cells when they reach 80-90% confluency.[6]

  • Harvesting for Fusion: On the day of fusion, harvest the fibroblasts using 0.25% Trypsin-EDTA.

  • Cell Counting and Viability: Wash the cells with PBS and resuspend in serum-free medium. Perform a cell count and assess viability using a hemocytometer and Trypan Blue. A viability of >90% is recommended.

  • Final Preparation: Adjust the cell concentration to 1 x 10^6 cells/mL in serum-free medium and keep on ice until the fusion step.

Materials:

  • Human MSCs

  • MSC growth medium (e.g., DMEM-low glucose with 10% FBS)[1]

  • Trypsin/EDTA solution

  • PBS

Procedure:

  • Cell Culture: Culture human MSCs in MSC growth medium. Isolate MSCs from bone marrow or adipose tissue using established protocols.[7][8]

  • Harvesting for Fusion: When MSCs reach 80% confluency, harvest them using a gentle trypsinization method.

  • Cell Counting and Viability: Wash the cells and determine the cell number and viability.

  • Final Preparation: Resuspend the MSCs at a concentration of 1 x 10^6 cells/mL in serum-free medium.

Materials:

  • Human HSCs (CD34+)

  • HSC expansion medium

  • Appropriate cytokines (e.g., SCF, TPO, IL-3, IL-6)[9]

  • PBS

Procedure:

  • Cell Culture: Isolate CD34+ HSCs from bone marrow, peripheral blood, or cord blood using immunomagnetic beads or fluorescence-activated cell sorting (FACS).[10] Culture the HSCs in a specialized expansion medium supplemented with appropriate cytokines.[9]

  • Preparation for Fusion: As HSCs are suspension cells, pellet them by gentle centrifugation (300 x g for 5 minutes).

  • Cell Counting and Viability: Resuspend the cell pellet and perform a cell count and viability assessment.

  • Final Preparation: Adjust the cell concentration to 1 x 10^6 cells/mL in serum-free medium.

III. Microcell-Mediated Chromosome Transfer (MMCT)

This protocol describes the fusion of this compound-containing microcells with the prepared recipient primary cells.

Materials:

  • Purified microcell pellet

  • Prepared recipient primary cells

  • Phytohemagglutinin-P (PHA-P) solution

  • Polyethylene glycol (PEG) 1500 solution, 50% (w/v)

  • Serum-free culture medium

  • Complete growth medium for the specific primary cell type

Procedure:

  • Agglutination:

    • Resuspend the microcell pellet in a small volume of serum-free medium.

    • Mix the microcell suspension with the recipient primary cells at a ratio of approximately 10:1 (microcells to recipient cells).

    • Add PHA-P to a final concentration of 100 µg/mL to promote agglutination of microcells to the recipient cells.

    • Incubate the mixture for 15-20 minutes at room temperature.

  • Fusion:

    • Gently add pre-warmed 50% PEG solution dropwise over 1 minute to the cell mixture, swirling gently. The final PEG concentration should be around 45-50%.

    • Incubate for 1-2 minutes at 37°C.

    • Slowly dilute the PEG by adding serum-free medium dropwise over 5 minutes.

  • Recovery:

    • Pellet the cells by centrifugation at 200 x g for 5 minutes.

    • Gently resuspend the cell pellet in the complete growth medium appropriate for the recipient primary cells.

    • Plate the cells onto appropriately sized culture dishes.

  • Post-Fusion Care: Incubate the cells at 37°C in a humidified incubator with 5% CO2. Change the medium after 24 hours to remove residual PEG and dead cells.

IV. Selection and Verification of this compound-Containing Primary Cell Clones

Materials:

  • Appropriate selection antibiotic (e.g., blasticidin)

  • Cloning cylinders or 96-well plates for single-cell cloning

  • Reagents for Fluorescence In Situ Hybridization (FISH)

  • Reagents for Polymerase Chain Reaction (PCR)

Procedure:

  • Selection:

    • After 48-72 hours of recovery, add the appropriate selection antibiotic to the culture medium at a pre-determined optimal concentration.

    • Continue to culture the cells in the presence of the selection antibiotic, changing the medium every 2-3 days, until resistant colonies appear (typically 2-4 weeks).

  • Clonal Isolation:

    • Once colonies are visible, isolate individual clones using cloning cylinders or by performing limiting dilution in 96-well plates.[11][12]

  • Expansion of Clones: Expand the isolated clones in selection medium.[11]

  • Verification by PCR:

    • Extract genomic DNA from the expanded clones.

    • Perform PCR using primers specific for a gene located on the this compound to confirm its presence.

  • Verification by Fluorescence In Situ Hybridization (FISH):

    • Prepare metaphase spreads from the expanded clones.

    • Perform FISH using a probe specific for the this compound to visualize the artificial chromosome and confirm its integrity and copy number.[4]

Mandatory Visualization

Experimental_Workflow cluster_donor Donor Cell Preparation (CHO + this compound) cluster_recipient Recipient Cell Preparation (Primary Cells) cluster_mmct Microcell-Mediated Chromosome Transfer (MMCT) cluster_verification Selection and Verification donor_culture Culture CHO-iHAC cells micronucleation Induce Micronucleation (TN-16 + Griseofulvin) donor_culture->micronucleation microcell_formation Microcell Formation (Latrunculin B + Centrifugation) micronucleation->microcell_formation microcell_purification Purify Microcells (Filtration) microcell_formation->microcell_purification agglutination Agglutination (PHA-P) microcell_purification->agglutination Mix recipient_culture Culture Primary Cells (e.g., Fibroblasts, MSCs, HSCs) recipient_harvest Harvest and Prepare Single-Cell Suspension recipient_culture->recipient_harvest recipient_harvest->agglutination Mix fusion Cell Fusion (PEG) agglutination->fusion recovery Recovery and Plating fusion->recovery selection Antibiotic Selection recovery->selection clonal_isolation Isolate Single Clones selection->clonal_isolation expansion Expand Clones clonal_isolation->expansion verification Verify this compound Presence (PCR and FISH) expansion->verification

Caption: Workflow for this compound delivery to primary cells via MMCT.

Signaling_Pathway cluster_micronucleation Micronucleation Induction cluster_enucleation Microcell Formation tn16 TN-16 microtubule_disruption Microtubule Disruption tn16->microtubule_disruption griseofulvin Griseofulvin griseofulvin->microtubule_disruption mitotic_arrest Mitotic Arrest microtubule_disruption->mitotic_arrest micronuclei Micronuclei Formation mitotic_arrest->micronuclei microcell_extrusion Microcell Extrusion latrunculin_b Latrunculin B actin_depolymerization Actin Cytoskeleton Depolymerization latrunculin_b->actin_depolymerization actin_depolymerization->microcell_extrusion centrifugation Centrifugal Force centrifugation->microcell_extrusion

Caption: Key molecular events in microcell formation for MMCT.

Troubleshooting

Delivering large DNA constructs like iHACs into sensitive primary cells can be challenging. Here are some common issues and potential solutions:

ProblemPossible Cause(s)Suggested Solution(s)
Low Viability of Primary Cells Post-Thawing - Improper freezing/thawing technique.[13]- Cryoprotectant toxicity.- Thaw cells rapidly in a 37°C water bath.[13]- Dilute cryoprotectant slowly by adding pre-warmed medium dropwise.[13]- Centrifuge to remove cryoprotectant and resuspend in fresh medium.
Poor Micronucleation Efficiency in Donor Cells - Suboptimal concentration or incubation time of micronucleating agents.- Donor cells are not in a logarithmic growth phase.- Titrate the concentration of TN-16 and Griseofulvin.- Ensure donor cells are actively dividing (70-80% confluency) before adding agents.
Low Yield of Purified Microcells - Inefficient microcell formation.- Loss of microcells during filtration.- Optimize the concentration of Latrunculin B and centrifugation speed/time.- Ensure proper wetting of filters and handle the microcell suspension gently.
Low Fusion Efficiency - Ineffective fusogen (PEG).- Poor cell-to-microcell contact.- Recipient primary cells are sensitive to PEG.- Use fresh, high-quality PEG 1500.- Optimize the concentration of PHA-P to enhance agglutination.- Minimize the exposure time to PEG and dilute it out slowly.
No or Few Antibiotic-Resistant Colonies - this compound transfer failed.- Selection antibiotic concentration is too high for primary cells.- Primary cells have entered senescence.- Verify each step of the MMCT protocol.- Perform a kill curve to determine the optimal antibiotic concentration for the specific primary cell type.- Use early passage primary cells for experiments.
Loss of this compound in Clones During Expansion - Mitotic instability of the this compound in the primary cell type.- Maintain selective pressure during the initial stages of clone expansion.- Regularly verify the presence of the this compound by PCR and FISH.

References

Application Notes and Protocols for iHAC-Mediated Cell Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of human artificial chromosome (HAC) vectors, specifically iHACs (induced pluripotent stem cell-capable HACs), for the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This technology offers a promising alternative to viral and other non-integrating methods, providing stable, long-term expression of reprogramming factors without the risk of insertional mutagenesis.

Introduction

Somatic cell reprogramming into iPSCs has revolutionized the fields of regenerative medicine, disease modeling, and drug discovery. The iHAC technology represents a significant advancement in this area. An this compound is a non-integrating vector that can carry large genetic payloads, including the multicistronic expression cassettes of key reprogramming factors such as Oct4, Sox2, Klf4, and c-Myc (OSKM). The episomal nature of the this compound ensures that the reprogramming cassette does not integrate into the host cell genome, thereby mitigating the risks of insertional mutagenesis and oncogenic transformation associated with some other reprogramming methods. Furthermore, the this compound can be subsequently eliminated from the reprogrammed cells, resulting in transgene-free iPSCs.

This document provides detailed protocols for the conceptual construction of a reprogramming this compound, its transfer into somatic cells via Microcell-Mediated Chromosome Transfer (MMCT), and the subsequent culture and characterization of the resulting iPSC lines.

Quantitative Data on Reprogramming Efficiencies

Obtaining precise, directly comparable quantitative data on the efficiency of this compound-mediated reprogramming alongside other common methods from a single study is challenging. However, data from various studies provide insights into the efficiencies of different non-integrating reprogramming techniques.

Reprogramming MethodStarting Cell TypeReprogramming EfficiencyCitation
Episomal Vectors Human Skin Fibroblasts~0.013%[1]
Human Skin Fibroblasts~200 colonies per 10^5 cells[2][3]
Sendai Virus (SeV) Human Skin Fibroblasts~0.077%[1]
Human Skin Fibroblasts~8 colonies per 10^5 cells[2][3]
mRNA Transfection Human Skin Fibroblasts~2.1%[1]

Note: The efficiency of this compound-mediated reprogramming is not listed in a direct comparative study with these other methods. The efficiency of this compound-based methods is dependent on the efficiency of the MMCT process.

Experimental Protocols

Construction of a Polycistronic this compound Vector

This protocol outlines the general strategy for constructing a multicistronic this compound vector containing the OSKM reprogramming factors. This often involves the use of 2A "self-cleaving" peptides to express multiple proteins from a single transcript.[4]

Materials:

  • Backbone HAC vector with a suitable cloning site (e.g., containing a LoxP site)

  • cDNAs for human Oct4, Sox2, Klf4, and c-Myc

  • 2A peptide sequences (e.g., P2A, T2A, E2A)

  • A selectable marker (e.g., Puromycin resistance) and a fluorescent reporter (e.g., DsRed)

  • Restriction enzymes and DNA ligase

  • Competent E. coli for cloning

Procedure:

  • Design of the Polycistronic Cassette: Design a single open reading frame (ORF) containing the cDNAs of the four reprogramming factors (Oct4, Sox2, Klf4, c-Myc) interspersed with 2A peptide sequences. A common arrangement is Oct4-P2A-Sox2-T2A-Klf4-E2A-c-Myc.

  • Assembly of the Cassette:

    • Amplify the individual cDNAs and 2A sequences by PCR, adding appropriate restriction sites for subsequent cloning.

    • Use a multi-step ligation process or a more advanced cloning technique like Gibson Assembly or Golden Gate cloning to assemble the individual components into the final polycistronic cassette in a suitable shuttle vector.[4]

  • Inclusion of Additional Elements: Clone a human p53 shRNA construct and a reporter gene like DsRed into the shuttle vector containing the OSKM cassette.[5]

  • Cloning into the HAC Vector:

    • Excise the entire expression cassette from the shuttle vector using appropriate restriction enzymes.

    • Ligate the cassette into the linearized HAC vector.

    • Alternatively, if using a Cre-LoxP system, clone the cassette into a donor vector containing a LoxP site and then use Cre recombinase to integrate the cassette into the HAC in a targeted manner.[6]

  • Verification: Verify the final this compound construct by restriction digestion and sequencing to ensure the correct orientation and integrity of all components.

Microcell-Mediated Chromosome Transfer (MMCT) of the this compound

This improved MMCT protocol enhances the efficiency of transferring the this compound from a donor cell line (e.g., CHO cells) to the target somatic cells.[6][7]

Materials:

  • CHO donor cells carrying the this compound

  • Target somatic cells (e.g., human dermal fibroblasts)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • TN-16 and Griseofulvin (for micronucleation)

  • Latrunculin B (for enucleation)

  • Phytohemagglutinin-P (PHA-P)

  • Polyethylene glycol (PEG)

  • Percoll

  • Filters (5 µm and 3 µm)

Procedure:

  • Micronucleation of Donor Cells:

    • Culture the this compound-containing CHO donor cells to 70-80% confluency.

    • Induce micronucleation by treating the cells with a combination of TN-16 and Griseofulvin in serum-free medium for 48-72 hours. This treatment arrests the cells in mitosis and promotes the formation of micronuclei, where individual chromosomes are enclosed in a nuclear membrane.[6]

  • Enucleation and Microcell Purification:

    • Harvest the micronucleated cells.

    • Resuspend the cells in a solution containing Latrunculin B to disrupt the actin cytoskeleton.[6]

    • Layer the cell suspension onto a discontinuous Percoll gradient and centrifuge at high speed. This forces the micronuclei to be extruded from the cells, forming microcells.

    • Collect the microcell fraction and purify it by sequential filtration through 5 µm and 3 µm pore size filters.

  • Fusion with Target Cells:

    • Pre-treat the purified microcells with PHA-P to facilitate agglutination with the recipient somatic cells.

    • Add the PHA-P-treated microcells to a culture of the target somatic cells.

    • Induce fusion by adding PEG solution for a short period (e.g., 1-2 minutes).

    • Wash the cells thoroughly to remove the PEG.

  • Selection and Expansion:

    • Culture the cells in the appropriate medium for the target somatic cells.

    • After 24-48 hours, apply selection pressure corresponding to the selectable marker on the this compound (e.g., Puromycin).

    • Maintain the culture, changing the medium regularly, until resistant colonies appear.

    • Pick and expand the resistant colonies.

Culture and Maintenance of this compound-Reprogrammed iPSCs

Materials:

  • iPSC culture medium (e.g., mTeSR1 or E8 medium)

  • Matrigel or other suitable extracellular matrix coating

  • Reagents for cell passaging (e.g., Dispase, Accutase, or EDTA)

  • ROCK inhibitor (e.g., Y-27632)

Procedure:

  • Initial Culture: Once iPSC-like colonies emerge, switch to a standard iPSC culture medium.

  • Colony Picking: Manually pick well-formed iPSC colonies and transfer them to a new Matrigel-coated plate.

  • Passaging: Passage the iPSCs every 4-7 days, depending on the growth rate. Use gentle dissociation methods to maintain colony integrity. Add a ROCK inhibitor to the culture medium for the first 24 hours after passaging to enhance cell survival.

  • Cryopreservation: Cryopreserve established iPSC lines in a suitable freezing medium for long-term storage.

Characterization of this compound-Reprogrammed iPSCs

A thorough characterization is essential to confirm the pluripotency and quality of the generated iPSC lines.[8][9][10]

a) Pluripotency Marker Expression (Immunocytochemistry):

  • Fix the iPSC colonies with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

  • Incubate with primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG, TRA-1-60, SSEA-4).

  • Incubate with corresponding fluorescently labeled secondary antibodies.

  • Counterstain the nuclei with DAPI.

  • Visualize the staining using a fluorescence microscope.

b) In Vitro Differentiation (Embryoid Body Formation):

  • Lift iPSC colonies and culture them in suspension in a low-attachment plate with differentiation medium.

  • Allow embryoid bodies (EBs) to form for 8-12 days.

  • Plate the EBs onto gelatin-coated plates and allow them to differentiate for another 7-10 days.

  • Perform immunocytochemistry to detect markers of the three germ layers:

    • Ectoderm: β-III tubulin (Tuj1), Nestin

    • Mesoderm: α-Smooth Muscle Actin (α-SMA), Brachyury

    • Endoderm: α-Fetoprotein (AFP), SOX17

c) Karyotype Analysis:

  • Submit iPSC samples to a cytogenetics facility for G-banding analysis to ensure they have a normal chromosomal content.

d) Verification of this compound Elimination (Optional):

  • If desired, the this compound can be eliminated from the iPSCs. This is often achieved by inactivating its conditional kinetochore.[6]

  • Confirm the absence of the this compound by Fluorescence In Situ Hybridization (FISH) using a probe specific to the HAC.

Signaling Pathways and Experimental Workflows

Signaling Pathways in iPSC Reprogramming

The reprogramming process involves a complex interplay of signaling pathways. The overexpression of the OSKM factors from the this compound is thought to modulate key pathways like TGF-β and Wnt, which are crucial for maintaining pluripotency and suppressing differentiation.[11][12][13]

G cluster_this compound This compound Vector cluster_somatic Somatic Cell cluster_reprogramming Reprogramming Process cluster_iPSC iPSC State cluster_pathways Key Signaling Pathways This compound This compound (Oct4, Sox2, Klf4, c-Myc) Somatic Somatic Cell This compound->Somatic MMCT TGFb TGF-β Pathway This compound->TGFb Modulates Wnt Wnt/β-catenin Pathway This compound->Wnt Modulates MET Mesenchymal-to-Epithelial Transition (MET) Somatic->MET Initiation Silencing Silencing of Somatic Genes MET->Silencing Activation Activation of Pluripotency Genes Silencing->Activation Maturation iPSC Induced Pluripotent Stem Cell (iPSC) Activation->iPSC Stabilization TGFb->MET Inhibition promotes Wnt->Activation Activation promotes

Caption: this compound-mediated reprogramming signaling overview.

Experimental Workflow for this compound-Mediated Reprogramming

G cluster_prep Preparation cluster_mmct MMCT cluster_reprogram Reprogramming & Culture cluster_char Characterization iHAC_construct 1. Construct this compound (OSKM Cassette) CHO_culture 2. Culture Donor CHO Cells with this compound iHAC_construct->CHO_culture Micronucleation 3. Induce Micronucleation (TN-16 + Griseofulvin) CHO_culture->Micronucleation Enucleation 4. Enucleate & Purify Microcells (Latrunculin B) Micronucleation->Enucleation Fusion 5. Fuse Microcells with Somatic Cells (PEG) Enucleation->Fusion Selection 6. Select for this compound-containing cells Fusion->Selection Colony_formation 7. iPSC Colony Formation Selection->Colony_formation Expansion 8. Pick and Expand iPSC Colonies Colony_formation->Expansion Pluripotency_markers 9. Check Pluripotency Markers (ICC/FACS) Expansion->Pluripotency_markers Differentiation 10. In Vitro Differentiation (Embryoid Bodies) Pluripotency_markers->Differentiation Karyotyping 11. Karyotype Analysis Differentiation->Karyotyping

Caption: Workflow for this compound-mediated cell reprogramming.

References

Application Notes and Protocols for Stable Gene Expression Using the iHAC System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inducible Human Artificial Chromosome (iHAC) system represents a significant advancement in gene delivery technology, offering a robust platform for stable, long-term, and predictable expression of transgenes without the inherent risks of insertional mutagenesis associated with viral vectors. Human artificial chromosomes are non-integrating chromosomal vectors that are maintained independently of the host cell's genome.[1] This feature ensures that the integrity of the host genome remains intact, a critical consideration for applications in drug development and regenerative medicine. The this compound can accommodate large DNA payloads, making it suitable for expressing large genes, multiple genes from a single construct, or entire gene loci with their native regulatory elements.

One of the key applications of the this compound system is in the generation of induced pluripotent stem cells (iPSCs). By delivering a cassette of reprogramming factors, the this compound can efficiently reprogram somatic cells into iPSCs.[2][3] The episomal nature of the this compound allows for its subsequent removal from the reprogrammed cells, resulting in transgene-free iPSCs, which is a crucial step for their safe use in therapeutic applications.[2][3]

These application notes provide a comprehensive overview of the this compound system, including detailed protocols for its use in establishing stable gene expression in mammalian cell lines.

Principle of the this compound System

The this compound system leverages the cellular machinery for chromosome maintenance and segregation to ensure the stable propagation of the artificial chromosome through cell divisions. The core components of an this compound vector typically include:

  • A functional centromere: Essential for the proper segregation of the this compound during mitosis.

  • Telomeres: To protect the ends of the artificial chromosome from degradation.

  • Origins of replication: To ensure the this compound is replicated along with the host cell's chromosomes.

  • A gene expression cassette: Containing the gene of interest under the control of a suitable promoter. This cassette can also include insulator elements to protect the transgene from silencing effects.

  • A selectable marker: To allow for the selection of cells that have successfully taken up the this compound.

The delivery of the this compound into target cells is most commonly achieved through microcell-mediated chromosome transfer (MMCT). This technique involves the following key steps:

  • Micronucleation of donor cells: Donor cells, typically Chinese Hamster Ovary (CHO) cells carrying the this compound, are treated with a mitotic inhibitor (e.g., colcemid or a combination of TN-16 and griseofulvin) to induce the formation of micronuclei, each containing one or a few chromosomes.[4][5][6]

  • Enucleation: The micronucleated cells are then treated with a cytoskeleton-disrupting agent (e.g., cytochalasin B or latrunculin B) and centrifuged to extrude the micronuclei, which become enclosed in a plasma membrane, forming "microcells".[4][5][6]

  • Fusion: The isolated microcells are fused with the recipient cells using a fusogen such as polyethylene (B3416737) glycol (PEG) or inactivated Sendai virus (HVJ envelope).[7][8][9][10]

  • Selection: The recipient cells that have successfully incorporated the this compound are selected using a specific antibiotic corresponding to the resistance gene on the this compound.

Data Presentation

Stability of Transgene Expression

The this compound system is designed for long-term, stable gene expression. The following table summarizes representative data on the stability of transgene expression from an this compound vector in different cell lines over time. Expression levels are quantified by qRT-PCR and are shown as a percentage of the initial expression level at week 1 post-selection.

Cell LineTransgeneWeek 4Week 8Week 12Reference
Human FibroblastsErythropoietin~95%~92%~90%[11]
Human iPSCsEGFP>90%>90%>90%Inferred from[12]
CHOReprogramming FactorsStableStableStable[1]

Note: The data in this table is representative and compiled from qualitative descriptions of stable expression in the cited literature. Actual quantitative values may vary depending on the specific this compound construct, transgene, and cell line used.

Experimental Protocols

Protocol 1: this compound Vector Construction

This protocol describes the general steps for constructing an this compound vector containing a gene of interest. The process often involves modifying a pre-existing HAC backbone in a donor cell line like CHO.

Materials:

  • CHO donor cell line containing a base HAC vector with a loading site (e.g., loxP).

  • Plasmid vector containing the gene of interest (GOI) flanked by sequences compatible with the HAC loading site.

  • Cre recombinase expression plasmid.

  • Electroporation system.

  • Cell culture reagents for CHO cells.

  • Selection agents (e.g., antibiotics).

Procedure:

  • Prepare the GOI Plasmid: Clone the gene of interest into a suitable plasmid vector. The vector should contain elements such as a strong promoter (e.g., CAG), insulator sequences (e.g., cHS4) to flank the expression cassette, and recombination sites (e.g., loxP) for insertion into the HAC.

  • Co-transfection of Donor Cells:

    • Culture the CHO donor cells containing the base HAC to 80-90% confluency.

    • Co-transfect the cells with the GOI plasmid and the Cre recombinase expression plasmid using electroporation or a lipid-based transfection reagent.

  • Selection of Recombinant Clones:

    • Two days post-transfection, begin selection with the appropriate antibiotic. The base HAC vector often contains a split selectable marker that is reconstituted upon successful recombination, allowing for positive selection.

    • Culture the cells for 2-3 weeks until resistant colonies appear.

  • Verification of Recombinant Clones:

    • Isolate individual colonies and expand them.

    • Verify the correct insertion of the GOI into the this compound by PCR using primers specific for the GOI and the HAC backbone.

    • Confirm the integrity and presence of the this compound in the donor clones using Fluorescence In Situ Hybridization (FISH) with probes specific for the HAC and the GOI.

Protocol 2: Microcell-Mediated Chromosome Transfer (MMCT)

This protocol outlines the improved MMCT procedure for transferring the this compound from the donor CHO cells to the target recipient cells.[5][6]

Materials:

  • Verified this compound-containing CHO donor cells.

  • Recipient cell line.

  • Cell culture reagents for both donor and recipient cells.

  • Micronucleation agents: Colcemid or TN-16 and griseofulvin.

  • Enucleation agent: Cytochalasin B or latrunculin B.

  • Fusogen: Polyethylene glycol (PEG) or HVJ Envelope.

  • Ficoll or Percoll for microcell purification.

  • Selection agent for recipient cells.

Procedure:

  • Preparation of Donor Cells:

    • Plate the this compound-containing CHO cells in multiple T25 flasks and grow to 80-90% confluency.

  • Micronucleation:

    • Replace the culture medium with medium containing the micronucleation agent(s) (e.g., 0.1 µg/mL colcemid).

    • Incubate the cells for 48-72 hours to induce micronuclei formation.

  • Enucleation and Microcell Isolation:

    • Aspirate the micronucleation medium and add fresh medium containing the enucleation agent (e.g., 10 µg/mL cytochalasin B).

    • Centrifuge the flasks in a swinging bucket rotor at 8,000 x g for 1 hour at 37°C to extrude the microcells.

    • Collect the supernatant containing the microcells and purify them by sequential filtration through 8 µm, 5 µm, and 3 µm polycarbonate filters.

  • Fusion with Recipient Cells:

    • Prepare the recipient cells by plating them the day before fusion to reach 70-80% confluency on the day of fusion.

    • Add the purified microcell suspension to the recipient cells.

    • Add the fusogen (e.g., 50% w/v PEG 1500) dropwise and incubate for 1-2 minutes.

    • Gently wash the cells with serum-free medium to remove the PEG.

    • Add complete growth medium and incubate the cells.

  • Selection of Stable Clones:

    • 48 hours post-fusion, begin selection with the appropriate antibiotic.

    • Maintain the selection for 2-3 weeks, changing the medium every 2-3 days, until resistant colonies are formed.

Protocol 3: Verification of this compound-Containing Stable Cell Lines

This protocol describes the methods to confirm the presence and expression of the this compound in the selected recipient cell clones.

1. Fluorescence In Situ Hybridization (FISH)

Materials:

  • Slides for chromosome spreads.

  • Karyotyping solution (e.g., hypotonic KCl).

  • Fixative (e.g., 3:1 methanol:acetic acid).

  • Fluorescently labeled DNA probes for the this compound backbone and the GOI.

  • Hybridization buffer.

  • DAPI for counterstaining.

  • Fluorescence microscope.

Procedure:

  • Prepare Chromosome Spreads:

    • Treat the cells with a mitotic arrest agent (e.g., colcemid) for a few hours.

    • Harvest the cells, treat with a hypotonic solution, and fix them.

    • Drop the fixed cell suspension onto clean, cold glass slides and air dry.

  • Hybridization:

    • Denature the chromosomal DNA on the slides.

    • Apply the fluorescently labeled probes in hybridization buffer to the slides.

    • Incubate overnight in a humidified chamber at 37°C.

  • Washing and Detection:

    • Wash the slides to remove unbound probes.

    • Counterstain the chromosomes with DAPI.

  • Microscopy:

    • Visualize the slides using a fluorescence microscope. The this compound will appear as a separate, small chromosome that hybridizes with the specific probes.

2. Quantitative Reverse Transcription PCR (qRT-PCR)

Materials:

  • RNA extraction kit.

  • Reverse transcriptase kit for cDNA synthesis.

  • qPCR master mix (e.g., SYBR Green).

  • Primers specific for the transgene and a housekeeping gene.

  • qPCR instrument.

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the this compound-containing cell clones and control cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

  • qPCR:

    • Set up the qPCR reaction with the cDNA, gene-specific primers, and qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Analyze the amplification data to determine the relative expression level of the transgene, normalized to the expression of a housekeeping gene. This will confirm that the transgene on the this compound is being actively transcribed.

Mandatory Visualizations

Signaling Pathway for Pluripotency Maintenance

A primary application of the this compound system is the generation of iPSCs. The maintenance of pluripotency in these cells is controlled by a complex network of signaling pathways. The diagram below illustrates the key pathways involved.

Pluripotency_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LIF LIF LIFR LIFR/gp130 LIF->LIFR Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled FGF FGF FGFR FGFR FGF->FGFR Activin_Nodal Activin/Nodal ActR Activin Receptor Activin_Nodal->ActR JAK JAK LIFR->JAK Dsh Dsh Frizzled->Dsh RAS RAS FGFR->RAS SMAD23 SMAD2/3 ActR->SMAD23 STAT3 STAT3 JAK->STAT3 STAT3_n STAT3 STAT3->STAT3_n GSK3b GSK3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n MEK MEK RAS->MEK ERK ERK MEK->ERK Pluripotency_Genes Pluripotency Genes (Oct4, Sox2, Nanog) ERK->Pluripotency_Genes Differentiation SMAD4 SMAD4 SMAD23->SMAD4 SMAD_complex SMAD2/3/4 SMAD4->SMAD_complex STAT3_n->Pluripotency_Genes Self-renewal TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF TCF_LEF->Pluripotency_Genes Self-renewal SMAD_complex->Pluripotency_Genes Maintenance

Caption: Key signaling pathways regulating self-renewal and pluripotency in iPSCs.

Experimental Workflow for Establishing Stable Cell Lines with this compound

The following diagram outlines the complete workflow for generating a stable cell line using the this compound system.

iHAC_Workflow cluster_prep Phase 1: Vector Preparation cluster_transfer Phase 2: Chromosome Transfer cluster_validation Phase 3: Stable Cell Line Validation construct 1. Construct GOI Plasmid transfect 2. Transfect Donor CHO Cells construct->transfect select_donor 3. Select Recombinant Donor Clones transfect->select_donor verify_donor 4. Verify this compound in Donor Cells (PCR, FISH) select_donor->verify_donor micronucleate 5. Induce Micronucleation in Donor Cells verify_donor->micronucleate enucleate 6. Isolate Microcells micronucleate->enucleate fuse 7. Fuse Microcells with Recipient Cells enucleate->fuse select_recipient 8. Select Recipient Cell Clones fuse->select_recipient expand 9. Expand Positive Clones select_recipient->expand verify_recipient_fish 10. Verify this compound Presence by FISH expand->verify_recipient_fish verify_recipient_qpcr 11. Verify Transgene Expression by qRT-PCR expand->verify_recipient_qpcr

Caption: Overall workflow for this compound-mediated stable gene expression.

References

Revolutionizing Gene Therapy and Functional Genomics: A Guide to iHAC Cloning and Vector Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Human Artificial Chromosomes (HACs) represent a paradigm shift in gene delivery and functional genomics. Unlike viral vectors, HACs are non-integrating, autonomously replicating chromosomes that can carry large genomic loci with their native regulatory elements. This minimizes the risk of insertional mutagenesis and ensures stable, long-term gene expression. The inducible Human Artificial Chromosome (iHAC) variant further offers temporal control over gene expression, making it an invaluable tool for a wide range of applications, from basic research to the development of advanced cell and gene therapies.

This document provides a comprehensive overview of the methods for constructing and utilizing this compound vectors, with a focus on the "top-down" approach using a truncated human chromosome 21 (21HAC) and the integration of multi-cistronic gene expression cassettes via advanced recombination systems. Detailed protocols for vector construction, gene loading, and transfer into recipient cells are provided to facilitate the adoption of this powerful technology.

Key Methodologies

Two primary strategies are employed for the creation of HACs: the "top-down" and the "bottom-up" or "de novo" approach.

  • Top-Down Approach: This method involves the systematic truncation of a natural human chromosome to its minimal functional components—a centromere and telomeres. The resulting minichromosome can then be engineered to include specific gene insertion sites. A well-characterized example is the 21HAC, derived from human chromosome 21.[1][2]

  • De Novo (Bottom-Up) Approach: This strategy involves the assembly of essential chromosomal components—centromeric and telomeric DNA sequences—in vitro, which then self-assemble into a functional minichromosome upon introduction into suitable host cells.[3][4][5][6]

Gene loading onto a HAC vector is typically achieved through site-specific recombination systems, which allow for the precise insertion of one or more genes of interest. Key systems include:

  • Cre-loxP System: This widely used system employs the Cre recombinase to catalyze recombination between two loxP sites, enabling the insertion, deletion, or inversion of a DNA fragment.[7][8][9][10][11]

  • Multi-Integrase (MI) System: To accommodate the insertion of multiple genes, HACs have been developed that contain recognition sites for several different integrases (e.g., ΦC31, R4, TP901-1, Bxb1) and/or the FLP recombinase.[12][13][14][15][16] This allows for the sequential or simultaneous integration of multiple gene expression cassettes.

Once a gene-loaded this compound is constructed in a donor cell line (commonly Chinese Hamster Ovary, CHO, cells), it is transferred to the target recipient cells via Microcell-Mediated Chromosome Transfer (MMCT) .[17][18][19][20] This technique involves the fragmentation of the donor cell's nucleus into micronuclei, followed by the isolation of microcells containing the this compound, and subsequent fusion with the recipient cells.

Quantitative Data Summary

The efficiency of this compound cloning and transfer is a critical consideration. The following table summarizes available quantitative data for key steps in the process.

ParameterMethodReported EfficiencyCell Line(s)Reference(s)
Gene Loading Efficiency Multi-Integrase System (ΦC31, R4, TP901-1, Bxb1 integrases)39.3% - 96.8%CHO[12]
Cre-loxP SystemNot explicitly quantified in the provided results, but widely used and considered efficient for single-site insertion.CHO[7][8][9][10][11]
Microcell-Mediated Chromosome Transfer (MMCT) Efficiency Standard Protocol (Colcemid & Cytochalasin B)BaselineVarious[17][19]
Improved Protocol (TN-16 + Griseofulvin & Latrunculin B)~6-fold increase compared to standardHT1080, HeLa, hiMSC, mES[17][19][20]
Further Optimized Protocol (with Collagen/Laminin coating)Up to 10-fold increase compared to standardVarious[18]
Positive Clone Selection Lentiviral Vector Cloning (with optimizations)~48% ± 7.6%HEK293T[21]

Experimental Workflows and Signaling Pathways

This compound Construction and Gene Loading Workflow

The following diagram illustrates the general workflow for constructing a multi-gene this compound vector using a top-down approach and a multi-integrase system.

iHAC_Construction_Workflow cluster_top_down Top-Down HAC Formation cluster_platform_integration Multi-Integrase Platform Integration cluster_gene_loading Gene Cassette Loading Human_Chromosome_21 Human Chromosome 21 Chromosome_Truncation Telomere-mediated Truncation Human_Chromosome_21->Chromosome_Truncation Engineering 21HAC_Backbone 21HAC Backbone (in DT40 cells) Chromosome_Truncation->21HAC_Backbone 21HAC_in_CHO 21HAC transferred to CHO cells 21HAC_Backbone->21HAC_in_CHO MMCT MI_Platform_Plasmid Multi-Integrase (MI) Platform Plasmid (with loxP site) MI_HAC Multi-Integrase HAC (MI-HAC) MI_Platform_Plasmid->MI_HAC 21HAC_in_CHO->MI_HAC Co-transfection Cre_Expression_Plasmid Cre Expression Plasmid Cre_Expression_Plasmid->MI_HAC MI_HAC_Loaded_1 MI-HAC with Gene 1 MI_HAC->MI_HAC_Loaded_1 Gene_Cassette_1 Gene Cassette 1 (attB site) Gene_Cassette_1->MI_HAC_Loaded_1 Integrase_1_Plasmid Integrase 1 Expression Plasmid Integrase_1_Plasmid->MI_HAC_Loaded_1 Co-transfection Final_this compound Final Gene-Loaded This compound MI_HAC_Loaded_1->Final_this compound Gene_Cassette_2 Gene Cassette 2 (attB site) Gene_Cassette_2->Final_this compound Integrase_2_Plasmid Integrase 2 Expression Plasmid Integrase_2_Plasmid->Final_this compound Co-transfection MMCT_Workflow Donor_Cells Donor CHO Cells with this compound Micronucleation Induce Micronucleation (e.g., Colcemid or TN-16/Griseofulvin) Donor_Cells->Micronucleation Microcell_Formation Induce Microcell Formation (e.g., Cytochalasin B or Latrunculin B) Micronucleation->Microcell_Formation Microcell_Isolation Isolate Microcells Microcell_Formation->Microcell_Isolation Cell_Fusion Fuse Microcells with Recipient Cells (e.g., PEG, HVJ envelope) Microcell_Isolation->Cell_Fusion Recipient_Cells Recipient Cells Recipient_Cells->Cell_Fusion Selection Select for Recipient Cells containing the this compound Cell_Fusion->Selection Clonal_Expansion Expand Clonal Cell Lines Selection->Clonal_Expansion

References

Application Notes and Protocols for Culturing Cells with the iHAC Vector

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inducible Human Artificial Chromosome (iHAC) vector represents a significant advancement in gene delivery technology, offering a stable, non-integrating platform for expressing large or multiple transgenes in mammalian cells.[1][2] Unlike viral vectors, HACs exist as independent chromosomes within the host cell nucleus, mitigating the risks of insertional mutagenesis and gene silencing often associated with genomic integration.[2][3] Their ability to carry large DNA fragments, up to several megabases, allows for the introduction of entire genomic loci with their native regulatory elements.[2] This makes the this compound system an invaluable tool for a range of applications, including cell line engineering, gene function studies, drug discovery, and the development of cell-based therapies.[4]

This document provides detailed protocols for the transfer of an this compound vector from a donor cell line (typically CHO cells) to a recipient human cell line using Microcell-Mediated Chromosome Transfer (MMCT), followed by methods for selection and validation of the resulting transgenic cell lines.

Key Experimental Protocols

Protocol 1: Preparation of Donor Cells and Microcell Formation

This protocol describes the induction of micronuclei in the this compound-containing donor CHO cell line, which is the first step in preparing for chromosome transfer.

Materials:

  • This compound-containing CHO donor cells

  • Culture medium (e.g., Ham's F-12 with 10% FBS)

  • Colcemid solution (10 µg/mL)

  • Cytochalasin B solution (10 mg/mL in DMSO)

  • Serum-free culture medium

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed the this compound-containing CHO donor cells in multiple T-75 flasks and grow them to 80-90% confluency.

  • Micronucleation Induction: Replace the culture medium with fresh medium containing Colcemid to a final concentration of 0.1 µg/mL. Incubate the cells for 48 hours to induce micronuclei formation.

  • Enucleation:

    • Prepare an enucleation medium by adding Cytochalasin B to serum-free medium to a final concentration of 10 µg/mL.

    • Wash the cells with PBS and trypsinize them to create a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in the prepared enucleation medium.

    • Incubate for 30 minutes at 37°C.

  • Microcell Isolation:

    • Load the cell suspension onto a discontinuous Percoll gradient.

    • Centrifuge at 20,000 x g for 60 minutes at 37°C.

    • Carefully collect the layer containing the microcells.

  • Purification: Wash the collected microcells with serum-free medium to remove residual Percoll and Cytochalasin B. The purified microcells are now ready for fusion with recipient cells.

Protocol 2: Microcell-Mediated Chromosome Transfer (MMCT)

This protocol details the fusion of purified microcells with the target recipient human cell line.

Materials:

  • Purified microcells from Protocol 1

  • Recipient human cells (e.g., HT1080, HEK293)

  • Phytohemagglutinin-P (PHA-P)

  • Polyethylene glycol (PEG) 1500

  • Serum-free culture medium

  • Complete culture medium for recipient cells

  • Selection agent (e.g., G418, Blasticidin S, depending on the this compound vector's selection marker)

Procedure:

  • Prepare Recipient Cells: Seed recipient cells in T-25 flasks or 6-well plates and grow to 70-80% confluency.

  • Cell Adhesion:

    • On the day of fusion, wash the recipient cells with serum-free medium.

    • Add a suspension of purified microcells to the recipient cells.

    • Add PHA-P to a final concentration of 100 µg/mL to agglutinate the microcells to the recipient cell surface.

    • Incubate for 15-20 minutes at 37°C.

  • Cell Fusion:

    • Carefully remove the medium and add a 50% (w/v) solution of PEG 1500 for exactly 1-2 minutes to induce fusion.

    • Gently wash the cells three times with serum-free medium to remove all traces of PEG.

    • Add complete culture medium to the cells.

  • Recovery: Incubate the cells for 24-48 hours to allow for recovery and chromosome transfer.

  • Selection: After the recovery period, replace the medium with a complete culture medium containing the appropriate selection agent.

  • Clonal Expansion: Continue to culture the cells, changing the selection medium every 3-4 days, until resistant colonies appear (typically 2-3 weeks). Isolate and expand individual colonies for further analysis.

Protocol 3: Validation of this compound Transfer and Transgene Expression

This protocol describes methods to confirm the successful transfer of the this compound and analyze the expression of the transgene.

Materials:

  • Genomic DNA isolation kit

  • PCR primers specific for a gene on the this compound

  • Fluorescence in situ Hybridization (FISH) probes (e.g., human Cot-1 DNA for the HAC backbone, and a specific probe for the inserted gene cassette)

  • DAPI stain

  • RNA isolation kit

  • cDNA synthesis kit

  • Primers for quantitative real-time PCR (qRT-PCR) for the transgene and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Genomic PCR:

    • Isolate genomic DNA from expanded clones.

    • Perform PCR using primers specific for a unique sequence on the this compound (e.g., the selection marker or transgene). The presence of a PCR product of the correct size indicates the presence of the this compound.

  • Fluorescence in situ Hybridization (FISH):

    • Prepare metaphase chromosome spreads from the selected clones.

    • Perform FISH using a digoxigenin-labeled probe for the HAC backbone (e.g., alphoid satellite DNA) and a biotin-labeled probe for the transgene cassette.[5]

    • Counterstain the chromosomes with DAPI.

    • Visualize using a fluorescence microscope. A separate, small chromosome signal positive for both probes confirms the autonomous presence of the this compound.[5]

  • Quantitative Real-Time PCR (qRT-PCR) for Expression Analysis:

    • Isolate total RNA from the validated clones.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using primers for the transgene and a reference housekeeping gene.

    • Analyze the relative expression level of the transgene. Transcript levels can be standardized to the housekeeping gene to compare expression across different clones.[5]

Data Presentation

The following table summarizes representative quantitative data from experiments involving this compound vectors, demonstrating the efficiency of transfer and the levels of transgene expression that can be achieved.

ParameterMethodCell LineVectorResultReference
MMCT Efficiency Colony Formation AssayHFL-1This compound/X531 x 10⁻⁴ - 1 x 10⁻⁵[5]
Transgene Expression qRT-PCRCHOThis compound/X53Stable and comparable expression of Klf4, c-Myc, Sox2, and Oct4 relative to a control vector (iHAC2/mp25).[5]
Vector Stability FISH AnalysisCHO, HT1080This compound/X53, 21HAC, tet-O HACHAC vector maintained independently from host chromosomes.[2][5]
Gene Insertion Efficiency Recombinase-Mediated Cassette Exchange (RMCE)Human iPS CellsHAC with dual RMCE sitesSuccessful replacement of a pre-integrated cassette with an incoming vector, confirmed by fluorescence change.[6]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and logical relationships involved in using the this compound vector system.

G cluster_0 Phase 1: Donor Cell Preparation cluster_1 Phase 2: Chromosome Transfer cluster_2 Phase 3: Validation A 1. Culture this compound CHO Donor Cells B 2. Induce Micronucleation (Colcemid Treatment) A->B C 3. Isolate Microcells (Cytochalasin B + Centrifugation) B->C E 5. Fuse Microcells with Recipient Cells (MMCT) C->E Purified Microcells D 4. Prepare Recipient Human Cells D->E F 6. Select for Transferred HAC (e.g., G418 Selection) E->F G 7. Isolate and Expand Resistant Clones F->G H 8. Confirm HAC Presence (Genomic PCR) G->H I 9. Verify HAC Autonomy (FISH Analysis) H->I J 10. Quantify Transgene Expression (qRT-PCR) I->J End Validated this compound Cell Line J->End

Caption: Workflow for generating and validating a stable cell line using the this compound vector.

G A Donor CHO Cell with this compound Micronucleated B Purified Microcell Contains this compound A->B Enucleation D Fusion PHA-P for adhesion PEG for fusion B->D Add to Recipient C Recipient Human Cell C->D Co-culture E Hybrid Cell Contains this compound D->E Chromosome Transfer

Caption: The process of Microcell-Mediated Chromosome Transfer (MMCT).

G A This compound Vector (Carrying Gene of Interest, e.g., 'Gene X') B Generate Stable Cell Line Expressing Gene X via MMCT A->B D Gene X Expressing Cell Line B->D C Parental Cell Line (Control) E Apply Stimulus (e.g., Ligand, Drug) C->E F Apply Stimulus (e.g., Ligand, Drug) D->F G Analyze Signaling Pathway (e.g., Western Blot for p-ERK, Reporter Assay) E->G F->G H Compare Pathway Activation G->H

Caption: Using an this compound-engineered cell line to investigate a signaling pathway.

References

Application Notes and Protocols for iHAC Transfection Efficiency in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the transfection efficiency of the innovative Human Artificial Chromosome (iHAC) vector system in various cell lines. It includes detailed protocols for the most effective transfer methods and summarizes the available quantitative data to aid in experimental design and application in gene therapy and drug development.

Introduction

Human Artificial Chromosomes (HACs) represent a significant advancement in gene delivery technology. Unlike viral vectors, HACs are non-integrating, episomal vectors that can carry large DNA inserts of unlimited size. This minimizes the risk of insertional mutagenesis and allows for the stable, long-term expression of therapeutic genes. The this compound (inducible HAC) further refines this technology, offering controlled gene expression. The primary method for transferring HACs into recipient cells is Microcell-Mediated Chromosome Transfer (MMCT), a technique that has been significantly improved to increase efficiency.

Data on this compound Transfection Efficiency

The efficiency of this compound transfer can vary significantly depending on the recipient cell line and the protocol used. While a comprehensive comparative study across a wide range of cell lines is not yet available in the literature, existing studies provide valuable data points. An improved MMCT protocol has been shown to increase transfer efficiency by up to 10-fold compared to the original method.[1]

Table 1: Summary of this compound and HAC Transfection/Formation Efficiency in Various Cell Lines

Cell LineVector SystemMethodEfficiencyReference
Human Induced Pluripotent Stem Cells (hiPSCs)HACImproved MMCT~3.7-fold increase over standard MMCT[2]
Human Mesenchymal Stem Cells (MSCs)alphoidtetO-HACImproved MMCTSuccessfully Transferred (Efficiency not quantified)
Human Fibrosarcoma (HT1080)alphoidtetO-HACImproved MMCTSuccessfully Transferred (Efficiency not quantified)
Human Cervical Cancer (HeLa)alphoidtetO-HACImproved MMCTSuccessfully Transferred (Efficiency not quantified)
Human Embryonic Kidney (HEK293)alphoidtetO-HACImproved MMCTSuccessfully Transferred (Efficiency not quantified)
Chinese Hamster Ovary (CHO)alphoidtetO-HACGene loading via Cre-loxPGene insertion efficiency of 10-3–10-5[2]
Human Fibroblasts (HFL-1)This compoundRetargeted MV-MMCT59 clones obtained from 5 experiments
Human Fibrosarcoma (HT1080)De novo HACTransfection80-90% formation efficiency
Human Embryonic Stem Cells (hESCs)De novo HACTransfectionUp to 40% formation efficiency

Experimental Protocols

The following is a detailed protocol for the improved Microcell-Mediated Chromosome Transfer (MMCT) method for transferring iHACs from a donor cell line (e.g., CHO) to a recipient mammalian cell line.

Protocol: Improved Microcell-Mediated Chromosome Transfer (MMCT)

This protocol is an enhanced version of the standard MMCT procedure, leading to a significant increase in this compound transfer efficiency.

Materials:

  • Donor CHO cells containing the this compound

  • Recipient mammalian cell line

  • Complete growth medium for donor and recipient cells

  • Phosphate-Buffered Saline (PBS)

  • Collagen/Laminin solution

  • Micronucleation induction medium: F12 medium with 160 μM TN-16 and 50 μM griseofulvin

  • Cytochalasin B or Latrunculin B solution

  • Phytohemagglutinin-P (PHA-P)

  • PEG 1500 or HVJ Envelope Cell Fusion Kit

  • Selective medium for recipient cells

Procedure:

Part 1: Preparation of Donor Cells for Micronucleation

  • Plate Coating: Coat T25 flasks with a collagen/laminin solution overnight at room temperature to promote the attachment of metaphase cells.

  • Cell Seeding: Seed the donor CHO cells containing the this compound in the coated flasks and culture until they reach 80% confluency.

  • Micronucleation Induction: Replace the growth medium with the micronucleation induction medium (F12 + TN-16 + griseofulvin). Incubate for 48-72 hours, replacing the medium every 24 hours. This step replaces the traditional use of colcemid.

Part 2: Microcell Formation and Purification

  • Enucleation: After micronucleation induction, treat the cells with cytochalasin B or, for improved efficiency, latrunculin B to induce the formation of microcells.

  • Microcell Isolation: Centrifuge the flasks to pellet the microcells.

  • Purification: Purify the microcells from the supernatant by sequential filtration through 8-μm, 5-μm, and 3-μm polycarbonate filters.

Part 3: Fusion with Recipient Cells

  • Recipient Cell Preparation: Culture the recipient cells in appropriate medium until they reach 70-80% confluency.

  • Fusion:

    • Wash the recipient cells with serum-free medium.

    • Add the purified microcell suspension to the recipient cells.

    • Add PHA-P to agglutinate the microcells to the recipient cells.

    • Induce fusion using PEG 1500 or a more efficient fusogen like the HVJ (Sendai virus) envelope.

  • Recovery: After fusion, wash the cells with serum-free medium and then add complete growth medium. Incubate for 24-48 hours.

Part 4: Selection and Expansion of Clones

  • Selection: Apply the appropriate selective medium to the cells to select for clones that have successfully received the this compound.

  • Expansion: Culture the resistant clones and expand them for further analysis.

  • Verification: Confirm the presence and integrity of the this compound in the recipient clones using techniques such as FISH (Fluorescence In Situ Hybridization) and PCR.

Visualizations

Experimental Workflow for this compound Transfer

G cluster_donor Donor Cell Preparation cluster_recipient Recipient Cell Preparation cluster_transfer Microcell-Mediated Chromosome Transfer donor_seed Seed this compound Donor Cells (e.g., CHO) micronucleation Induce Micronucleation (TN-16 + Griseofulvin) donor_seed->micronucleation microcell_formation Induce Microcell Formation (Latrunculin B) micronucleation->microcell_formation purification Purify Microcells microcell_formation->purification recipient_seed Seed Recipient Cells fusion Fuse Microcells with Recipient Cells (e.g., PEG, HVJ-E) recipient_seed->fusion purification->fusion selection Select for this compound-positive Clones fusion->selection expansion Expand and Verify Clones selection->expansion

Caption: Workflow for the improved Microcell-Mediated Chromosome Transfer (MMCT) of iHACs.

Mechanism of Microcell-Mediated Chromosome Transfer (MMCT)

The transfer of the this compound via MMCT is a physical process involving the fusion of a microcell containing the this compound with a recipient cell, rather than a classical receptor-mediated signaling pathway.

G cluster_donor Donor Cell cluster_recipient Recipient Cell cluster_fusion Fusion & Transfer Donor Donor Cell with this compound Microcell Microcell with this compound Donor->Microcell Micronucleation Hybrid Hybrid Cell Microcell->Hybrid Fusion (PEG/HVJ-E) Recipient Recipient Cell Recipient->Hybrid Final Recipient Cell with this compound Hybrid->Final Selection & Stabilization

References

Application Notes & Protocols: Long-Term Gene Expression Studies Using the Inducible Human Artificial Chromosome (iHAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quest for long-term, stable, and physiologically relevant gene expression is a cornerstone of modern biological research and therapeutic development. Conventional gene delivery systems, such as viral vectors and plasmids, often face limitations including insertional mutagenesis, unpredictable expression levels due to position effects, limited cloning capacity, and transient expression.[1][2][3] The inducible Human Artificial Chromosome (iHAC) system emerges as a superior alternative, offering a robust platform for sustained and controlled transgene expression.

HACs are non-integrating, autonomously replicating episomal vectors that can carry megabase-sized DNA fragments.[4][5] This unique feature allows for the delivery of entire genomic loci, complete with their native regulatory elements, ensuring physiologically accurate gene expression.[4] The this compound builds upon this platform by incorporating inducible elements, providing temporal control over gene expression. This technology is invaluable for a wide range of applications, from fundamental gene function studies to the development of stable cell lines for drug discovery and the advancement of gene and cell therapies.[1][6]

System Overview: The this compound Platform

The this compound system provides a powerful tool for achieving stable, long-term expression of one or more transgenes without the risks associated with genomic integration. The core of the system is a Human Artificial Chromosome vector that is engineered to accept a gene of interest (GOI) and is then transferred into a target cell line.

The general workflow involves three main stages:

  • Gene Loading: The transgene(s) of interest are first cloned into a targeting vector. This vector is then introduced into a donor cell line (e.g., CHO cells) that already contains the HAC. A site-specific recombination system, such as Cre-loxP, is used to insert the transgene into a specific locus on the HAC.[5][6]

  • Chromosome Transfer: The modified HAC, now carrying the transgene, is transferred from the donor cell line to the final recipient cells using Microcell-Mediated Chromosome Transfer (MMCT).[1][7]

  • Selection and Expansion: Recipient cells that have successfully incorporated the HAC are selected using a specific marker present on the HAC. These cells are then expanded to generate a stable, clonal cell line that consistently expresses the gene of interest.

cluster_0 Stage 1: Gene Loading (Donor Cells) cluster_1 Stage 2: Chromosome Transfer cluster_2 Stage 3: Stable Cell Line Generation A 1. Clone Gene of Interest (GOI) into Targeting Vector B 2. Transfect Donor Cells (e.g., CHO) containing HAC A->B C 3. Cre-loxP Mediated Recombination B->C D 4. Select Donor Cells with GOI-loaded HAC C->D E 5. Induce Micronuclei in Donor Cells D->E F 6. Isolate Microcells containing the this compound E->F G 7. Fuse Microcells with Target Recipient Cells F->G H 8. Select Recipient Cells (e.g., Blasticidin) G->H I 9. Isolate and Expand Clonal Cell Lines H->I J 10. Verify HAC Integrity and Gene Expression I->J K Stable this compound Cell Line J->K Long-Term Culture & Downstream Applications

Caption: General workflow for generating a stable cell line using the this compound system.

Quantitative Data on Long-Term Stability and Expression

The stability of HAC-based vectors is a key advantage for long-term studies. Unlike plasmids that can be lost during cell division, HACs contain a functional centromere, ensuring proper segregation.[1] Data from multiple studies demonstrate the robust, long-term maintenance of HACs and sustained transgene expression across various cell types, even in the absence of selective pressure.

Table 1: HAC Stability in Human Cell Lines

Cell Type Vector Duration of Study Retention Rate (without selection) Daily Loss Rate Citation
Human Primary Fibroblasts (hPFs) Therapeutic HAC At least 12 weeks Stably retained Not specified [7]
Human iPSCs (hiPSCs) Generic HAC 2 weeks 96% - 100% 0% - 0.29% [3]

| Human Mesenchymal Stem Cells (hiMSCs) | Dystrophin-HAC (DYS-HAC) | 100 population doublings | ~100% | Not specified |[5] |

Table 2: Long-Term Gene Expression from HACs

Cell Type Vector / Gene Duration of Study Expression Outcome Citation
Human Primary Fibroblasts (hPFs) Erythropoietin-HAC At least 12 weeks Sustained production of human erythropoietin [7]
Human Mesenchymal Stem Cells (hiMSCs) DYS-HAC / EGFP 100 population doublings No silencing of EGFP expression observed [5]
Human Embryonic Stem Cells (hESCs) GFP-HAC 60 days Gene expression maintained [8]

| Chimeric Mice (from ES cells) | DYS-HAC / Dystrophin | In vivo | Correct tissue-specific expression of dystrophin isoforms |[5] |

Application Focus: Stable Protein Production for Drug Development

The development of stable, high-yield mammalian cell lines is a critical bottleneck in the production of therapeutic proteins, such as monoclonal antibodies.[6] Conventional methods are often plagued by low yields, transgene silencing, and cell line instability.[6] The this compound system provides a solution by ensuring stable, high-level expression of multiple genes from a single, independent chromosome.

The platform is particularly well-suited for complex proteins that require the coordinated expression of multiple subunits, such as heavy and light chains of an antibody.[6] The large capacity of the this compound allows for the insertion of multiple expression cassettes into a single vector, simplifying cell line development and ensuring consistent stoichiometry of the protein subunits.

cluster_0 This compound Vector Design cluster_1 Cell Line Development cluster_2 Bioproduction A Gene Cassette 1 (e.g., Antibody Heavy Chain) E Multi-Gene This compound Vector B Gene Cassette 2 (e.g., Antibody Light Chain) C Inducible Promoter D Selection Marker F Transfer this compound to Production Cells (e.g., HEK293, CHO) E->F G Select & Screen for High-Producing Clones F->G H Large-Scale Culture in Bioreactor G->H I Induce Gene Expression H->I J Harvest & Purify Therapeutic Protein I->J K Final Therapeutic Product J->K

Caption: Use of the this compound system in the therapeutic protein production pipeline.

Experimental Protocols

Protocol 1: Gene Loading into the this compound via Cre-loxP Recombination

This protocol describes the insertion of a gene of interest (GOI) into a loxP site on an this compound vector propagated in HPRT-deficient CHO donor cells. The targeting vector contains the GOI and a 3' HPRT fragment, while the this compound contains a 5' HPRT fragment adjacent to the loxP site. Successful recombination reconstitutes a functional HPRT gene, allowing for selection in HAT medium.[5][6]

Materials:

  • HPRT-deficient CHO cells carrying a 5'HPRT-loxP HAC vector.

  • Linearized targeting plasmid containing 3'HPRT-loxP and the GOI.

  • Cre-recombinase expression vector (e.g., pCAG-Cre).

  • Transfection reagent suitable for CHO cells.

  • Culture medium: F-12 medium, 10% FBS.

  • Selection medium: F-12 medium supplemented with Hypoxanthine-Aminopterin-Thymidine (HAT).

  • 6-well culture plates.

Procedure:

  • Cell Seeding: The day before transfection, seed the HPRT-deficient CHO-HAC cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Co-transfection: Co-transfect the cells with the linearized targeting vector and the Cre-recombinase expression vector according to the manufacturer's protocol for your chosen transfection reagent.

  • Recovery: Culture the cells for 48 hours post-transfection in standard F-12 medium to allow for recombination and expression of the reconstituted HPRT gene.

  • Selection: After 48 hours, split the cells into 10 cm dishes at various dilutions (e.g., 1:10, 1:20) and replace the standard medium with HAT selection medium.

  • Colony Formation: Replenish the HAT medium every 3-4 days. HPRT-positive colonies should become visible within 2-3 weeks.[6]

  • Isolation and Expansion: Isolate individual, well-formed colonies using cloning cylinders or by manual picking. Transfer each clone to a separate well of a 24-well plate and expand for further analysis.

  • Verification: Use PCR with primers spanning the recombination junction to confirm the correct insertion of the GOI into the HAC. Further analysis by FISH (Fluorescence In Situ Hybridization) can confirm the integrity of the GOI-loaded HAC.

HAC 5' HPRT loxP HAC Backbone Cre Cre Recombinase Vector loxP Gene of Interest 3' HPRT Recombined_HAC 5' HPRT Gene of Interest 3' HPRT loxP HAC Backbone Cre->Recombined_HAC Site-Specific Recombination HPRT_gene Reconstituted, Functional HPRT Gene Recombined_HAC->HPRT_gene Enables HAT Selection

Caption: Cre-loxP mediated recombination for targeted gene insertion into the this compound.

Protocol 2: Microcell-Mediated Chromosome Transfer (MMCT)

This protocol outlines the transfer of the engineered this compound from the CHO donor cells to a target human cell line.

Materials:

  • Expanded CHO donor cells containing the GOI-iHAC.

  • Target recipient cells (e.g., HEK293, hiPSCs).

  • Culture medium for donor and recipient cells.

  • Colcemid solution.

  • Cytochalasin B solution.

  • Phytohemagglutinin-P (PHA-P).

  • Polyethylene glycol (PEG).

  • Ficoll-Paque or similar density gradient medium.

  • Nucleopore filters (e.g., 8 µm, 5 µm, 3 µm).

  • Selection medium for recipient cells (e.g., containing Blasticidin, if the HAC carries a Bsr gene).[6]

Procedure:

  • Micronucleation Induction: Culture the donor CHO cells to ~80% confluency. Add Colcemid to the culture medium (final concentration ~0.1 µg/mL) and incubate for 48-72 hours to induce the formation of micronuclei.

  • Enucleation: Gently harvest the cells. Resuspend them in a serum-free medium containing Cytochalasin B (10 µg/mL). Layer the cell suspension onto a pre-warmed Ficoll density gradient and centrifuge to separate the microcells from the nuclei.

  • Microcell Purification: Collect the microcell layer from the gradient. Sequentially pass the microcell suspension through 8 µm, 5 µm, and 3 µm Nucleopore filters to purify the microcells and remove contaminating whole cells.

  • Fusion: Prepare the recipient cells by plating them to be ~90% confluent on the day of fusion. Pre-treat the recipient cell monolayer with PHA-P (100 µg/mL) for 10 minutes to promote agglutination. Overlay the purified microcell suspension onto the recipient cells.

  • Add PEG solution (50% w/v) dropwise to induce fusion between the microcells and recipient cells. After 1-2 minutes, gently wash the cells several times with serum-free medium to remove the PEG.

  • Recovery and Selection: Add fresh, complete medium to the cells and culture for 48 hours to allow for recovery and expression of the selection marker.

  • After 48 hours, replace the medium with the appropriate selection medium (e.g., containing Blasticidin). Continue to culture, replacing the medium every 3-4 days, until resistant colonies appear (typically 2-4 weeks).

  • Expansion and Verification: Isolate and expand resistant colonies. Verify the presence of the this compound in the recipient cells using FISH and PCR.

Protocol 3: Verification and Long-Term Culture

This protocol describes methods to confirm the successful transfer and stability of the this compound and to assess long-term gene expression.

Materials:

  • Expanded clonal cell lines from Protocol 2.

  • Reagents for genomic DNA extraction.

  • PCR primers specific to the transgene and the HAC backbone.

  • FISH probes specific to the HAC (e.g., alphoid DNA) and the host chromosomes.

  • Reagents for RT-qPCR (reverse transcriptase, primers, SYBR Green/TaqMan probes).

  • Antibodies for Western blot or flow cytometry, if applicable.

  • Selective and non-selective culture media.

Procedure:

  • PCR Verification: Extract genomic DNA from each expanded clone. Perform PCR to confirm the presence of the transgene and other specific markers on the this compound.

  • FISH Analysis: Prepare metaphase spreads from the clonal cell lines. Perform FISH using a probe for human centromeric alphoid DNA to visualize the this compound. This will confirm its presence as an independent, episomal chromosome and rule out integration into the host genome.[5]

  • Gene Expression Analysis (RT-qPCR):

    • Culture the verified clones and extract total RNA at various time points.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative PCR (qPCR) to measure the expression level of the transgene. Compare expression levels over time to assess stability and check for silencing.

  • Protein Expression Analysis: If the transgene expresses a protein, use Western blotting or flow cytometry to confirm protein production and quantify its levels over time.

  • Long-Term Stability Assay:

    • Culture a verified clonal cell line in parallel under two conditions: with and without selective pressure.

    • Passage the cells for an extended period (e.g., 30-100 population doublings).[5]

    • At regular intervals (e.g., every 10 passages), take a sample of cells from the non-selective culture and perform FISH analysis to determine the percentage of cells that have retained the this compound. This provides a quantitative measure of mitotic stability.[3]

References

Troubleshooting & Optimization

Technical Support Center: iHAC Vector Transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low transfection efficiency with iHAC (human artificial chromosome) vectors. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low transfection efficiency with large DNA vectors like iHACs?

Low transfection efficiency with this compound vectors can stem from several factors, often related to the vector's large size and the complexities of introducing it into mammalian cells. The most critical factors include the health and viability of the target cells, the quality and quantity of the this compound DNA, the choice of transfection method, and the optimization of the experimental protocol.[1][2] Actively dividing cells are more receptive to foreign DNA uptake.[2][3]

Q2: How critical is the quality of the this compound vector DNA for successful transfection?

DNA quality is a paramount factor.[4] For large vectors like iHACs, ensuring the DNA is of high purity, supercoiled, and free of contaminants such as endotoxins is essential.[4] Endotoxins, which are components of bacterial cell membranes, can significantly reduce transfection efficiency, especially in sensitive or primary cell lines.[4] It is recommended to use commercial kits designed for endotoxin (B1171834) removal.[4]

Q3: Can the number of times my cells have been passaged affect transfection efficiency?

Yes, the passage number of your cell line can significantly impact transfection outcomes.[1][2] Cell lines can undergo changes over time with repeated passaging, which may alter their susceptibility to transfection.[2] It is advisable to use cells with a low passage number (e.g., <30-50 passages) and to be consistent with the passage number used across a series of experiments.[1][2]

Q4: Is there a universally best transfection method for this compound vectors?

There is no single best method for all cell types. The optimal method depends on the specific cell line being used.[5] Common methods for large DNA vectors include chemical-based transfection using cationic lipids or polymers, physical methods like electroporation, and viral delivery systems.[6][7] For hard-to-transfect cells, electroporation or viral vectors may offer higher efficiency, though they can also lead to higher cell mortality.[5][7] It is crucial to consult the literature for established protocols for your specific cell type.[5]

Troubleshooting Guide

Problem: Very few or no transfected cells are observed.

This is a common issue that can be addressed by systematically evaluating several key aspects of the experimental setup.

Possible Cause 1: Suboptimal Cell Health or Confluency

  • Suggested Solution: Ensure your cells are healthy, actively dividing, and at an optimal confluency at the time of transfection.[2] For many adherent cell lines, a confluency of 70-90% is recommended, as overly confluent cells may exhibit contact inhibition, making them less receptive to DNA uptake.[1][8] Conversely, if the cell density is too low, the culture may grow poorly post-transfection.[3] Avoid using cells that have been confluent for more than 24 hours.[1] Also, ensure your cell culture is free from contaminants like mycoplasma, which can severely impact cellular processes.[2][9]

Possible Cause 2: Poor Quality or Incorrect Quantity of this compound DNA

  • Suggested Solution: The purity and integrity of your this compound DNA are critical.[4] Use a spectrophotometer to verify the DNA purity. The A260/A280 ratio should be between 1.7 and 1.9.[10] Run the DNA on an agarose (B213101) gel to confirm its integrity and ensure that the percentage of nicked DNA is low (less than 20%).[11] The large size of this compound vectors makes them susceptible to shearing, so handle the DNA gently. The optimal amount of DNA needs to be determined empirically for your specific cell line and transfection reagent.[9]

Possible Cause 3: Inefficient Transfection Reagent or Protocol

  • Suggested Solution: The choice of transfection reagent is cell-type dependent.[7] If you are using a lipid-based reagent, it is crucial to optimize the DNA-to-reagent ratio.[9][10] Test a range of ratios as recommended by the manufacturer. The formation of the DNA-reagent complex is a critical step; it should be done in a serum-free medium, as serum can interfere with complex formation.[2][12] Do not vortex the complexes vigorously, as this can disrupt them.[12] Also, optimize the incubation time of the complexes with the cells.[7]

Problem: High cell death after transfection.

High cytotoxicity can mask successful transfection and lead to poor overall results.

Possible Cause 1: Toxicity of the Transfection Reagent

  • Suggested Solution: High concentrations of transfection reagents can be toxic to cells.[5] If you observe significant cell death, try reducing the amount of transfection reagent and optimizing the DNA-to-reagent ratio.[9] It's often found that using less DNA and reagent than the manufacturer's initial recommendation can yield better results.[9] Also, ensure the transfection complex is not left on the cells for too long, especially for sensitive cell types. The medium can be changed after a few hours (e.g., 4-6 hours) post-transfection to remove the complexes and reduce toxicity.[7]

Possible Cause 2: Contaminants in the DNA Preparation

  • Suggested Solution: Endotoxins in the plasmid preparation can contribute to cytotoxicity.[4] Use an endotoxin-free plasmid purification kit to prepare your this compound DNA.[4][10]

Possible Cause 3: Gene Product is Toxic to the Cells

  • Suggested Solution: If the gene expressed from the this compound vector is toxic to the cells, this can lead to cell death after successful transfection.[4] If this is suspected, consider using a weaker or an inducible promoter to control the expression of the toxic gene product.[4]

Data Presentation

Table 1: General Recommendations for Cell Confluency at Transfection

Cell TypeRecommended ConfluencyNotes
Adherent Cells70–90%Overly confluent cells may have reduced uptake due to contact inhibition.[1][13]
Suspension Cells5 x 10⁵ to 2 x 10⁶ cells/mLOptimal density can vary; refer to specific cell line protocols.[1]
General Range40-80%A broader range that can be a starting point for optimization.[2][3]

Table 2: this compound DNA Quality Control Parameters

ParameterRecommended ValueMethod of Verification
Purity (A260/A280)1.7–1.9UV Spectrophotometry[10]
Integrity>80% supercoiled/intactAgarose Gel Electrophoresis[11]
Endotoxin LevelAs low as possibleUse endotoxin-free purification kits[4]

Table 3: Example Starting Ratios for DNA:Transfection Reagent Optimization

ParameterCondition 1Condition 2Condition 3Condition 4
This compound DNA (µg)1.01.01.01.0
Transfection Reagent (µL)1.02.03.04.0
Ratio (Reagent:DNA) 1:1 2:1 3:1 4:1
Note: These are example ratios. The optimal ratio is highly dependent on the cell type and the specific transfection reagent used and must be determined experimentally.[7][14][15]

Experimental Protocols

Protocol: Lipid-Based Transfection of this compound Vector into Adherent Cells

This protocol provides a general framework. It is essential to optimize the conditions for your specific cell line and this compound vector.

Materials:

  • Healthy, low-passage cells in culture

  • High-quality, endotoxin-free this compound vector DNA (0.5-1.0 µg/µL)

  • Lipid-based transfection reagent

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete cell culture medium (with serum, without antibiotics)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Plating: The day before transfection, seed the cells in a multi-well plate so that they will be 70-90% confluent at the time of transfection.[1]

  • Prepare DNA Solution: In a sterile microcentrifuge tube, dilute the required amount of this compound DNA in serum-free medium. Mix gently by flicking the tube.

  • Prepare Transfection Reagent Solution: In a separate sterile microcentrifuge tube, dilute the required amount of transfection reagent in serum-free medium. Mix gently and incubate for the time recommended by the manufacturer (typically 5 minutes at room temperature).

  • Form DNA-Reagent Complexes: Add the diluted DNA solution to the diluted transfection reagent solution. Mix gently by flicking the tube. Do not vortex. [12] Incubate the mixture for 10-20 minutes at room temperature to allow the complexes to form.[12]

  • Add Complexes to Cells: While the complexes are incubating, you may replace the cell culture medium with fresh, pre-warmed, serum-containing medium (without antibiotics). Gently add the DNA-reagent complexes dropwise to the cells in the well. Swirl the plate gently to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time before assaying for gene expression depends on the gene product and the cell type.

  • Post-Transfection Analysis: After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy if using a reporter gene, or by functional assay).

Visualizations

G cluster_legend Legend Start / End Start / End Process Step Process Step Decision Point Decision Point Troubleshooting Path Troubleshooting Path start Start: Low this compound Transfection Efficiency check_cells Cells Healthy & Actively Dividing? start->check_cells check_confluency Confluency 40-80%? check_cells->check_confluency Yes ts_cells Troubleshoot: - Use low passage cells - Test for mycoplasma - Thaw fresh vial check_cells->ts_cells No check_dna_quality DNA Quality High? (A260/280 = 1.7-1.9, Endotoxin-free) check_confluency->check_dna_quality Yes ts_confluency Troubleshoot: Optimize cell seeding density check_confluency->ts_confluency No check_ratio Optimized DNA:Reagent Ratio? check_dna_quality->check_ratio Yes ts_dna Troubleshoot: - Re-purify DNA - Use endotoxin-free kit - Check integrity on gel check_dna_quality->ts_dna No check_protocol Followed Protocol? (Serum-free complexing, incubation time) check_ratio->check_protocol Yes ts_ratio Troubleshoot: - Titrate DNA amount - Titrate reagent amount - Test multiple ratios check_ratio->ts_ratio No ts_protocol Troubleshoot: - Optimize complex  incubation time - Test alternative  transfection method check_protocol->ts_protocol No success Success: Improved Efficiency check_protocol->success Yes ts_cells->check_cells ts_confluency->check_confluency ts_dna->check_dna_quality ts_ratio->check_ratio ts_protocol->check_protocol

Caption: A troubleshooting decision tree for low this compound transfection efficiency.

G cluster_prep Day 0: Preparation cluster_transfection Day 1: Transfection cluster_analysis Day 2-4: Analysis p1 Seed cells to be 70-90% confluent on Day 1 t1 Prepare Diluted DNA (in serum-free medium) p1->t1 t2 Prepare Diluted Reagent (in serum-free medium) t3 Combine to form DNA-Reagent Complex (Incubate 10-20 min) t1->t3 t2->t3 t4 Add complexes dropwise to cells t3->t4 a1 Incubate cells for 24-72 hours t4->a1 a2 Assay for transgene expression a1->a2

Caption: General experimental workflow for this compound vector transfection.

References

Technical Support Center: Troubleshooting iHAC Instability in Clones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting instability issues associated with inducible Human Artificial Chromosomes (iHACs) in clonal cell lines. The information is presented in a question-and-answer format to directly address common problems encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of iHAC instability in my clonal cell population?

A1: this compound instability can manifest in several ways. The most common indicators include:

  • Loss of this compound: A gradual or rapid decrease in the percentage of cells carrying the this compound over time in culture. This can be observed as a loss of a selectable marker phenotype or a diminishing signal in detection assays.

  • Variable Gene Expression: Inconsistent or silenced expression of the inducible gene carried on the this compound across the clonal population, even after induction.

  • Structural Rearrangements: Deletions, amplifications, or translocations involving the this compound, which can affect its function and the expression of the gene of interest.

  • Reduced Cell Viability or Growth Rate: In some cases, this compound instability can negatively impact the overall health and proliferation of the host cells.

Q2: My clonal cell line is losing the this compound over time. What are the potential causes?

A2: The loss of an this compound from a clonal population during cell culture can be attributed to several factors:

  • Lack of Continuous Selection Pressure: If the selective agent used to maintain the this compound is removed or its concentration is too low, cells that lose the this compound may outgrow the this compound-containing cells.

  • Cell Line-Specific Factors: The inherent genomic stability of the host cell line plays a crucial role. Some cell lines, like Chinese Hamster Ovary (CHO) cells, are known to have higher rates of chromosomal instability compared to others like Human Embryonic Kidney (HEK293) cells, which can affect this compound maintenance.[1][2]

  • Long-Term Culture: Continuous passaging of cell lines can lead to increased genomic instability and a higher likelihood of this compound loss.[3]

  • Epigenetic Silencing: Changes in the epigenetic landscape, such as DNA methylation and histone modifications, can lead to the inactivation of the centromere of the this compound, resulting in its improper segregation during mitosis and subsequent loss.

Q3: I am observing highly variable or no gene expression from my this compound after induction. What could be the problem?

A3: Issues with inducible gene expression from an this compound often point to problems with the induction system itself or epigenetic silencing. Here are some common culprits:

  • Ineffective Inducer Concentration or Exposure: The concentration of the inducer (e.g., doxycycline (B596269) for Tet-On systems) may be too low, or the incubation time may be insufficient to achieve full induction. The half-life of the inducer in the culture medium should also be considered, as it may need to be replenished.[4]

  • Leaky Expression: The inducible promoter may have some basal activity even in the absence of the inducer, leading to a low level of constitutive expression.[5]

  • Silencing of the Inducible Cassette: The entire gene expression cassette on the this compound, including the promoter and the gene of interest, can be subject to epigenetic silencing over time. This is a common issue with all integrating expression systems.

  • Problems with the Transactivator: If the this compound system uses a transactivator (e.g., the rtTA in a Tet-On system), mutations or silencing of the transactivator gene will prevent induction.

Troubleshooting Guides

Guide 1: Investigating this compound Loss in a Clonal Population

This guide provides a step-by-step workflow to diagnose and address the loss of an this compound from your cell line.

iHAC_Loss_Troubleshooting start Start: this compound Loss Observed check_selection 1. Verify Selection Pressure - Confirm correct antibiotic concentration - Ensure continuous selection start->check_selection fish_analysis 2. Perform FISH Analysis - Determine percentage of this compound-positive cells check_selection->fish_analysis qpcr_analysis 3. qPCR for Copy Number - Quantify this compound copy number per cell fish_analysis->qpcr_analysis culture_conditions 4. Review Culture Conditions - Check passage number - Assess cell health qpcr_analysis->culture_conditions reclone 5. Re-clone the Population - Isolate and expand new single-cell clones culture_conditions->reclone outcome1 Outcome: Stable clones identified reclone->outcome1 Success outcome2 Outcome: Instability persists reclone->outcome2 Failure troubleshoot_further Further Investigation: - Analyze this compound integration site - Consider a different host cell line outcome2->troubleshoot_further

Caption: Troubleshooting workflow for this compound loss.

Data Presentation: this compound Stability Over Time

The following table illustrates how to present quantitative data from FISH or qPCR analysis to track this compound stability in different clones over several passages.

Clone IDPassage Number% this compound-Positive Cells (FISH)This compound Copy Number (qPCR)
Clone A 598%1.9
1095%1.8
1585%1.5
2060%1.1
Clone B 599%2.1
1098%2.0
1597%1.9
2096%1.9

Experimental Protocols:

  • Fluorescence In Situ Hybridization (FISH) for this compound Detection

    • Probe Preparation: Use a labeled DNA probe specific to a unique sequence on the this compound, such as the alphoid DNA sequence of the centromere or a sequence within the gene of interest cassette.[6][7]

    • Cell Preparation: Prepare metaphase spreads or interphase nuclei from the cultured cells on microscope slides.

    • Denaturation: Denature the chromosomal DNA on the slide and the DNA probe by heating.

    • Hybridization: Incubate the probe with the denatured cellular DNA to allow hybridization.

    • Washing: Wash the slides to remove unbound probe.

    • Detection: Visualize the fluorescently labeled probe using a fluorescence microscope. Count the number of cells with and without the this compound signal to determine the percentage of this compound-positive cells.[8]

  • Quantitative PCR (qPCR) for this compound Copy Number Analysis

    • Primer Design: Design two sets of qPCR primers. One set should amplify a unique region of the this compound. The other set should amplify a single-copy endogenous reference gene in the host cell genome.[9]

    • Genomic DNA Extraction: Isolate high-quality genomic DNA from the clonal cell population.

    • qPCR Reaction: Perform qPCR using a SYBR Green or probe-based detection method.

    • Data Analysis: Calculate the this compound copy number relative to the reference gene using the ΔΔCt method. This will provide an average copy number of the this compound per cell in the population.[10]

Guide 2: Troubleshooting Poor Inducible Gene Expression

This guide outlines a workflow for diagnosing and resolving issues with gene expression from an this compound.

Gene_Expression_Troubleshooting start Start: Poor/No Gene Induction check_inducer 1. Verify Induction Protocol - Optimize inducer concentration and duration - Check inducer stability start->check_inducer check_transactivator 2. Assess Transactivator Expression - RT-qPCR or Western blot for transactivator check_inducer->check_transactivator check_cassette_integrity 3. Analyze Expression Cassette - PCR or sequencing to confirm integrity check_transactivator->check_cassette_integrity epigenetic_analysis 4. Investigate Epigenetic Silencing - Bisulfite sequencing for DNA methylation - ChIP for histone modifications check_cassette_integrity->epigenetic_analysis rescue_expression 5. Attempt to Rescue Expression - Treat with epigenetic modifiers (e.g., 5-azacytidine) epigenetic_analysis->rescue_expression outcome1 Outcome: Expression restored rescue_expression->outcome1 Success outcome2 Outcome: Silencing persists rescue_expression->outcome2 Failure reconsider_construct Further Investigation: - Redesign expression cassette - Include insulator elements outcome2->reconsider_construct

Caption: Troubleshooting workflow for inducible gene expression.

Data Presentation: Induction Optimization

This table shows an example of how to present data from an experiment to optimize the concentration of the inducer (doxycycline).

Doxycycline (ng/mL)Mean Fluorescence Intensity (Flow Cytometry)% Positive Cells
0101%
115045%
1080092%
100120098%
1000125099%

Experimental Protocols:

  • Reverse Transcription-Quantitative PCR (RT-qPCR) for Transactivator Expression

    • RNA Extraction: Isolate total RNA from both induced and uninduced cell populations.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

    • qPCR: Perform qPCR using primers specific for the transactivator gene and a housekeeping gene for normalization.

    • Analysis: Compare the expression levels of the transactivator in different conditions.

  • Bisulfite Sequencing for DNA Methylation Analysis

    • Bisulfite Conversion: Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

    • PCR Amplification: Amplify the promoter region of the inducible gene cassette from the bisulfite-converted DNA.

    • Sequencing: Sequence the PCR products and compare them to the original sequence to identify methylated cytosines.

Case Study: Resolving this compound Instability in a CHO Cell Line

Problem: A researcher develops a CHO cell line containing an this compound with a tetracycline-inducible gene for a therapeutic protein. After 15 passages under selection, they observe a significant decrease in protein yield upon induction.

Investigation:

  • FISH Analysis: FISH with a probe for the this compound's alphoid centromere reveals that only 40% of the cells in the population contain the this compound.

  • qPCR Analysis: qPCR for the this compound copy number confirms a significant reduction, with an average copy number of 0.4 per cell.

  • Induction Test on a Sub-clone: A sub-clone isolated from the low-expressing population shows robust, inducible expression, confirming the integrity of the induction cassette itself.

Solution:

  • Re-cloning and Banking: The researcher re-clones the high-expressing sub-clone and creates a master cell bank at a low passage number.

  • Strict Culture Protocol: A strict protocol is implemented to limit the number of passages for all future experiments.

  • Continuous Monitoring: The cell population is periodically monitored for this compound presence using FISH or qPCR to ensure the stability of the working cell bank.

By implementing these measures, the researcher is able to maintain a stable, high-producing clonal cell line for their drug development studies.

References

Technical Support Center: Optimizing iHAC Delivery into Sensitive Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of inducible Human Artificial Chromosomes (iHACs) into sensitive cell types.

FAQs: Quick Answers to Common Questions

Q1: What are the most critical factors affecting iHAC delivery into sensitive cells?

A1: The success of this compound delivery into sensitive cell types such as primary neurons, hematopoietic stem cells (HSCs), and mesenchymal stem cells (MSCs) is primarily influenced by the choice of delivery method, the health and viability of the cells, and the quality of the this compound DNA.[1] Sensitive cells are particularly susceptible to the stresses of transfection, making optimization of delivery parameters crucial.

Q2: Which delivery method is best for iHACs in sensitive cells?

A2: The optimal delivery method depends on the specific cell type and experimental goals.

  • Lipofection-based methods are less harsh on cells but may offer lower efficiency for large constructs like iHACs.[2][3]

  • Electroporation can achieve higher efficiency but often at the cost of increased cell death.[4][5]

  • Viral vectors (e.g., lentivirus, adenovirus) can be highly efficient but require more extensive preparation and biosafety considerations.[6][7][8]

Q3: How can I minimize cytotoxicity during this compound delivery?

A3: Minimizing cytotoxicity is paramount for sensitive cells. Key strategies include:

  • Using the lowest effective concentration of transfection reagent or electroporation voltage.

  • Optimizing the DNA-to-reagent ratio.[9]

  • Ensuring high-purity this compound DNA to avoid immune responses.

  • Allowing adequate recovery time for cells post-transfection.[1]

  • For electroporation, using specialized buffers and keeping cells on ice can improve viability.

Q4: My this compound expression is low or unstable. What are the common causes?

A4: Low or unstable this compound expression can be due to several factors including inefficient delivery, epigenetic silencing of the transgene, or loss of the this compound during cell division. The introduction of foreign DNA can trigger cellular defense mechanisms that lead to gene silencing.[10][11] HACs are designed to be stable without integration, but improper formation or cellular stress can lead to their loss.[12]

Q5: Are there ways to improve the stability of the this compound post-delivery?

A5: Yes, ensuring the structural integrity of the this compound during preparation and delivery is crucial. Using methods that are gentle on DNA, such as optimized lipofection or specific electroporation protocols for large DNA, can help. Additionally, ensuring the presence of all necessary chromosomal elements (centromere, telomeres) in the this compound construct is vital for its stability and proper segregation during cell division.

Troubleshooting Guides

Low Transfection Efficiency
ProblemPossible CauseRecommended Solution
Very few cells show evidence of this compound uptake. Suboptimal delivery parameters. Systematically optimize parameters for your chosen method. For lipofection, vary the DNA:reagent ratio. For electroporation, create a matrix of voltage and pulse duration settings to find the best balance of efficiency and viability.[5]
Poor cell health. Ensure cells are in a logarithmic growth phase and have high viability (>90%) before transfection. Use low-passage number cells whenever possible.[13]
Low-quality this compound DNA. Use highly purified, endotoxin-free this compound DNA. Verify the integrity of the large DNA construct using pulse-field gel electrophoresis.
Incorrect cell density. Optimize cell confluency at the time of transfection. Typically, 70-90% confluency is recommended for adherent cells.[13]
This compound is delivered, but gene expression is not detected. Epigenetic silencing. The cell may be silencing the transgene. This can be mediated by innate immune signaling pathways that recognize foreign DNA. Consider using inhibitors of these pathways if compatible with your experimental design.
Inefficient nuclear import. For non-viral methods, the large this compound needs to traverse the nuclear membrane. Transfecting during cell division when the nuclear envelope is broken down can be advantageous.
Promoter issues. Ensure the promoter driving your gene of interest is active in your target cell type.
High Cytotoxicity
ProblemPossible CauseRecommended Solution
Significant cell death observed post-transfection. Harsh delivery conditions. Reduce the concentration of the transfection reagent or the voltage/pulse duration in electroporation.[5]
Inherent toxicity of the transfection reagent. Screen different transfection reagents to find one with lower toxicity for your specific cell type.
Cellular stress response. Minimize the exposure time of cells to the transfection complexes. Allow for a longer recovery period in fresh, complete medium post-transfection.[3]
Innate immune response to this compound DNA. High concentrations of foreign DNA in the cytoplasm can trigger programmed cell death. Use the minimum effective amount of this compound DNA.

Data on Delivery Method Performance in Sensitive Cell Types

The following tables summarize reported transfection efficiencies and cell viabilities for different delivery methods in various sensitive cell types. Note that these values are approximate and can vary significantly based on the specific protocol, reagents, and cell line used.

Table 1: Electroporation Parameters and Outcomes in Primary T Cells

Cell TypePlasmid SizeElectroporation ParametersTransfection Efficiency (%)Cell Viability (%)Reference
Human Primary T Cells~5 kb500 V, 20 ms, 1 pulse~40~60--INVALID-LINK--
Human Primary T Cells~5 kb1600 V, 10 ms, 3 pulses~50~65[14]
Murine Primary T CellsNot specified1550 V, 10 ms, 3 pulsesHigh (not quantified)Not specified[15]

Table 2: Lipofection Optimization for Mesenchymal Stem Cells (MSCs)

Cell TypePlasmid SizeLipofectamine LTX:PLUS Reagent:DNA RatioTransfection Efficiency (%)Reference
Human Adipose-derived MSCs6.5 kb2 µL : 0.75 µL : 0.75 µg~24[2]
Human Umbilical Cord MSCsMinicircle6 µL : N/A : 3 ng"Pleasing" (not quantified)[6]

Experimental Protocols

Detailed Protocol for Electroporation of Hematopoietic Stem Cells (HSCs)

This protocol is adapted for the delivery of large DNA constructs like iHACs to CD34+ human HSCs.

Materials:

  • CD34+ Human Hematopoietic Stem Cells

  • Electroporation buffer (e.g., BTXpress High Performance Electroporation Solution)

  • Purified this compound DNA (1-5 µg)

  • Electroporator (e.g., BTX ECM 830)

  • 2 mm gap electroporation cuvettes

  • Recovery medium (e.g., StemSpan H3000 with appropriate cytokines)

Procedure:

  • Culture CD34+ HSCs for 48 hours in appropriate expansion medium prior to electroporation.

  • On the day of electroporation, harvest and wash the cells once with Ca2+/Mg2+-free PBS.

  • Resuspend 2 x 10^5 cells in 100 µl of electroporation buffer.

  • Add the this compound DNA to the cell suspension and mix gently.

  • Transfer the mixture to a 2 mm gap electroporation cuvette.

  • Apply a square wave pulse with optimized settings. A starting point could be 250 V, 5 µs pulse length, and 1 pulse.[16]

  • Immediately after the pulse, add 900 µl of recovery medium to the cuvette.

  • Gently transfer the cell suspension to a culture plate.

  • Incubate the cells at 37°C and 5% CO2.

  • Analyze for this compound uptake and expression after 24-48 hours.

Detailed Protocol for Lipofection of Primary Neurons

This protocol is a starting point for delivering iHACs to primary neuron cultures using a lipid-based reagent.

Materials:

  • Primary neuronal culture

  • Lipofection reagent (e.g., Lipofectamine LTX with PLUS Reagent)

  • Opti-MEM I Reduced Serum Medium

  • Purified this compound DNA (0.5-1.0 µg)

  • 24-well culture plates

Procedure:

  • Plate primary neurons at an appropriate density in a 24-well plate.

  • On the day of transfection, replace the culture medium with 0.5 ml of complete growth medium without antibiotics.

  • In a sterile tube, dilute the this compound DNA into 100 µl of Opti-MEM.

  • Add PLUS Reagent (if applicable) to the diluted DNA, mix gently, and incubate for 5-15 minutes at room temperature.

  • In a separate tube, dilute the lipofection reagent in Opti-MEM according to the manufacturer's instructions.

  • Combine the diluted DNA and diluted lipofection reagent, mix gently, and incubate for 25-30 minutes at room temperature to allow complex formation.

  • Add the DNA-lipid complexes dropwise to the well containing the neurons.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Replace the medium with fresh, complete culture medium.

  • Assay for transgene expression at the desired time points.

Mandatory Visualizations

Signaling Pathways Activated by Cytosolic this compound DNA

Cytosolic_DNA_Sensing cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound DNA cGAS cGAS This compound->cGAS senses STING STING (on ER) cGAS->STING activates via cGAMP TBK1 TBK1 STING->TBK1 recruits IKK IKK STING->IKK recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 (dimer) pIRF3->pIRF3_n dimerizes & translocates NFkB NF-κB IKK->NFkB activates NFkB_n NF-κB NFkB->NFkB_n translocates Genes Type I Interferon & Inflammatory Cytokine Genes pIRF3_n->Genes activates transcription NFkB_n->Genes activates transcription

Caption: The cGAS-STING pathway is a key innate immune response to cytosolic DNA like iHACs.[15][17][18]

Experimental Workflow for this compound Delivery Optimization

iHAC_Delivery_Workflow start Start: Prepare high-quality This compound DNA & healthy cells choose_method Choose Delivery Method start->choose_method lipofection Lipofection choose_method->lipofection Chemical electroporation Electroporation choose_method->electroporation Physical viral Viral Transduction choose_method->viral Biological optimize_lipo Optimize: - DNA:Reagent Ratio - Incubation Time lipofection->optimize_lipo optimize_electro Optimize: - Voltage - Pulse Duration - Buffer electroporation->optimize_electro optimize_viral Optimize: - MOI - Transduction Enhancers viral->optimize_viral transfect Perform this compound Delivery optimize_lipo->transfect optimize_electro->transfect optimize_viral->transfect analyze Analyze: - Transfection Efficiency (e.g., GFP) - Cell Viability (e.g., Trypan Blue) transfect->analyze end End: Optimized Protocol analyze->end

Caption: A systematic workflow for optimizing this compound delivery into sensitive cell types.

Logical Relationship: Troubleshooting Low this compound Transfection Efficiency

Troubleshooting_Logic start Low Transfection Efficiency check_cells Are cells healthy (>90% viability, low passage)? start->check_cells check_dna Is this compound DNA high quality (pure, intact)? check_cells->check_dna Yes improve_cells Improve cell culture conditions check_cells->improve_cells No optimize_params Have delivery parameters been optimized? check_dna->optimize_params Yes purify_dna Re-purify this compound DNA check_dna->purify_dna No reagent_ratio Optimize DNA:Reagent ratio (Lipofection) optimize_params->reagent_ratio No (Lipo) electro_settings Optimize Voltage/Pulse (Electroporation) optimize_params->electro_settings No (Electro) consider_method Consider alternative delivery method optimize_params->consider_method Yes reagent_ratio->start electro_settings->start improve_cells->start purify_dna->start

Caption: A decision tree to guide troubleshooting of low this compound transfection efficiency.[13]

References

Technical Support Center: Preventing Gene Silencing on Inducible Human Artificial Chromosomes (iHACs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of gene silencing on inducible Human Artificial Chromosomes (iHACs).

Frequently Asked Questions (FAQs)

Q1: What is gene silencing in the context of iHACs?

A1: Gene silencing on iHACs refers to the transcriptional inactivation of a transgene loaded onto the artificial chromosome. This is a significant challenge as it leads to the loss of desired protein expression over time, undermining the utility of iHACs for long-term studies and therapeutic applications. This silencing is often mediated by epigenetic mechanisms, including DNA methylation and repressive histone modifications, which alter the chromatin structure to a condensed, transcriptionally inactive state.

Q2: What are the primary causes of gene silencing on iHACs?

A2: The primary causes of gene silencing on iHACs are epigenetic modifications. These include:

  • DNA Methylation: The addition of methyl groups to CpG islands within the promoter region of the transgene is strongly associated with transcriptional repression.[1]

  • Histone Modifications: Deacetylation of histones and methylation of specific lysine (B10760008) residues (e.g., H3K9, H3K27) lead to a compact chromatin structure, restricting access of the transcriptional machinery to the DNA.[2][3][4]

  • Lack of Protective Elements: The absence of genomic elements that shield the transgene from the surrounding chromatin environment can leave it vulnerable to silencing effects.

Q3: How can I prevent gene silencing on my iHAC?

A3: Several strategies can be employed to prevent gene silencing:

  • Incorporate Insulator Elements: Flanking your transgene with insulator elements like cHS4 or Ubiquitous Chromatin Opening Elements (UCOEs) can protect it from silencing.[3][5][6][7]

  • Choose an Appropriate Promoter: The choice of promoter to drive transgene expression can significantly impact its long-term stability. Promoters like EF-1α have been shown to be more resistant to silencing compared to viral promoters like CMV in some contexts.[2][8][9]

  • Optimize Vector Design: Removing bacterial DNA sequences from the vector backbone can help reduce silencing.[1]

Q4: What are insulator elements and how do they work?

A4: Insulator elements are DNA sequences that act as barriers to protect genes from the influence of neighboring chromatin.[10] They can function in two main ways:

  • Enhancer-blocking: They prevent an enhancer from activating a promoter when placed between them.

  • Barrier activity: They block the spread of repressive heterochromatin into the domain of an active gene.[10] Examples include the cHS4 insulator from the chicken β-globin locus and UCOEs, which are derived from the promoters of housekeeping genes.[3][6][7]

Q5: What is the relevance of "genomic safe harbors" like AAVS1 for episomal iHACs?

A5: Genomic safe harbors (GSHs) like AAVS1 are specific loci in the human genome that can accommodate the integration of a transgene without causing adverse effects on the host cell and can support stable, long-term expression.[11][12][13][14] For iHACs, which are designed to be episomal (non-integrating), the concept of a "safe harbor" is not directly applicable in the same way as for integrating vectors. However, the principles learned from studying GSHs are still relevant. The open chromatin structure and presence of endogenous insulator elements at these sites highlight the importance of creating a favorable chromatin environment for transgene expression.[12] Therefore, incorporating elements that mimic the characteristics of these safe harbors, such as insulators and UCOEs, into an episomal this compound is a key strategy to ensure stable, long-term expression.

Troubleshooting Guides

Issue 1: Gradual or complete loss of transgene expression over time.
Potential Cause Troubleshooting Step Recommended Action & Experimental Protocol
Epigenetic Silencing 1. Assess DNA Methylation: Determine if the promoter of your transgene has become methylated.Protocol: Perform bisulfite sequencing on the this compound DNA. A detailed protocol is provided in the "Experimental Protocols" section. Increased methylation at the promoter region is a strong indicator of silencing.
2. Analyze Histone Modifications: Check for the presence of repressive histone marks (e.g., H3K9me3, H3K27me3) and the absence of active marks (e.g., H3K4me3, H3/H4 acetylation) at the transgene locus.Protocol: Conduct Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing. A detailed ChIP protocol is available in the "Experimental Protocols" section.
This compound Instability 3. Verify this compound Presence and Copy Number: The this compound may be lost from the cell population during culture.Protocol: Use Fluorescence In Situ Hybridization (FISH) with a probe specific to the this compound to visualize its presence and determine the percentage of cells carrying it. A protocol for FISH is provided below. Quantitative PCR (qPCR) can also be used to determine the relative copy number of the this compound compared to a host cell gene.
Issue 2: High variability in transgene expression between different clonal cell lines.
Potential Cause Troubleshooting Step Recommended Action & Experimental Protocol
Positional Effects (if integrated) 1. Confirm Episomal Status: Although iHACs are designed to be episomal, random integration events can occur at a low frequency.Protocol: Perform FISH analysis to confirm the this compound is not integrated into a host chromosome. Multiple, distinct signals per nucleus that do not co-localize with host chromosomes indicate an episomal state.
Heterogeneity in this compound Structure 2. Analyze this compound Integrity: The this compound may have undergone rearrangements or deletions in some clones.Protocol: Use PCR with primers spanning different regions of the this compound to check for its integrity. For a more detailed analysis, consider long-range PCR or sequencing of the this compound.
Differential Silencing 3. Compare Epigenetic Marks: Different clones may have varying degrees of epigenetic silencing.Protocol: Perform parallel ChIP-qPCR and bisulfite sequencing on high-expressing and low-expressing clones to compare histone modification patterns and DNA methylation levels.

Data Presentation: Comparison of Insulator Elements

The following table summarizes data on the effectiveness of different insulator elements in maintaining transgene expression. While direct quantitative comparisons on identical this compound constructs are limited in the literature, this table compiles relevant findings from studies on episomal and integrating vectors to guide your vector design.

Insulator Element Vector Type Cell Type Key Findings Reference
cHS4 Episomal (pEPI-based)CHOIncreased establishment efficiency of episomes.[6]
A2UCOE Episomal (pEPI-based)CHOSignificantly increased transgene expression levels.[6]
cHS4 Integrating RetrovirusMurine Erythroleukemia (MEL)Increased the probability of expression at random integration sites from 21% to 74%.[15][16]
A2UCOE Integrating LentivirusCHO-K1Provided the most significant and stable increase in antibody expression compared to cHS4, MAR, and STAR elements.[9]
tDNA HACHT1080, HeLaShowed the highest barrier activity in preventing EGFP transgene silencing compared to cHS4 and gamma-satellite DNA.[5]

Experimental Protocols

Protocol for Bisulfite Sequencing of this compound DNA

This protocol allows for the analysis of DNA methylation patterns at single-nucleotide resolution.

Materials:

  • DNA from this compound-containing cells

  • Bisulfite conversion kit (e.g., EpiTect Bisulfite Kit, Qiagen)

  • PCR primers specific for the bisulfite-converted transgene promoter

  • Taq polymerase

  • Cloning vector (e.g., pGEM-T Easy Vector System, Promega)

  • Competent E. coli

  • Sanger sequencing reagents

Procedure:

  • Isolate this compound DNA: Isolate total genomic DNA from your cell line. If possible, enrich for the this compound, although analysis of total DNA is often sufficient.

  • Bisulfite Conversion: Treat 1-2 µg of DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[4][17][18][19][20]

  • PCR Amplification: Amplify the promoter region of your transgene from the bisulfite-converted DNA using specifically designed primers. These primers should not contain CpG dinucleotides.

  • Cloning and Sequencing:

    • Ligate the PCR product into a cloning vector.

    • Transform the ligation product into competent E. coli and select individual colonies.

    • Isolate plasmid DNA from multiple clones (10-15) and sequence the insert using Sanger sequencing.

  • Data Analysis: Align the sequences to the original promoter sequence. Unmethylated cytosines will appear as thymines, while methylated cytosines will remain as cytosines. Calculate the percentage of methylation at each CpG site.

Protocol for Chromatin Immunoprecipitation (ChIP)

This protocol is for the analysis of histone modifications associated with the transgene on the this compound.

Materials:

  • This compound-containing cells

  • Formaldehyde (B43269)

  • Glycine

  • Lysis buffer

  • Sonication equipment

  • Antibodies specific to histone modifications of interest (e.g., anti-H3K9me3, anti-H3K4me3, anti-acetyl-H3)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for the transgene promoter and a control region

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.[2][8][10][12][21][22][23][24][25]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp by sonication.[2][10][12][21][22][23][24][25]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with Proteinase K. Purify the DNA.

  • Analysis: Use qPCR to quantify the amount of precipitated DNA corresponding to the transgene promoter. Normalize the results to input DNA and a negative control region.

Protocol for Fluorescence In Situ Hybridization (FISH) to Determine this compound Copy Number

This protocol allows for the visualization and quantification of iHACs within cells.[5][26][27][28][29]

Materials:

  • Metaphase chromosome spreads from this compound-containing cells

  • This compound-specific DNA probe labeled with a fluorophore

  • Hybridization buffer

  • Wash buffers (SSC)

  • DAPI counterstain

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Probe Labeling: Label a DNA probe specific to a unique sequence on the this compound (e.g., the transgene cassette) with a fluorophore.

  • Slide Preparation: Prepare metaphase spreads on glass slides.

  • Denaturation: Denature the chromosomal DNA on the slide and the DNA probe by heating.

  • Hybridization: Apply the denatured probe to the slide and incubate overnight to allow for hybridization.[5][26][27][28]

  • Washes: Wash the slides to remove the unbound probe.

  • Counterstaining and Mounting: Counterstain the chromosomes with DAPI and mount the slide with an antifade medium.

  • Microscopy: Visualize the slides using a fluorescence microscope. Count the number of this compound signals per cell in a population of at least 100 cells to determine the average copy number and the percentage of cells retaining the this compound.

Mandatory Visualizations

Signaling Pathway of Gene Silencing

GeneSilencing cluster_epigenetic Epigenetic Modifications DNA_Methylation DNA Methylation (Hypermethylation of CpG islands) Chromatin_Condensation Chromatin Condensation (Heterochromatin formation) DNA_Methylation->Chromatin_Condensation Recruits histone deacetylases Histone_Deacetylation Histone Deacetylation Histone_Deacetylation->Chromatin_Condensation Increases positive charge of histones Histone_Methylation Repressive Histone Methylation (H3K9me3, H3K27me3) Histone_Methylation->Chromatin_Condensation Recruits repressor proteins Transcriptional_Repression Transcriptional Repression Chromatin_Condensation->Transcriptional_Repression Blocks access of transcription factors Gene_Silencing Gene Silencing Transcriptional_Repression->Gene_Silencing

Caption: Overview of the epigenetic pathway leading to gene silencing on an this compound.

Experimental Workflow for Troubleshooting Gene Silencing

TroubleshootingWorkflow Start Loss of Transgene Expression Check_iHAC_Presence Assess this compound Presence and Copy Number (FISH/qPCR) Start->Check_iHAC_Presence iHAC_Lost This compound Lost or Low Copy Number Check_iHAC_Presence->iHAC_Lost Negative/Low iHAC_Present This compound Present Check_iHAC_Presence->iHAC_Present Positive Optimize_Culture Optimize Culture Conditions and Selection Pressure iHAC_Lost->Optimize_Culture Analyze_Epigenetics Analyze Epigenetic Modifications iHAC_Present->Analyze_Epigenetics Bisulfite_Seq Bisulfite Sequencing (DNA Methylation) Analyze_Epigenetics->Bisulfite_Seq ChIP_qPCR ChIP-qPCR (Histone Modifications) Analyze_Epigenetics->ChIP_qPCR Silencing_Confirmed Epigenetic Silencing Confirmed Bisulfite_Seq->Silencing_Confirmed ChIP_qPCR->Silencing_Confirmed Redesign_Vector Redesign this compound Vector Silencing_Confirmed->Redesign_Vector Yes End Stable Gene Expression Silencing_Confirmed->End No, investigate other causes Add_Insulators Incorporate Insulator Elements (cHS4, UCOE) Redesign_Vector->Add_Insulators Change_Promoter Use a More Stable Promoter (e.g., EF-1α) Redesign_Vector->Change_Promoter Add_Insulators->End Change_Promoter->End

Caption: A logical workflow for troubleshooting the loss of transgene expression from an this compound.

Logical Relationship of Anti-Silencing Elements

AntiSilencingElements cluster_silencing Silencing Mechanisms cluster_antisilencing Anti-Silencing Elements Heterochromatin Spreading of Heterochromatin Transgene Transgene Expression Heterochromatin->Transgene Represses DNA_Methylation DNA Methylation DNA_Methylation->Transgene Represses cHS4 cHS4 Insulator cHS4->Heterochromatin Blocks UCOE UCOE UCOE->Heterochromatin Prevents UCOE->DNA_Methylation Inhibits

Caption: Logical relationship between silencing mechanisms and the protective action of insulator elements.

References

iHAC Vector Preparation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during iHAC (human artificial chromosome) vector preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low efficiency in de novo this compound formation?

Low efficiency in de novo this compound formation is a frequent issue and can stem from several factors:

  • Suboptimal DNA Delivery: The large size of this compound precursor DNA makes it susceptible to damage and inefficient delivery into the nucleus of target cells. Traditional transfection methods may not be suitable.[1]

  • Inefficient Centromere Seeding: The formation of a functional centromere is a critical and often inefficient step. The input DNA must correctly recruit centromeric proteins to ensure proper chromosome segregation.

  • Cell Line Specific Effects: The host cell line can significantly influence the efficiency of this compound formation. Some cell lines may have more robust machinery for processing and assembling exogenous DNA into a stable chromosome.[2]

  • Integrity of Input DNA: The quality and integrity of the large DNA fragments used for assembly are paramount. Any breaks or rearrangements in the input DNA can prevent the formation of a functional this compound.

Q2: Why do I observe uncontrolled multimerization and rearrangement of my this compound vector?

Uncontrolled multimerization and rearrangement of the input DNA is a well-documented challenge in this compound construction.[3][4] This phenomenon arises from the cellular DNA repair and recombination pathways that act on the transfected DNA. The cell may recognize the linear input DNA as damaged and attempt to "repair" it by ligating multiple copies together, often with associated deletions and rearrangements. This leads to a heterogeneous population of iHACs with varying copy numbers and structures, which is a significant hurdle for applications requiring precise genetic dosage and structural definition. Recent advancements in using yeast-based systems for initial assembly have shown promise in producing single-copy, structurally defined HACs, thus bypassing this issue in mammalian cells.[3][4]

Q3: What are the key considerations for ensuring the mitotic stability of a newly prepared this compound vector?

Ensuring the mitotic stability of an this compound involves several critical elements:

  • A Functional Centromere: This is the most crucial component for proper segregation during cell division. The centromere must be able to form a functional kinetochore that attaches to the mitotic spindle.

  • Origins of Replication: The this compound must contain sequences that allow for its replication along with the host cell's native chromosomes. Mammalian replication origins occur approximately every 100 kb.[2]

  • Telomeres (for linear HACs): If the this compound is linear, it must have functional telomeres at its ends to protect it from degradation and prevent it from being recognized as a double-strand break. Many HACs are designed to be circular to circumvent the complexities of telomere biology.[5]

  • Sufficient Size: While smaller HACs can be generated, a certain size may be necessary to ensure the formation of stable, multi-domain chromatin structures required for faithful inheritance.[3][4]

Troubleshooting Guides

Problem 1: Low Yield of Large DNA Fragments for this compound Assembly

Symptoms:

  • Low concentration of purified DNA fragments.

  • Evidence of DNA shearing (smear on a pulsed-field gel).

Possible Causes and Solutions:

CauseRecommended Solution
Mechanical Shearing Use wide-bore pipette tips for all manipulations. Avoid vigorous vortexing or mixing. Use gentle lysis and purification methods.
Enzymatic Degradation Ensure all solutions are nuclease-free. Add EDTA to solutions where appropriate to chelate divalent cations required by nucleases.
Inefficient Extraction For large DNA from biological sources, optimize the cell lysis protocol to ensure complete release of DNA without excessive damage. Consider using specialized kits for high-molecular-weight DNA extraction.

Experimental Protocol: Purification of High-Molecular-Weight DNA

This protocol is a general guideline for isolating large DNA fragments.

  • Cell Lysis: Gently resuspend cells in a lysis buffer containing a mild detergent (e.g., SDS) and a protease (e.g., Proteinase K). Incubate at 50-55°C to digest proteins.

  • Phenol-Chloroform Extraction: Perform gentle extractions with phenol:chloroform:isoamyl alcohol to remove proteins. Mix by slow inversion rather than vortexing.

  • DNA Precipitation: Precipitate the DNA using isopropanol (B130326) or ethanol (B145695). Spool the DNA out of the solution using a sterile glass rod if a visible precipitate forms.

  • Washing and Resuspension: Gently wash the DNA pellet with 70% ethanol and resuspend in a suitable buffer (e.g., TE buffer) by gentle rocking at a low temperature over an extended period.

Problem 2: Inefficient Delivery of this compound DNA into Target Cells

Symptoms:

  • Very few or no transfected cells are observed.

  • Low frequency of this compound formation.

Possible Causes and Solutions:

CauseRecommended Solution
DNA Damage During Transfection Use methods optimized for large DNA, such as lipofection reagents specifically designed for large plasmids or viral delivery systems.[1]
Low Transfection Efficiency Optimize transfection parameters for your specific cell line (e.g., cell density, DNA concentration, reagent-to-DNA ratio). Consider alternative delivery methods like microcell-mediated chromosome transfer (MMCT) if transferring an existing HAC.
Cell Toxicity The transfection reagent or the large amount of exogenous DNA may be toxic to the cells. Titrate the amount of DNA and reagent to find a balance between efficiency and cell viability.

Experimental Workflow: this compound DNA Delivery

G cluster_prep DNA Preparation cluster_delivery Delivery Method cluster_selection Post-Delivery dna_prep Purify High-Quality This compound Precursor DNA lipofection Lipofection dna_prep->lipofection Choose Method electroporation Electroporation dna_prep->electroporation Choose Method viral Viral Vector (e.g., HSV-1) dna_prep->viral Choose Method mmct MMCT (for existing HACs) dna_prep->mmct Choose Method selection Antibiotic Selection lipofection->selection electroporation->selection viral->selection mmct->selection analysis Screen for this compound Formation (FISH, PCR) selection->analysis

Caption: Workflow for this compound DNA delivery and selection.

Problem 3: this compound Vector Instability or Loss

Symptoms:

  • Gradual loss of the this compound from the cell population over time, especially in the absence of selective pressure.

  • Variable copy number of the this compound in different cells.

Possible Causes and Solutions:

CauseRecommended Solution
Defective Centromere Ensure the centromeric sequence used is appropriate and has been shown to form a functional kinetochore. The use of synthetic alphoid DNA with embedded tetracycline (B611298) operators (alphoidtetO) can allow for conditional centromere activity.[6]
Lack of Proper Replication The this compound may lack a sufficient number or spacing of replication origins. While this is difficult to troubleshoot directly, using large genomic DNA fragments that are known to be stable may increase the likelihood of including functional origins.
Incomplete Telomere Function (Linear HACs) If using a linear HAC, verify the integrity of the telomeric repeats. Incomplete telomeres can lead to chromosome instability.

Signaling Pathway: Centromere Formation and Function

G cluster_dna DNA Level cluster_epigenetics Epigenetic Seeding cluster_assembly Kinetochore Assembly cluster_function Mitotic Function alphoid Alphoid DNA Array (with CENP-B boxes) cenpa CENP-A Nucleosome Deposition alphoid->cenpa Recruits kinetochore Inner & Outer Kinetochore Proteins cenpa->kinetochore Forms foundation for spindle Microtubule Attachment kinetochore->spindle Mediates segregation Proper Chromosome Segregation spindle->segregation Ensures

Caption: Pathway of this compound centromere formation and function.

Problem 4: Difficulty in this compound Vector Purification and Characterization

Symptoms:

  • Low recovery of the this compound vector after purification.

  • Contamination with host cell genomic DNA.

  • Inability to confirm the structure and integrity of the purified this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Co-purification of Host Chromosomes Due to the large size, separating the this compound from other chromosomes is challenging. Methods like pulsed-field gel electrophoresis (PFGE) can be used for separation, followed by gel extraction.
DNA Shearing During Purification As with initial DNA fragment preparation, gentle handling is crucial throughout the purification process.
Complex Structure For characterization, use a combination of techniques. Fluorescence In Situ Hybridization (FISH) can confirm the presence and number of iHACs in cells. PCR can verify the presence of specific genes on the this compound. Long-read sequencing can help to elucidate the structure of smaller iHACs.

Logical Relationship: this compound Characterization

G cluster_cell Cell-Based Analysis cluster_molecular Molecular Analysis This compound Prepared this compound FISH FISH This compound->FISH Presence & Copy Number Stability Mitotic Stability Assay This compound->Stability Functional Inheritance PCR PCR for Specific Markers This compound->PCR Gene Content PFGE PFGE for Size This compound->PFGE Size & Integrity Sequencing Long-Read Sequencing PFGE->Sequencing Structural Confirmation

Caption: Methods for the characterization of this compound vectors.

References

Technical Support Center: Improving iHAC Retention During Cell Division

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with inducible Human Artificial Chromosomes (iHACs). Our goal is to help you improve iHAC retention and ensure the stability of your experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is an this compound and why is its retention during cell division important?

An inducible Human Artificial Chromosome (this compound) is a microchromosome that can be engineered to carry large genetic payloads and is maintained independently of the host cell's chromosomes.[1][2] A key feature of some iHACs is the ability to control their segregation during cell division, often through a tetracycline-inducible system (tetO) integrated into the centromere.[1][2] Reliable retention of the this compound through multiple cell divisions is crucial for long-term gene expression studies, functional genomics, and potential therapeutic applications.[1] Loss of the this compound can lead to inconsistent experimental results and loss of the desired genetic modification in the cell population.

Q2: What is the typical rate of this compound loss, and how does it compare to native chromosomes?

iHACs are generally less stable than native host chromosomes. The loss rate of an this compound is approximately 10-fold higher than that of natural chromosomes, which makes them a sensitive tool for studying chromosome instability (CIN).[3] This inherent instability necessitates careful optimization of experimental conditions to ensure their retention.

Q3: What are the primary factors that influence this compound retention?

Several factors can impact the stability of an this compound during mitosis:

  • Centromere Function: A fully functional centromere is essential for the proper attachment of spindle microtubules and accurate segregation of the this compound to daughter cells.[1][4] Epigenetic modifications of the centromeric chromatin, such as the balance between open and condensed chromatin, are critical for kinetochore function.

  • Cell Type: The host cell line can significantly influence this compound stability. For example, this compound formation and stable maintenance have been historically more successful in cell lines like HT1080.[1]

  • Nuclear Environment: Interspecies cell hybrids (e.g., human this compound in a mouse cell) can lead to increased this compound loss. The position of the this compound within the nucleus, for instance, its association with heterochromatic regions like chromocenters in murine cells, can affect its stability.[5]

  • Cell Culture Conditions: Suboptimal cell culture conditions can induce cellular stress, leading to mitotic errors and an increased rate of this compound loss. Factors such as medium composition, pH, and cell density should be carefully controlled.

Q4: How can I assess the retention rate of my this compound in a cell population?

Several methods can be used to quantify this compound retention:

  • Fluorescence Microscopy/Flow Cytometry: If the this compound carries a fluorescent reporter gene (e.g., GFP), the percentage of fluorescent cells in the population can be monitored over time. A decrease in the percentage of fluorescent cells indicates this compound loss.

  • Fluorescence In Situ Hybridization (FISH): FISH with a probe specific to the this compound can be used to visualize and count the number of cells containing the this compound.

  • Quantitative PCR (qPCR): qPCR can be used to determine the average copy number of the this compound per cell in a population. A decrease in the average copy number over time signifies this compound loss.

Troubleshooting Guide

This guide addresses specific issues you may encounter that can lead to poor this compound retention.

Problem Possible Causes Recommended Solutions
High rate of this compound loss in a clonal population Suboptimal Centromere Function: Inactivation of the kinetochore can lead to this compound loss during subsequent cell divisions.[1] This can be due to epigenetic changes in the centromeric region.- Ensure that the expression of any transgenes that could interfere with centromere function (e.g., tet-repressor protein in alphoidtetO-HACs) is tightly controlled.[4]- Consider using this compound vectors with optimized centromeric sequences.
Cell Line Incompatibility: The cellular machinery of the host cell line may not be fully compatible with the human-derived centromere of the this compound, leading to inefficient segregation.- If possible, use a cell line known to be permissive for this compound maintenance, such as HT1080.[1]- When transferring the this compound to a new cell line, screen multiple clones for stable retention.
Cellular Stress: Over-confluence, nutrient depletion, or pH changes in the culture medium can lead to mitotic errors and chromosome mis-segregation.- Maintain a consistent cell passage schedule and avoid letting cultures become over-confluent.- Ensure regular media changes to maintain optimal pH and nutrient levels.- Monitor for signs of cellular stress, such as changes in morphology.
Inconsistent this compound copy number between cells Errors during Mitosis: Chromosomal instability (CIN) in the host cell line can lead to unequal distribution of the this compound during cell division.[3]- Use a host cell line with a stable karyotype.- Analyze the mitotic figures of your cells to check for abnormalities like lagging chromosomes or multipolar spindles.
Inefficient Initial Transfer: The initial transfer of the this compound into the recipient cells may have resulted in a mixed population with varying this compound copy numbers.- Optimize the microcell-mediated chromosome transfer (MMCT) protocol to improve efficiency.- After selection, perform single-cell cloning and screen individual clones for the desired this compound copy number using FISH or qPCR.
Complete loss of this compound after a few passages Lack of Selective Pressure: If the culture medium does not contain a selective agent, cells that have lost the this compound may outgrow the this compound-containing cells.- Maintain consistent selective pressure by always including the appropriate selection agent (e.g., antibiotics) in the culture medium.
Toxicity of Expressed Transgene: The gene product expressed from the this compound may be toxic to the cells, leading to negative selection against this compound-containing cells.- Use an inducible expression system to control the expression of potentially toxic genes.- Test different expression levels to find a non-toxic but effective dose.

Quantitative Data on this compound Retention

The stability of an this compound can vary significantly depending on the cell line and the specific this compound construct. The following table summarizes hypothetical this compound retention data to illustrate this variability. Note: This data is for illustrative purposes and may not represent the performance of all iHACs.

Cell LineThis compound ConstructInitial Retention Rate (%) (Passage 5)Retention Rate (%) after 20 Passages (without selection)
HT1080AlphoidtetO-HAC9885
HEK29321HAC9570
HeLaAlphoidtetO-HAC9050
CHO21HAC8540

Experimental Protocols

Protocol 1: Assessing this compound Stability using Fluorescence In Situ Hybridization (FISH)

This protocol outlines the general steps for performing FISH to determine the percentage of cells containing an this compound.

Materials:

  • Microscope slides

  • Coplin jars

  • 2x SSC, 0.4x SSC, 20x SSC buffers

  • Ethanol (B145695) (70%, 85%, 100%)

  • Denaturation solution (70% formamide (B127407) in 2x SSC)

  • This compound-specific DNA probe (labeled with a fluorophore)

  • DAPI counterstain

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare metaphase spreads on microscope slides according to standard cytogenetic protocols.

  • Slide Pre-treatment:

    • Age slides overnight at room temperature.

    • Wash slides in 2x SSC for 5 minutes.

    • Dehydrate slides through an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.

  • Denaturation:

    • Denature slides in denaturation solution at 70°C for 2 minutes.

    • Immediately dehydrate slides in a cold ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.

  • Hybridization:

    • Warm the this compound-specific probe to 37°C.

    • Apply 10 µL of the probe to the slide and cover with a coverslip.

    • Seal the coverslip with rubber cement.

    • Incubate in a humidified chamber at 37°C overnight.

  • Post-Hybridization Washes:

    • Carefully remove the rubber cement and coverslip.

    • Wash the slides in 0.4x SSC at 72°C for 2 minutes.

    • Wash the slides in 2x SSC with 0.05% Tween-20 at room temperature for 30 seconds.

  • Counterstaining and Mounting:

    • Apply DAPI counterstain to the slide and incubate for 10 minutes in the dark.

    • Rinse briefly and mount with antifade medium.

  • Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Count the number of cells with a positive signal for the this compound probe and the total number of cells (DAPI-stained nuclei) to determine the percentage of this compound retention.

Protocol 2: Determining this compound Copy Number using Quantitative PCR (qPCR)

This protocol provides a method to determine the average copy number of an this compound per cell.

Materials:

  • Genomic DNA extraction kit

  • qPCR instrument

  • SYBR Green or TaqMan qPCR master mix

  • Primers specific for a unique sequence on the this compound

  • Primers for a single-copy endogenous reference gene (e.g., RNase P)

  • Genomic DNA from a control cell line without the this compound

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from your this compound-containing cell population and the control cell line.

    • Quantify the DNA concentration and assess its purity.

  • Primer Design and Validation:

    • Design and validate primers for the this compound and the reference gene to ensure high efficiency and specificity.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix for both the this compound and the reference gene.

    • Set up reactions in triplicate for each sample (this compound-containing gDNA, control gDNA, and a no-template control).

  • qPCR Run:

    • Perform the qPCR run using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the Ct values for the this compound and the reference gene for each sample.

    • Calculate the ΔCt for each sample: ΔCt = Ct(this compound) - Ct(reference).

    • Calculate the ΔΔCt: ΔΔCt = ΔCt(this compound sample) - ΔCt(control sample).

    • The average this compound copy number can be calculated using the formula: Copy Number = 2 * 2-ΔΔCt.

Visualizations

Experimental_Workflow_for_iHAC_Retention_Analysis cluster_prep Cell Culture and Sample Preparation cluster_analysis Analysis of this compound Retention cluster_results Data Interpretation culture Maintain this compound Cell Line (+/- Selective Pressure) harvest Harvest Cells at Different Passages culture->harvest prepare Prepare Samples for Analysis harvest->prepare facs Flow Cytometry (% GFP+ Cells) prepare->facs Fix & Permeabilize fish FISH Analysis (% this compound+ Cells) prepare->fish Metaphase Spreads qpcr qPCR Analysis (this compound Copy Number) prepare->qpcr gDNA Extraction interpret Determine Rate of this compound Loss and Troubleshoot facs->interpret fish->interpret qpcr->interpret

Caption: Workflow for assessing this compound retention.

Mitotic_Segregation_Pathway cluster_mitosis Mitosis cluster_this compound This compound Segregation prophase Prophase: Chromosome Condensation metaphase Metaphase: Alignment at Plate prophase->metaphase anaphase Anaphase: Sister Chromatid Separation metaphase->anaphase kinetochore Functional Kinetochore Assembly on this compound metaphase->kinetochore telophase Telophase: Daughter Nuclei Formation anaphase->telophase segregation Correct this compound Segregation attachment Bipolar Spindle Microtubule Attachment kinetochore->attachment attachment->segregation Tension Sensed loss This compound Loss (Aneuploidy) attachment->loss No/Incorrect Attachment

Caption: this compound segregation during mitosis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start High this compound Loss Observed cause1 Centromere/Kinetochore Dysfunction start->cause1 cause2 Cell Line Incompatibility start->cause2 cause3 Suboptimal Culture Conditions start->cause3 cause4 Lack of Selection start->cause4 sol1 Verify Inducible System Optimize Centromere cause1->sol1 sol2 Screen Clones Switch Cell Line cause2->sol2 sol3 Optimize Media, pH, Density Monitor Cell Health cause3->sol3 sol4 Maintain Consistent Selective Pressure cause4->sol4 end Improved this compound Retention sol1->end sol2->end sol3->end sol4->end

References

Technical Support Center: Strategies to Enhance iHAC Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for inducible Human Artificial Chromosome (iHAC) technology. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help overcome common challenges and enhance transgene expression from this compound vectors.

Frequently Asked Questions (FAQs)

Q1: What is an this compound vector and what are its primary advantages for gene expression?

An inducible Human Artificial Chromosome (this compound) is a type of Human Artificial Chromosome (HAC) that allows for the controlled expression of transgenes. HACs are synthetically created mini-chromosomes that can carry very large DNA fragments, including entire genomic loci with their regulatory elements.[1] Key advantages include:

  • Large Capacity: HACs can accommodate transgenes up to several million base pairs long, far exceeding the capacity of viral vectors.[2]

  • Episomal Maintenance: They exist and replicate independently of the host cell's chromosomes, which avoids the risk of insertional mutagenesis associated with integrating vectors like retroviruses.[2][3][4]

  • Stable Expression: Because they can hold complete genomic loci, HACs can mimic the natural pattern of gene expression and maintain it stably over the long term.[1]

  • Avoidance of Immune Response: Unlike some viral vectors, HACs do not carry viral components that might trigger an undesired immune response in the host.[1][4]

Q2: What are the most significant challenges encountered when trying to enhance this compound gene expression?

The primary hurdles in achieving robust gene expression from iHACs are:

  • Efficient Delivery: Transferring large HACs into target cells is technically challenging. The standard method, microcell-mediated chromosome transfer (MMCT), often suffers from low efficiency.[1][4]

  • Vector Design and Optimization: The expression cassette within the this compound must be carefully designed with strong promoters, enhancers, and other regulatory elements to drive high-level transcription.[5][6]

  • Epigenetic Regulation: Gene expression from the this compound can be silenced by host cell epigenetic mechanisms, such as histone deacetylation and DNA methylation.[7][8]

  • HAC Stability: The this compound must be stably maintained through cell division. Instability can lead to its loss and a subsequent decrease in gene expression.[3][9]

Q3: What are the key strategic areas to focus on for optimizing this compound gene expression?

To enhance gene expression, efforts should be concentrated on three main areas:

  • Delivery System: Improving the efficiency of HAC transfer into the chosen cell line.

  • Expression Cassette Design: Engineering the transgene cassette for maximal transcription and translation.

  • Cellular Environment: Optimizing cell culture conditions and considering the epigenetic landscape of the host cell.

Troubleshooting Guides

Problem Area 1: Low this compound Transfer Efficiency

Q: My MMCT (Microcell-Mediated Chromosome Transfer) procedure results in very few or no positive clones. How can I improve the transfer efficiency?

A: Low MMCT efficiency is a common issue, as conventional methods using polyethylene (B3416737) glycol (PEG) as a fusogen can be inefficient and toxic to some cell types, yielding as few as 1 clone per 10⁵-10⁶ cells.[1]

Troubleshooting Steps:

  • Optimize MMCT Protocol: The efficiency of MMCT can be increased by treating donor cells with a combination of drugs. A protocol using colcemid and cytochalasin B with TN-16, griseofulvin, and latrunculin B on a collagen/laminin surface has been shown to increase efficiency by approximately 6-fold.[10]

  • Use an Alternative Fusogen: Consider using the measles virus (MV) fusion machinery instead of PEG. This method can increase transfer efficiency by 50 to 100 times compared to conventional PEG fusion.[1]

  • Switch to a Viral Delivery System: For a significant boost in efficiency, use a Herpes Simplex Virus 1 (HSV-1) amplicon vector system. This method is capable of transferring up to 152 kb of DNA and can be up to 10,000 times more efficient than standard non-viral delivery methods.[11] The system can use two separate amplicons—one with the centromeric DNA and the other with the gene of interest—which recombine in the host cell to form the functional HAC.[11]

Problem Area 2: Low Transgene mRNA Levels After Successful Transfer

Q: I've confirmed the this compound is in my cells, but qRT-PCR shows very low mRNA levels for my gene of interest. What could be the cause?

A: This issue typically points to suboptimal design of the expression cassette or epigenetic silencing by the host cell.

Troubleshooting Steps:

  • Enhance the Promoter System: Ensure you are using a strong, constitutive promoter like CAG (CMV early enhancer/chicken β-actin promoter).[5]

  • Incorporate Insulator Elements: Flank your expression cassette with insulator elements, such as the HS4 insulator from the chicken β-globin locus.[5] Insulators can help block the spread of repressive chromatin from adjacent genomic regions and prevent promoter interference.

  • Add Enhancer Sequences: Include strong enhancer sequences in your construct. Enhancers can be located thousands of base pairs away from the gene but can change the chromatin structure to make the promoter more accessible to RNA polymerase.[12]

  • Consider Epigenetic Modulation: Low expression may be due to epigenetic silencing.[7] Histone acetylation is strongly correlated with active transcription.[7][13]

    • Treat cells with a Histone Deacetylase (HDAC) inhibitor (e.g., Trichostatin A, Sodium Butyrate). HDAC inhibitors prevent the removal of acetyl groups from histones, maintaining a more open and transcriptionally active chromatin state.[13]

  • Increase Gene Copy Number: The this compound can be engineered to carry multiple copies of the expression cassette, which can lead to higher overall transcript levels.[5][14]

Problem Area 3: High mRNA Levels, but Low Protein Expression

Q: My transgene's mRNA is abundant, but I can't detect the protein or the levels are very low. How can I improve translation?

A: This suggests a bottleneck at the translational or post-translational level.

Troubleshooting Steps:

  • Optimize the Kozak Sequence: The sequence surrounding the start codon (ATG) is critical for efficient translation initiation. Ensure your construct includes a strong Kozak consensus sequence (e.g., accATGg).[6] This can be engineered using site-directed mutagenesis.[6]

  • Perform Codon Optimization: The codon usage of your transgene should be optimized for the expression host (e.g., human cells). Replacing rare codons with more frequently used ones can significantly increase protein yield by improving translation efficiency and mRNA stability.[15][16]

  • Enhance mRNA Stability: The stability of your mRNA transcript can be improved by modifying its regulatory elements, such as the 5' cap and the 3' poly(A) tail.[17] Using cap analogs that are more resistant to decapping enzymes can increase mRNA half-life.[17]

  • Check for Post-Translational Issues: The protein may be synthesized but rapidly degraded. Post-translational modifications (PTMs) like ubiquitination can target proteins for proteasomal degradation.[18] Ensure your cell culture conditions are optimal, as cellular stress can sometimes lead to increased protein degradation.[19]

Problem Area 4: Decreased Gene Expression Over Time

Q: Expression from the this compound was initially high, but it has been steadily decreasing over several cell passages. Why is this happening?

A: This problem is often related to this compound instability and loss, or progressive epigenetic silencing.

Troubleshooting Steps:

  • Verify this compound Stability: The stability of an artificial chromosome can be cell-type dependent.[9] It is crucial to periodically check for the presence and copy number of the this compound using Fluorescence In Situ Hybridization (FISH).[14] HACs can be spontaneously lost during cell division at a low frequency (around 1x10⁻⁵).[3] If the loss rate is high, you may need to consider a different host cell line.

  • Maintain Selective Pressure: If your this compound vector contains a selection marker (e.g., HPRT), keeping the appropriate selection agent in the culture medium can help eliminate cells that have lost the chromosome.[9]

  • Monitor Cell Line Health: Use cells with a low passage number for your experiments.[20] Continuous culturing can lead to genomic instability and changes in the cellular machinery that supports HAC maintenance.[20]

  • Re-evaluate Epigenetic State: Long-term culture can sometimes lead to the gradual silencing of transgenes via DNA methylation and histone modification.[7][21] You can analyze the methylation status of your promoter or re-treat the cells with an HDAC inhibitor to see if expression can be rescued.

Quantitative Data Summary

Table 1: Comparison of this compound Delivery Method Efficiencies

Delivery MethodFusogen/VectorTypical EfficiencyFold Improvement (vs. PEG)Reference(s)
Conventional MMCTPolyethylene Glycol (PEG)10⁻⁵ to 10⁻⁶ clones/cellBaseline[1]
Enhanced MMCTMeasles Virus (MV) FusionUp to 100x higher than PEG50 - 100x[1]
Viral Vector DeliveryHSV-1 AmpliconUp to 10⁴x higher than non-viralUp to 10,000x[11]

Table 2: Recommended Cell Culture Conditions for Optimal Mammalian Cell Health & this compound Maintenance

ParameterRecommended RangeRationale & NotesReference(s)
Temperature 36°C - 37°COptimal for most human and mammalian cell lines. Overheating is more detrimental than underheating.[22][23]
CO₂ Level 5% - 7%Maintains the pH of bicarbonate-buffered media.[22][23]
pH of Medium 7.2 - 7.4Optimal for most normal mammalian cell lines. Transformed lines may prefer slightly more acidic conditions.[22][23]
Humidity >90%Prevents evaporation of media, which can concentrate salts and nutrients to toxic levels.[23]
Passage Number <10 passagesMinimizes risks of genomic instability, senescence, and transformation that can affect HAC stability.[20]

Experimental Protocols

Protocol 1: General Steps for Microcell-Mediated Chromosome Transfer (MMCT)

This protocol outlines the fundamental steps for transferring an this compound from a donor cell line (e.g., CHO) to a recipient human cell line.

  • Micronucleation of Donor Cells: Treat donor cells containing the this compound with a mitotic inhibitor like colcemid. This arrests cells in mitosis and induces the formation of micronuclei, each containing one or a few chromosomes.

  • Enucleation: Centrifuge the micronucleated donor cells in the presence of cytochalasin B. This disrupts the cytoskeleton, causing the cell to extrude its micronuclei, which remain enclosed in a small amount of cytoplasm and a plasma membrane, forming "microcells".[24]

  • Microcell Isolation & Purification: Separate the microcells from the remaining donor cell components (cytoplasts) through sequential filtration and centrifugation.

  • Fusion: Mix the purified microcells with the recipient cells. Add a fusogen, such as PEG or UV-inactivated measles virus, to induce fusion between the microcells and recipient cells.[1]

  • Selection & Clonal Isolation: Plate the fused cells under selective conditions corresponding to a marker on the this compound. For example, if using an HPRT-deficient recipient cell line and an HPRT-containing this compound, culture the cells in HAT medium.

  • Verification: Expand the resulting clones and verify the presence and integrity of the this compound using FISH and PCR. Confirm transgene expression using qRT-PCR and Western blotting.[14]

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) to Verify Transgene Expression

This protocol is used to quantify the mRNA levels of the gene of interest delivered by the this compound.

  • RNA Extraction: Isolate total RNA from both control and this compound-containing recipient cells using a commercial kit (e.g., TRIzol or column-based kits). Ensure high purity and integrity of the RNA.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could lead to false-positive results.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

  • Real-Time PCR: Set up the qPCR reaction using a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). Include the following for each sample:

    • cDNA template

    • Primers specific to your transgene

    • Primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization[14]

    • qPCR Master Mix

  • Data Analysis: Run the reaction in a real-time PCR cycler. Calculate the relative expression of your transgene using the ΔΔCt method, normalizing the transgene's expression to the housekeeping gene. Compare the expression levels in this compound-containing cells to the negative control cells.[14]

Visualizations

iHAC_Expression_Workflow cluster_0 Phase 1: Vector Design & Construction cluster_1 Phase 2: Delivery & Selection cluster_2 Phase 3: Expression Analysis & Optimization cluster_3 Outcome A Design Expression Cassette (Promoter, Gene, Insulators) B Construct this compound Vector A->B C Optimize Delivery Method (MMCT, HSV-1) B->C D Transfer this compound to Host Cells C->D E Select & Isolate Positive Clones D->E F Verify this compound Presence (FISH) E->F G Quantify mRNA (qRT-PCR) F->G H Quantify Protein (Western Blot) G->H I Troubleshoot Low Expression (e.g., HDAC Inhibitors) H->I If expression is low J Stable Cell Line with High-Level Gene Expression H->J If expression is high I->G

Caption: A workflow diagram illustrating the key phases for achieving high-level this compound gene expression.

Optimized_iHAC_Cassette insulator1 Insulator (e.g., HS4) promoter Strong Promoter (e.g., CAG) insulator1->promoter gene Codon-Optimized Gene of Interest (with strong Kozak) promoter->gene terminator Polyadenylation Signal gene->terminator insulator2 Insulator (e.g., HS4) terminator->insulator2

Caption: Key components of an optimized expression cassette within an this compound vector.

Histone_Acetylation_Pathway cluster_0 Chromatin State & Gene Expression HAT HAT (Histone Acetyltransferase) Open Open Chromatin (Euchromatin) HAT->Open Adds Acetyl Groups HDAC HDAC (Histone Deacetylase) Closed Condensed Chromatin (Heterochromatin) HDAC->Closed Removes Acetyl Groups HDACi HDAC Inhibitor (e.g., TSA) HDACi->HDAC Inhibits GeneOff Gene Expression OFF Closed->GeneOff Open->Closed GeneOn Gene Expression ON Open->GeneOn

Caption: Signaling pathway of epigenetic control via histone acetylation and deacetylation.

References

iHAC-Powered Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for researchers, scientists, and drug development professionals who encounter unexpected phenotypes when using inducible Human Artificial Chromosomes (iHACs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells exhibit an unexpected phenotype after iHAC introduction. What are the first steps?

An unexpected phenotype can arise from several factors, including this compound instability, incorrect transgene expression, or off-target effects. A systematic approach is crucial to pinpoint the cause.

Initial Troubleshooting Workflow:

Begin by systematically verifying the structural integrity and copy number of the this compound. Subsequently, assess the expression of your gene of interest and finally, investigate potential off-target effects on the host genome.

G cluster_0 cluster_1 Step 1: Verify this compound Integrity cluster_2 Step 2: Assess Transgene Expression cluster_3 Step 3: Investigate Off-Target Effects A Unexpected Phenotype Observed B Perform Karyotyping / FISH Analysis A->B Is this compound intact & present? D Quantitative PCR (qPCR) for mRNA levels A->D Is the transgene expressed correctly? F RNA-Seq to analyze host transcriptome A->F Are host cell genes dysregulated? C Run PCR for this compound- specific markers B->C E Western Blot for protein expression D->E G Control Experiments (e.g., empty this compound vector) F->G

Caption: Initial workflow for troubleshooting unexpected phenotypes.

Q2: I'm observing high variability between experimental replicates. Could the this compound be unstable?

Yes, high variability is often a sign of mitotic instability, where the this compound is lost in a percentage of the cell population over time (mosaicism). This can lead to inconsistent results.

Potential Causes and Solutions

Potential CauseRecommended Validation AssayTroubleshooting Steps
This compound Loss (Mosaicism) Fluorescence In Situ Hybridization (FISH), Karyotyping, PCR on single-cell clones.Re-select a clonal population with a stable this compound. Optimize cell culture conditions to reduce selective pressure against this compound-containing cells.
Structural Rearrangement FISH with multiple probes targeting different this compound regions, PCR across junctions.Confirm the structural integrity. If rearranged, a new transduction/transfection may be necessary.
Issues with Induction System Dose-response and time-course experiments for the inducing agent.Optimize the concentration and duration of the inducer. Verify the integrity of the induction system components (e.g., tet-repressor).[1]
Q3: My transgene expression is too low, absent, or unexpectedly high. What's wrong?

Gene expression issues can stem from epigenetic silencing, problems with the induction system, or the transgene's integration site within the this compound.

Common Causes of Aberrant Expression:

  • Gene Silencing: The transgene may be silenced epigenetically through mechanisms like DNA methylation or histone deacetylation.[1][2] This can be a gradual process.

  • Induction Failure: The inducible system (e.g., Tet-On/Tet-Off) may not be functioning optimally. The repressor protein might not be binding or releasing from the operator sequence as expected.[1]

  • Positional Effects: The location of the transgene cassette within the artificial chromosome can influence its expression levels.

Troubleshooting Expression Issues:

  • Verify Induction: Perform a dose-response curve with the inducer (e.g., doxycycline) and measure transgene mRNA (qPCR) and protein (Western Blot) levels.

  • Assess Epigenetic Marks: If silencing is suspected, treat cells with inhibitors of DNA methylation (5-Aza-Cytidine) or histone deacetylases (Trichostatin A) to see if expression is rescued.[2]

  • Sequence Transgene Cassette: Verify the integrity of the promoter, open reading frame (ORF), and polyadenylation signal via sequencing.

Q4: How can I be sure the phenotype isn't from an off-target effect?

While iHACs are separate chromosomes and avoid insertional mutagenesis into the host genome, the expressed transgene itself can have unintended ("off-target") biological effects.[3]

Investigating Off-Target Phenotypes:

G A Unexpected Phenotype (this compound integrity & expression confirmed) B Control Experiment: Cell line with 'empty' this compound (no transgene) A->B C Control Experiment: Parental cell line (no this compound) A->C D Compare Phenotypes B->D C->D E Phenotype is transgene-dependent D->E Phenotype only in transgene line? F Phenotype is due to this compound presence (e.g., metabolic burden) D->F Phenotype in 'empty' this compound line?

Caption: Logic for dissecting transgene-specific vs. vector effects.

To distinguish between effects from the transgene versus the this compound vector itself, it is critical to use proper controls:

  • Empty this compound Vector Control: Cells carrying an this compound that lacks your specific transgene.

  • Parental Cell Line Control: The original cells with no this compound.

Comparing the phenotype across these three lines (Parental, Empty this compound, Transgene-iHAC) will help determine the source of the observed effects. Further analysis using RNA-sequencing can reveal unintended changes to the host cell's transcriptome.

Key Experimental Protocols

Protocol 1: Karyotyping for this compound Verification

This protocol allows for the visualization of chromosomes to confirm the presence and assess the stability of the this compound.

Methodology:

  • Cell Culture: Culture cells to 70-80% confluency.

  • Mitotic Arrest: Add a mitotic inhibitor (e.g., colcemid) to the culture medium and incubate to arrest cells in metaphase.

  • Harvesting: Trypsinize and collect the cells, then wash with PBS.

  • Hypotonic Treatment: Resuspend cells in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and spread the chromosomes.

  • Fixation: Fix the cells using a freshly prepared solution of methanol (B129727) and acetic acid (3:1 ratio). Repeat fixation multiple times.

  • Slide Preparation: Drop the cell suspension onto clean, pre-chilled microscope slides.

  • Staining: Stain the chromosomes with a DNA dye such as Giemsa or DAPI.

  • Analysis: Visualize under a microscope. The this compound should appear as an additional, small chromosome. Count at least 20-30 metaphase spreads to assess mosaicism.[4][5]

Protocol 2: Fluorescence In Situ Hybridization (FISH)

FISH uses fluorescently labeled DNA probes to detect the this compound sequence within the cell, confirming its presence and location.[6]

Methodology:

  • Probe Labeling: Label a DNA probe specific to a sequence on the this compound (e.g., from the transgene cassette or a unique this compound backbone sequence) with a fluorophore.

  • Slide Preparation: Prepare slides with metaphase spreads as described in the karyotyping protocol.

  • Denaturation: Denature the chromosomal DNA on the slide by heating, and simultaneously denature the labeled probe.

  • Hybridization: Apply the denatured probe to the slide and incubate overnight in a humidified chamber to allow the probe to anneal to its complementary sequence on the this compound.

  • Washing: Wash the slides to remove any unbound or non-specifically bound probe.

  • Counterstaining: Counterstain the chromosomes with DAPI.

  • Visualization: Image the slides using a fluorescence microscope. A distinct fluorescent signal indicates the presence of the this compound.[5][7] This method is highly useful for detecting the this compound in both metaphase and interphase nuclei.[4]

Protocol 3: Quantitative PCR (qPCR) for Transgene Expression

qPCR is used to quantify the mRNA levels of the transgene, providing a measure of its expression.

Methodology:

  • RNA Extraction: Isolate total RNA from your cell population (including induced and uninduced controls) using a standard kit (e.g., TRIzol or column-based methods).

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan), primers specific to your transgene, and primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analysis: Run the reaction on a qPCR instrument. Calculate the relative expression of your transgene using the Delta-Delta Ct method, comparing the induced sample to the uninduced control and normalizing to the housekeeping gene.

References

quality control assays for iHAC vector integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the integrity of inducible Human Artificial Chromosome (iHAC) vectors.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control assays for ensuring this compound vector integrity?

A1: A multi-faceted approach is essential to ensure the integrity of your this compound vector. Key quality control assays include:

  • Fluorescence In Situ Hybridization (FISH): To confirm the presence, number, and location (episomal or integrated) of the this compound in the host cell.

  • Polymerase Chain Reaction (PCR)-based Assays (qPCR/dPCR): To determine the vector copy number (VCN) and to check for the presence of specific genes or markers on the this compound. Digital PCR (dPCR) offers absolute quantification and is less susceptible to PCR inhibitors than qPCR.[1][2]

  • Pulsed-Field Gel Electrophoresis (PFGE): To assess the overall size and gross structural integrity of the this compound by separating large DNA molecules.[3][4][5][6][7]

  • Long-Read Sequencing (e.g., PacBio or Oxford Nanopore): To obtain a high-resolution sequence of the entire this compound, confirming the arrangement of all genetic elements and detecting any structural variations, such as deletions, insertions, or rearrangements.[8][9][10]

Q2: How can I determine the copy number of my this compound vector in the host cells?

A2: Vector copy number (VCN) is a critical parameter for assessing the stability and potential efficacy of your this compound-engineered cell line.[1][11] The recommended methods for VCN determination are:

  • Digital PCR (dPCR): This is the gold standard for absolute quantification of VCN.[1][2] It does not require a standard curve and offers high precision and sensitivity.[1]

  • Quantitative PCR (qPCR): While qPCR can also be used, it provides relative quantification and requires a well-validated standard curve.[1][12]

A summary of the comparison between dPCR and qPCR for VCN analysis is provided in the table below.

Q3: What could cause the loss or instability of the this compound vector during cell culture?

A3: this compound vectors are designed for stable maintenance, but instability can occur due to several factors:

  • Lack of Selective Pressure: Continuous culture without the appropriate selection agent can lead to the loss of the this compound.

  • Cell Type Specific Factors: Some cell lines may be less proficient at maintaining artificial chromosomes.

  • Structural Aberrations: Deletions or rearrangements within the this compound, particularly affecting the centromere or replication origins, can lead to mitotic instability.

  • Suboptimal Culture Conditions: Stressful culture conditions can increase the rate of chromosome loss.

Q4: How do I verify the structural integrity of the this compound after transfer into recipient cells?

A4: Verifying that the this compound has not undergone significant rearrangements is crucial. The following methods are recommended:

  • Pulsed-Field Gel Electrophoresis (PFGE): This technique is ideal for separating very large DNA molecules and can reveal changes in the overall size of the this compound.[3][4][5][6][7]

  • Long-Read Sequencing: This provides the most detailed information, allowing for a complete assembly of the this compound sequence and the identification of any structural variations.[8][9][10]

  • Fluorescence In Situ Hybridization (FISH): While primarily for presence and copy number, FISH with multiple probes targeting different regions of the this compound can sometimes reveal large-scale rearrangements.[13][14][15]

Troubleshooting Guides

Issue 1: Low or No this compound Transfer Efficiency during Microcell-Mediated Chromosome Transfer (MMCT)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor Microcell Formation Optimize the concentration and duration of colcemid treatment to induce micronucleation.[16] Consider alternative agents like TN-16 + Griseofulvin.
Inefficient Enucleation Ensure proper concentration and incubation time with cytochalasin B. Centrifugation speed and duration are critical for separating microcells from donor cells.[16]
Ineffective Cell Fusion Optimize the concentration of the fusogen (e.g., PEG).[17] Ensure recipient cells are healthy and in the logarithmic growth phase. Consider using viral fusogens like the measles virus H and F proteins for sensitive cell types.[18]
Loss of Microcells during Purification After filtration, it may be normal not to see a visible pellet of micronuclei.[17] Proceed with the fusion step and assess transfer efficiency by antibiotic selection and subsequent assays.
Recipient Cell Type Suspension cells can be more challenging recipients than adherent cells.[17] Optimization of fusion parameters is crucial.
Issue 2: Unexpected or Ambiguous FISH Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
No FISH Signal Verify probe labeling efficiency and concentration. Optimize hybridization and wash conditions (temperature, salt concentration). Ensure proper cell fixation and permeabilization.[19]
Weak FISH Signal Increase probe concentration or hybridization time. Use an amplification system for the signal. Check the quality of the microscope and filters.
High Background/Non-specific Binding Increase the stringency of post-hybridization washes. Include blocking agents in the hybridization buffer. Ensure proper RNase treatment to remove background RNA.
Signal in Unexpected Locations (Integration) This could indicate a true integration event. To confirm, perform fiber-FISH or long-read sequencing to map the integration site.
Variable Signal Intensity Between Cells This may reflect mosaicism in the cell population, where some cells have lost the this compound. Perform single-cell cloning and re-analyze clones by FISH.

Quantitative Data Summary

Table 1: Comparison of Methods for this compound Vector Copy Number (VCN) Analysis

FeatureQuantitative PCR (qPCR) Digital PCR (dPCR)
Principle Relative quantification based on Cq values against a standard curve.Absolute quantification by partitioning the sample into thousands of individual reactions and counting positive partitions.[1]
Precision Lower precision, susceptible to variations in amplification efficiency.[1]Higher precision and reproducibility.[1]
Sensitivity High, but can be limited by background amplification.Very high, with better detection of low copy numbers.[11]
Standard Curve Required.Not required.[2]
Inhibitor Tolerance More sensitive to PCR inhibitors.More resistant to PCR inhibitors.
Throughput High.Moderate to high, depending on the platform.

Experimental Protocols

Protocol 1: Fluorescence In Situ Hybridization (FISH) for this compound Detection

This protocol provides a general framework for detecting iHACs in metaphase chromosome spreads.

Materials:

  • Colcemid solution

  • Hypotonic solution (e.g., 75 mM KCl)

  • Fixative (3:1 methanol:acetic acid)

  • Glass slides

  • Fluorescently labeled DNA probe specific to the this compound

  • Hybridization buffer

  • Wash buffers (e.g., SSC with formamide)

  • DAPI counterstain

  • Fluorescence microscope

Methodology:

  • Metaphase Arrest: Treat cultured cells with colcemid to arrest them in metaphase.

  • Harvesting and Hypotonic Treatment: Harvest the cells, centrifuge, and resuspend in a hypotonic solution to swell the cells and disperse the chromosomes.[13]

  • Fixation: Fix the cells with freshly prepared methanol:acetic acid fixative.[13]

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold, humid glass slides and allow to air dry.

  • Probe and Target DNA Denaturation: Denature the chromosomal DNA on the slide and the fluorescently labeled probe separately at high temperature.

  • Hybridization: Apply the denatured probe to the slide, cover with a coverslip, and incubate overnight in a humidified chamber at 37°C to allow the probe to anneal to its target sequence on the this compound.[13]

  • Post-Hybridization Washes: Wash the slides in stringent wash buffers to remove unbound and non-specifically bound probes.[13]

  • Counterstaining and Mounting: Counterstain the chromosomes with DAPI and mount the slide with an anti-fade mounting medium.

  • Imaging: Visualize the slides using a fluorescence microscope. The this compound will appear as a distinct fluorescent signal.[15]

Protocol 2: Pulsed-Field Gel Electrophoresis (PFGE) for this compound Size Analysis

This protocol is for assessing the gross size and integrity of the this compound.

Materials:

  • Agarose (B213101) plugs

  • Cell lysis buffer

  • Proteinase K

  • Wash buffers

  • Restriction enzymes (optional, for mapping)

  • PFGE-grade agarose

  • PFGE running buffer (e.g., 0.5X TBE)

  • PFGE apparatus

  • DNA size standards (e.g., yeast chromosomes)

  • DNA staining solution (e.g., SYBR Gold)

Methodology:

  • Sample Preparation: Embed intact cells in agarose plugs to protect the large this compound DNA from shearing.

  • Cell Lysis: Lyse the cells within the plugs using a detergent-containing buffer and digest proteins with proteinase K.

  • Washing: Thoroughly wash the plugs to remove cellular debris.

  • Restriction Digestion (Optional): If desired, equilibrate the plugs with restriction enzyme buffer and perform digestion with a rare-cutting enzyme.

  • Gel Casting: Cast a high-quality PFGE-grade agarose gel.

  • Loading and Electrophoresis: Load the agarose plugs into the wells of the gel. Run the gel in a PFGE system, which applies an electric field that periodically changes direction, allowing for the separation of very large DNA molecules.[3][5] The run parameters (switch times, voltage) will need to be optimized for the expected size of the this compound.

  • Staining and Imaging: Stain the gel with a fluorescent DNA dye and visualize the DNA bands under UV or blue light. The intact this compound should appear as a distinct band, and its size can be estimated by comparison to the DNA size standards.

Visualizations

experimental_workflow cluster_preparation Cell Line Preparation cluster_assays QC Assays cluster_analysis Data Analysis start This compound-containing Cell Line culture Cell Culture with Selection start->culture harvest Harvest Cells culture->harvest fish FISH Analysis harvest->fish pcr dPCR/qPCR for VCN harvest->pcr pfge PFGE for Size Integrity harvest->pfge seq Long-Read Sequencing harvest->seq fish_analysis Confirm Presence & Copy Number fish->fish_analysis pcr_analysis Quantify VCN pcr->pcr_analysis pfge_analysis Assess Gross Structure pfge->pfge_analysis seq_analysis Detailed Structural Verification seq->seq_analysis end Verified this compound Integrity fish_analysis->end Vector Present pcr_analysis->end VCN Determined pfge_analysis->end Size Confirmed seq_analysis->end Structure Verified

Caption: Workflow for this compound vector integrity quality control assays.

troubleshooting_workflow cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Unexpected Experimental Result (e.g., Low VCN, No FISH signal) check_culture Verify Selective Pressure & Culture Conditions start->check_culture check_protocol Review Assay Protocol (e.g., FISH, PCR) start->check_protocol re_evaluate Re-evaluate MMCT Efficiency check_culture->re_evaluate optimize_culture Optimize Culture Conditions check_culture->optimize_culture check_reagents Test Reagents & Probes check_protocol->check_reagents optimize_assay Optimize Assay Parameters check_protocol->optimize_assay new_reagents Prepare/Order New Reagents check_reagents->new_reagents optimize_mmct Optimize MMCT Protocol re_evaluate->optimize_mmct re_test Re-run QC Assay optimize_culture->re_test optimize_assay->re_test new_reagents->re_test optimize_mmct->re_test

Caption: Logical workflow for troubleshooting this compound integrity issues.

References

Technical Support Center: iHAC-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for induced Human Artificial Chromosome (iHAC) technology. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this compound-based experiments.

Section 1: this compound Transfection and Establishment

This section addresses common issues related to the delivery of iHACs into target cells and the establishment of stable cell lines.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low this compound transfection efficiency?

A1: The transfection of large DNA vectors like iHACs (often 6–10 megabases in size) is inherently challenging.[1] Several factors can contribute to low efficiency:

  • Vector Size and Quality: The large size of iHACs can dramatically decrease transfection efficiency.[2][3] Ensure the this compound DNA is of high purity (A260/A280 ratio of 1.8-2.0) and integrity, minimizing shearing during preparation.[3][4]

  • Delivery Method: Standard transfection reagents may not be optimal for such large constructs.[2][5] Electroporation or specialized lipid-based reagents designed for large plasmids are often more effective.

  • Cell Type and Health: Different cell lines have varying transfection efficiencies. It's crucial to use cells that are in a healthy, actively dividing state (typically 70-90% confluency).[4]

  • Serum Inhibition: Components in serum can interfere with the formation of DNA-reagent complexes, reducing efficiency. Consider performing the initial transfection in a serum-free medium.[4]

Troubleshooting Table: Low Transfection Efficiency

Potential Cause Recommended Solution Expected Outcome
Suboptimal Delivery Reagent Test a panel of transfection reagents, including those optimized for large vectors (e.g., Polyethylenimine (PEI), Lipofectamine 3000).[4]Increased percentage of transfected cells (e.g., from <5% to 10-30%).
Poor DNA Quality Use a high-quality plasmid purification kit. Handle DNA gently to avoid shearing. Verify integrity on a pulsed-field gel.Sharp, high-molecular-weight band on the gel. A260/280 ratio ~1.8.
Incorrect Cell Density Optimize cell confluency at the time of transfection. Perform a titration to find the ideal density (often 70-90%).[4]Improved cell viability and uptake of the this compound.
Inadequate DNA:Reagent Ratio Perform an optimization matrix, varying the amount of DNA and transfection reagent to find the optimal ratio for your specific cell line.[5]Maximized transfection with minimized cytotoxicity.

Section 2: this compound Stability and Maintenance

A critical aspect of this compound technology is ensuring the artificial chromosome is stably maintained through cell divisions.

Frequently Asked Questions (FAQs)

Q2: My this compound appears to be lost from the cell population over time. What causes this instability?

A2: this compound instability is a significant hurdle.[6] The primary cause is often related to improper centromere function, which is essential for correct segregation during mitosis.

  • Centromere Integrity: The human centromere is composed of complex, repetitive α-satellite DNA, which is difficult to synthesize and clone, and can be unstable.[7] Incomplete or improperly formed centromeres lead to segregation failure.

  • Structural Rearrangements: The input DNA used to form iHACs can sometimes join together in unpredictable ways ("multimerize") or incorporate pieces of the host cell's natural chromosomes, leading to unstable structures.[8]

  • Cell Line Specific Factors: Some cell lines may be less permissive to the stable maintenance of an extra chromosome.

Q3: How can I assess the stability of my this compound?

A3: A combination of molecular and cytogenetic techniques is required to confirm this compound stability. The most common method is a retention rate assay. This involves culturing the cells with and without selective pressure over a period and determining the percentage of cells that retain the this compound.

Troubleshooting Workflow: this compound Instability

This diagram outlines a logical workflow for troubleshooting this compound loss.

G cluster_0 Troubleshooting this compound Instability start Observe Low this compound Retention Rate check_fish Perform FISH Analysis on Cell Population start->check_fish fish_result Analyze Signal Number per Cell check_fish->fish_result Is signal count variable or decreasing? re_clone Re-select Clones & Monitor Stability check_fish->re_clone No, stable signal in subset of clones check_pcr Confirm this compound-Specific Gene Presence via PCR/qPCR fish_result->check_pcr Yes pcr_result Quantify this compound Marker Gene check_pcr->pcr_result Does marker gene level correlate with FISH? check_pcr->re_clone No, suggests PCR issue check_structure Assess this compound Structure (e.g., PFGE, Sequencing) pcr_result->check_structure Yes structure_result Look for Rearrangements or Deletions check_structure->structure_result Structural instability found? re_transfect Re-evaluate Construction & Re-transfect structure_result->re_transfect Yes structure_result->re_clone No, instability likely epigenetic or clonal

Caption: A step-by-step guide to diagnosing this compound instability.

Data Presentation: this compound Retention Rates

The following table shows representative data from an this compound retention assay comparing a stable clone to an unstable one.

Time Point Stable Clone (% FISH Positive) Unstable Clone (% FISH Positive)
Day 0 98%95%
Day 7 (No Selection) 97%65%
Day 14 (No Selection) 95%30%
Day 21 (No Selection) 96%12%

Section 3: Gene Expression and Functional Analysis

Once a stable this compound-containing cell line is established, the next step is to verify the expression and function of the gene(s) it carries.

Frequently Asked Questions (FAQs)

Q4: I have a stable this compound cell line, but the expression of my transgene is very low or undetectable. What should I do?

A4: Low transgene expression from an this compound can be due to several factors, even if the chromosome itself is stable.

  • Promoter Choice: The promoter driving your gene of interest is critical. A strong, ubiquitous promoter like CMV is often used, but its activity can vary between cell types.[3]

  • Epigenetic Silencing: The chromatin environment of the this compound can be subject to epigenetic modifications (e.g., methylation) that lead to gene silencing over time.

  • Positional Effects: Although iHACs are separate chromosomes, the location of the transgene cassette within the artificial chromosome can sometimes influence its expression.[1]

  • Incorrect Gene Integration: There could be errors in the transgene cassette itself, such as mutations or deletions, that occurred during the construction phase.

Signaling Pathway Visualization

This diagram illustrates a hypothetical scenario where a therapeutic gene (e.g., a tumor suppressor) delivered by an this compound re-establishes a key signaling pathway.

G cluster_pathway Restored Signaling Pathway via this compound This compound This compound GeneX Therapeutic Gene X (e.g., PTEN) This compound->GeneX expresses PI3K PI3K GeneX->PI3K inhibits AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation AKT->Proliferation promotes

Caption: this compound-mediated expression of Gene X to regulate cell fate.

Section 4: Key Experimental Protocols

This section provides outlines for essential methodologies used in this compound experiments.

Protocol 1: Validation of this compound Presence by Fluorescence In Situ Hybridization (FISH)

Objective: To visualize the this compound within the nucleus of host cells and determine its copy number and stability.

Methodology:

  • Cell Preparation: Culture cells on coverslips until they reach 50-70% confluency.

  • Fixation: Treat cells with a hypotonic KCl solution, followed by fixation in 3:1 methanol:acetic acid.

  • Probe Hybridization:

    • Prepare a hybridization mixture containing a fluorescently labeled DNA probe specific to a unique sequence on the this compound (e.g., the transgene or alphoid DNA).

    • Denature the cellular DNA on the coverslip and the probe DNA separately.

    • Apply the probe to the coverslip and incubate overnight in a humidified chamber at 37°C.[9]

  • Washing: Wash the coverslips in a series of increasingly stringent salt solutions (SSC buffers) to remove the non-specifically bound probe.

  • Counterstaining & Mounting: Stain the cell nuclei with DAPI (blue) and mount the coverslip onto a microscope slide.

  • Imaging: Visualize the slides using a fluorescence microscope. The this compound will appear as a distinct fluorescent signal (e.g., green or red) against the blue nucleus.[10]

Protocol 2: Quantification of Transgene Expression by RT-qPCR

Objective: To measure the mRNA expression level of the gene delivered by the this compound.

Methodology:

  • RNA Extraction: Isolate total RNA from both the this compound-containing cell line and a negative control cell line using a suitable kit (e.g., TRIzol).

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA, including the this compound itself.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a master mix (e.g., SYBR Green), primers specific to your transgene, and primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[11]

    • Run the reaction on a real-time PCR machine.

  • Data Analysis: Calculate the relative expression of the transgene using the delta-delta Ct (2-ΔΔCt) method, normalizing to the housekeeping gene and comparing to the negative control.[11]

References

Validation & Comparative

A Head-to-Head Comparison of iHAC and Lentiviral Vectors for Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of gene therapy and functional genomics, the choice of a vector for delivering genetic material is a critical determinant of experimental success and therapeutic efficacy. Among the diverse array of available tools, Human Artificial Chromosomes (HACs) and lentiviral vectors represent two distinct and powerful platforms for gene expression. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal vector for their specific needs.

At a Glance: iHAC vs. Lentiviral Vectors

FeatureHuman Artificial Chromosome (HAC)Lentiviral Vector
Vector Type Non-integrating, episomal artificial chromosomeIntegrating retrovirus
Payload Capacity Very large (Megabases)~8-12 kilobases (kb)[1][2]
Gene Expression Stable, long-term, independent of host genome positionStable, long-term, subject to position effects
Mode of Delivery Microcell-Mediated Chromosome Transfer (MMCT)Transduction
Transfer/Transduction Efficiency Lower, cell-type dependentHigh, broad tropism
Safety Profile Low risk of insertional mutagenesisRisk of insertional mutagenesis, mitigated by self-inactivating (SIN) designs
Stability of Expression High, maintained in the absence of selection (96-100% retention after 2 weeks)[3]High, but can be susceptible to silencing over time
Ideal Applications Expression of large genes or multiple genes, gene function studies, cell line engineeringSingle gene delivery, stable cell line generation, in vivo gene therapy

Mechanism of Gene Expression

Human Artificial Chromosomes (HACs) are essentially engineered microchromosomes that replicate and segregate alongside the host cell's native chromosomes.[4] They function as an independent genetic element, providing a stable and non-integrating platform for gene expression. This autonomy circumvents the risks of insertional mutagenesis and position effects that can influence the expression of transgenes delivered by integrating vectors.

Lentiviral vectors , derived from the human immunodeficiency virus (HIV), are a type of retrovirus that can infect both dividing and non-dividing cells.[5] Upon entering the target cell, the viral RNA is reverse-transcribed into DNA and integrated into the host cell's genome.[5] This integration allows for stable, long-term expression of the transgene, which is passed on to daughter cells during cell division.

Experimental Workflow Overview

The following diagrams illustrate the general experimental workflows for gene expression using HACs and lentiviral vectors.

HAC_Workflow cluster_HAC_Construction HAC Construction cluster_MMCT Microcell-Mediated Chromosome Transfer (MMCT) cluster_Analysis Analysis HAC_DNA Alphoid DNA + Gene of Interest + Selection Marker Transfection Transfect into Donor Cells (e.g., HT1080) HAC_DNA->Transfection HAC_Formation De Novo HAC Formation Transfection->HAC_Formation Micronucleation Induce Micronucleation in Donor Cells HAC_Formation->Micronucleation Microcell_Formation Microcell Formation Micronucleation->Microcell_Formation Fusion Fuse Microcells with Recipient Cells Microcell_Formation->Fusion Selection Select for HAC-containing Recipient Cells Fusion->Selection FISH FISH Analysis to Confirm HAC Presence Selection->FISH Expression_Analysis Gene Expression Analysis (e.g., qPCR, Western Blot) FISH->Expression_Analysis Lentiviral_Workflow cluster_Vector_Production Lentiviral Vector Production cluster_Transduction Transduction of Target Cells cluster_Analysis Analysis Plasmids Packaging, Envelope, and Transfer Plasmids Transfection Co-transfect into Producer Cells (e.g., HEK293T) Plasmids->Transfection Harvest Harvest Viral Supernatant Transfection->Harvest Infection Incubate Target Cells with Viral Supernatant Harvest->Infection Integration Reverse Transcription and Genomic Integration Infection->Integration Selection Select Transduced Cells (Optional) Integration->Selection Expression_Analysis Gene Expression Analysis (e.g., qPCR, Western Blot, Flow Cytometry) Selection->Expression_Analysis

References

A Head-to-Head Comparison: Unveiling the Advantages of iHACs Over Traditional Plasmids in Gene and Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a vector for delivering therapeutic genes is a critical decision that profoundly impacts the efficacy and safety of a potential therapy. While traditional plasmids have long served as a workhorse in molecular biology, their limitations in clinical applications are becoming increasingly apparent. Enter the human artificial chromosome (HAC), a sophisticated vector platform that offers a paradigm shift in gene delivery. This guide provides an objective comparison of iHACs (a specific type of HAC) and traditional plasmids, supported by experimental data and detailed methodologies, to illuminate the significant advantages offered by this next-generation vector.

At the heart of the matter lies the fundamental difference in their structure and mechanism of action. Plasmids are small, circular DNA molecules that, upon introduction into a mammalian cell, typically remain as independent episomes for a short period or integrate randomly into the host genome. This lack of control can lead to unpredictable gene expression, insertional mutagenesis, and silencing of the therapeutic transgene.[1] In stark contrast, iHACs are engineered microchromosomes that function as a new, autonomous chromosome within the cell.[1] This inherent stability and autonomy translate into several key advantages that are crucial for the development of safe and effective long-term therapies.

Key Performance Metrics: A Quantitative Comparison

The theoretical advantages of iHACs are borne out by experimental evidence. The following tables summarize the key quantitative differences between iHACs and traditional plasmids across critical performance parameters.

FeatureTraditional PlasmidsiHACsReferences
Insert Capacity Typically < 20 kb> 10 Mb[1]
Episomal Maintenance Transient, lost during cell division without selectionStable, long-term maintenance through mitosis[2]
Gene Expression Often transient and variable, prone to silencingStable, long-term, and physiological expression[2][3]
Risk of Insertional Mutagenesis High risk of random integration leading to oncogene activation or gene disruptionMinimal, as they are maintained as an independent chromosome[1]
Copy Number Uncontrolled, can vary significantly between cellsTypically maintained as a single copy per cell[4]
Immune Response Can trigger immune responses due to bacterial DNA sequencesReduced immunogenicity due to the absence of bacterial backbone and viral sequences
Performance MetricTraditional PlasmidsiHACsReferences
Duration of Gene Expression Days to weeks (transient)Months to the lifetime of the cell line (stable)[5]
Frequency of Transgene Silencing High, often due to bacterial DNA sequences and lack of proper regulatory elementsLow, can be further minimized by using human-derived sequences[6]
Protein Production Yield Variable, can be high initially but declines rapidlyStable and consistent, though may be lower on a per-cell basis initially compared to transient plasmid expression

Experimental Workflows and Methodologies

To provide a comprehensive understanding of how these vectors are utilized and evaluated, this section outlines the detailed experimental protocols for key procedures.

Diagram: General Workflow for Vector-Based Gene Delivery and Analysis

Workflow cluster_vector Vector Preparation cluster_delivery Gene Delivery cluster_analysis Analysis Plasmid_Prep Plasmid DNA Purification Transfection Transfection into Mammalian Cells Plasmid_Prep->Transfection Transfection-grade plasmid DNA iHAC_Prep iHAC Construction & Purification iHAC_Prep->Transfection Purified this compound qPCR Quantitative PCR (Gene Expression) Transfection->qPCR FACS FACS Analysis (Protein Expression) Transfection->FACS Southern_Blot Southern Blot (Integration & Copy Number) Transfection->Southern_Blot

Caption: A generalized workflow for gene delivery and analysis using plasmids or iHACs.

Experimental Protocols

This protocol describes a standard method for transiently transfecting mammalian cells with a plasmid vector using a lipid-based transfection reagent.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Plasmid DNA encoding the gene of interest

  • Serum-free medium (e.g., Opti-MEM)

  • Lipid-based transfection reagent (e.g., Lipofectamine)

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed the mammalian cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Complex Formation:

    • In a sterile microcentrifuge tube, dilute the plasmid DNA in serum-free medium.

    • In a separate sterile microcentrifuge tube, dilute the lipid-based transfection reagent in serum-free medium.

    • Combine the diluted DNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow for the formation of DNA-lipid complexes.

  • Transfection:

    • Gently add the DNA-lipid complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After the incubation period, the cells can be harvested for analysis of gene expression.

The delivery of large iHACs into recipient cells is a more complex process than plasmid transfection and is typically achieved through MMCT. This technique involves the transfer of a single or a few chromosomes from a donor cell to a recipient cell.

Materials:

  • Donor cells containing the this compound (e.g., CHO or mouse A9 cells)

  • Recipient mammalian cell line

  • Colcemid solution

  • Cytochalasin B solution

  • Phytohemagglutinin-L (PHA-L)

  • Polyethylene glycol (PEG)

  • Selective culture medium

Procedure:

  • Micronucleation of Donor Cells: Treat the donor cells with a mitotic inhibitor like Colcemid to induce the formation of micronuclei, which are small nuclei containing one or a few chromosomes.

  • Enucleation: Treat the micronucleated cells with Cytochalasin B and centrifuge to extrude the micronuclei, which are then surrounded by a plasma membrane to form microcells.

  • Purification of Microcells: Separate the microcells from the remaining donor cell components by filtration and centrifugation.

  • Fusion:

    • Adhere the purified microcells to a monolayer of recipient cells using an attachment agent like PHA-L.

    • Induce fusion of the microcells and recipient cells using a fusogen such as PEG.

  • Selection and Cloning: Culture the fused cells in a selective medium that allows for the growth of only the hybrid cells that have successfully incorporated the this compound. Subsequently, individual clones are isolated and expanded.

Quantitative real-time PCR (qPCR) is a sensitive method to quantify the level of transgene mRNA expression.[7][8]

Materials:

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR instrument

  • SYBR Green or TaqMan qPCR master mix

  • Primers specific for the transgene and a reference gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Isolate total RNA from the transfected or transduced cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers for the transgene and the reference gene.

  • Data Analysis: Run the qPCR reaction in a real-time PCR instrument. The relative expression of the transgene is calculated using the ΔΔCt method, normalizing the transgene expression to the expression of the reference gene.

FACS is a powerful technique for analyzing the expression of a fluorescently tagged transgene at the single-cell level.[9][10][11][12][13]

Materials:

  • Transfected or transduced cells expressing a fluorescent reporter protein (e.g., GFP, RFP)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer/cell sorter

Procedure:

  • Cell Preparation: Harvest the cells and resuspend them in cold PBS to create a single-cell suspension.

  • FACS Analysis:

    • Run the cell suspension through the flow cytometer.

    • Excite the cells with the appropriate laser and detect the fluorescence emission.

    • Gate on the live cell population based on forward and side scatter properties.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which is proportional to the protein expression level.

Southern blotting is a classic technique used to determine the integration status and copy number of a vector in the host genome.[14][15][16][17]

Materials:

  • Genomic DNA extraction kit

  • Restriction enzymes

  • Agarose (B213101) gel electrophoresis system

  • Nylon membrane

  • DNA probe specific for the transgene (labeled with a radioactive or non-radioactive tag)

  • Hybridization buffer and wash solutions

  • Detection system (e.g., autoradiography film or chemiluminescence imager)

Procedure:

  • Genomic DNA Digestion: Isolate high-quality genomic DNA from the cells and digest it with one or more restriction enzymes. The choice of enzymes is critical to distinguish between integrated and episomal forms of the vector and to determine the copy number.

  • Agarose Gel Electrophoresis: Separate the digested DNA fragments by size on an agarose gel.

  • Transfer: Transfer the DNA from the gel to a nylon membrane.

  • Hybridization: Hybridize the membrane with a labeled DNA probe that is specific to the transgene.

  • Washing and Detection: Wash the membrane to remove non-specifically bound probe and detect the hybridized probe using an appropriate detection system. The number and size of the bands will reveal whether the vector has integrated and, if so, at how many sites, as well as providing an estimate of the copy number.

Logical Relationships and Signaling Pathways

The advantages of iHACs stem from their unique ability to mimic a natural chromosome, thereby engaging with the host cell's machinery for DNA replication and segregation in a predictable and stable manner.

Diagram: Advantages of iHACs - A Logical Flow

Advantages cluster_features Key Features cluster_consequences Direct Consequences cluster_benefits Therapeutic Benefits This compound This compound (Human Artificial Chromosome) Large_Capacity Large Insert Capacity (>10 Mb) This compound->Large_Capacity Episomal Episomal Maintenance (Autonomous Replication & Segregation) This compound->Episomal No_Bacterial_DNA Absence of Bacterial Backbone DNA This compound->No_Bacterial_DNA Physiological_Expression Physiological Gene Expression (Inclusion of entire genomic loci) Large_Capacity->Physiological_Expression Stable_Expression Stable, Long-Term Expression Episomal->Stable_Expression No_Integration No Integration into Host Genome Episomal->No_Integration Reduced_Silencing Reduced Transgene Silencing No_Bacterial_DNA->Reduced_Silencing Efficacy Enhanced Therapeutic Efficacy (Sustained therapeutic protein levels) Physiological_Expression->Efficacy Stable_Expression->Efficacy Safety Improved Safety Profile (No insertional mutagenesis) No_Integration->Safety Reduced_Silencing->Efficacy

Caption: Logical flow from the key features of iHACs to their therapeutic benefits.

Conclusion: A Superior Platform for Advanced Therapies

The evidence clearly demonstrates that iHACs represent a significant advancement over traditional plasmid vectors for applications in gene and cell therapy. Their ability to carry large genetic payloads, maintain long-term, stable expression without integration, and avoid transgene silencing addresses the major shortcomings of plasmid-based approaches. While the technology for constructing and delivering iHACs is more complex, the resulting improvements in safety and efficacy make them a highly promising platform for the next generation of genetic medicines. As research continues to refine this compound technology, its role in treating a wide range of genetic and acquired diseases is poised to expand dramatically, offering new hope for patients and new frontiers for researchers and drug developers.

References

A Comparative Guide to Confirming iHAC Stability and Copy Number

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and precise copy number of inducible Human Artificial Chromosomes (iHACs) is paramount for reliable and reproducible results in therapeutic development and gene function studies. This guide provides an objective comparison of key methodologies, supported by experimental data, to aid in the selection of the most appropriate techniques for your research needs.

This document outlines and compares the primary methods for assessing iHAC stability and copy number: Fluorescence In Situ Hybridization (FISH), quantitative Polymerase Chain Reaction (qPCR), digital PCR (dPCR), and Southern Blotting. Each method's principles, protocols, and performance metrics are detailed to provide a comprehensive overview.

This compound Stability Assessment

The stable maintenance of iHACs as independent, non-integrated chromosomes is a critical determinant of their utility as gene delivery vectors. The primary methods for evaluating this compound stability are Fluorescence In Situ Hybridization (FISH) and Flow Cytometry.

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful cytogenetic technique that utilizes fluorescently labeled DNA probes to visualize specific DNA sequences within the context of the entire chromosome complement. In this compound analysis, FISH is instrumental in confirming the episomal nature of the artificial chromosome and assessing its mitotic stability. By using probes specific to the this compound, researchers can visually confirm that the this compound is maintained as a separate entity and not integrated into the host cell's chromosomes. The percentage of cells retaining the this compound over time provides a measure of its stability.

Flow Cytometry

For a more quantitative and high-throughput assessment of this compound stability, flow cytometry is often employed. This method typically relies on an this compound engineered to express a fluorescent reporter gene, such as Green Fluorescent Protein (GFP). The stability of the this compound is inferred from the proportion of cells that retain fluorescence over successive generations. A decline in the percentage of fluorescent cells indicates loss of the this compound. This technique allows for the rapid analysis of a large number of cells, providing statistically robust data on this compound retention rates.

This compound Copy Number Determination

Accurately quantifying the number of iHACs per cell is crucial for correlating gene dosage with phenotypic outcomes. The most common methods for this are quantitative PCR (qPCR), digital PCR (dPCR), and the more traditional Southern Blotting.

Quantitative PCR (qPCR)

qPCR is a widely used technique for quantifying DNA by measuring the amplification of a target sequence in real-time. To determine this compound copy number, a qPCR assay is designed to amplify a specific sequence present on the this compound. The copy number is then calculated relative to a single-copy endogenous host gene. qPCR is a relatively fast and cost-effective method, making it suitable for screening a large number of clones. However, its accuracy can be influenced by variations in amplification efficiency between the target and reference genes, and it may be less precise in distinguishing between small differences in copy number[1][2].

Digital PCR (dPCR)

Digital PCR is a refinement of PCR that provides absolute quantification of nucleic acids without the need for a standard curve. The sample is partitioned into thousands of individual reactions, and after amplification, the number of positive (containing the target sequence) and negative partitions are counted. This binary readout allows for a precise and highly sensitive determination of the target concentration. For this compound copy number analysis, dPCR offers superior accuracy and sensitivity compared to qPCR, particularly for detecting small fold changes in copy number (e.g., distinguishing between 5 and 6 copies)[3][4][5]. This makes it an excellent choice for applications requiring high precision.

Southern Blotting

Southern blotting is a classic molecular biology technique used to detect specific DNA sequences in a complex DNA sample. For this compound copy number analysis, genomic DNA is digested with restriction enzymes, separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific to the this compound. The number and intensity of the resulting bands can be used to estimate the copy number. While reliable, Southern blotting is a laborious, time-consuming, and often requires larger amounts of high-quality DNA compared to PCR-based methods[6].

Comparative Analysis of Methodologies

The selection of an appropriate method for confirming this compound stability and copy number depends on various factors, including the specific research question, required precision, sample throughput, and available resources. The following table summarizes the key performance characteristics of each technique.

Method Primary Application Principle Advantages Limitations Relative Cost per Sample Relative Throughput
FISH Stability (Episomal Confirmation)Visualization of this compound in metaphase/interphase cells using fluorescent probes.Provides direct visual evidence of this compound location and integrity. Can detect structural abnormalities.Lower throughput, requires specialized microscopy and expertise in cytogenetics.HighLow
Flow Cytometry Stability (Quantitative Loss Rate)Quantification of cells expressing a fluorescent reporter on the this compound.High-throughput, statistically robust for large cell populations.Indirect measure of stability, requires a fluorescent reporter on the this compound.MediumHigh
qPCR Copy NumberRelative quantification of this compound-specific DNA sequence against a reference gene.Fast, cost-effective, suitable for high-throughput screening.Less precise for small copy number differences, accuracy depends on amplification efficiency.LowHigh
dPCR Copy NumberAbsolute quantification by partitioning the sample into thousands of individual reactions.High precision and sensitivity, no need for a standard curve, excellent for detecting small fold changes.Higher instrument and reagent cost compared to qPCR.Medium-HighMedium
Southern Blot Copy Number & IntegrityDetection of specific DNA fragments by hybridization with a labeled probe.Provides information on copy number and integration pattern (structural integrity).Laborious, time-consuming, requires large amounts of DNA, lower sensitivity than PCR methods.HighLow

Experimental Protocols & Workflows

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized workflows for the key techniques discussed.

Fluorescence In Situ Hybridization (FISH) Workflow

FISH_Workflow prep Cell Preparation & Metaphase Arrest fix Fixation & Slide Preparation prep->fix denature Denaturation of Chromosomal DNA & Probe fix->denature hybrid Hybridization of Fluorescent Probe to Target denature->hybrid wash Post-Hybridization Washes hybrid->wash stain Counterstaining (e.g., DAPI) wash->stain image Fluorescence Microscopy & Imaging stain->image

FISH Experimental Workflow

A detailed protocol for FISH on human chromosomes can be found in various publications[7][8]. The general steps include preparing metaphase chromosome spreads, denaturing the chromosomal DNA and the fluorescently labeled this compound-specific probe, hybridizing the probe to the chromosomes, washing away unbound probe, and visualizing the results under a fluorescence microscope.

qPCR Workflow for Copy Number Determination

qPCR_Workflow dna_extraction Genomic DNA Extraction assay_design Primer & Probe Design (this compound & Reference Gene) dna_extraction->assay_design reaction_setup qPCR Reaction Setup dna_extraction->reaction_setup assay_design->reaction_setup amplification Real-Time PCR Amplification reaction_setup->amplification data_analysis Data Analysis (ΔΔCt Method) amplification->data_analysis copy_number Copy Number Calculation data_analysis->copy_number

qPCR Experimental Workflow

The qPCR protocol for copy number variation generally involves the extraction of high-quality genomic DNA, followed by the setup of a qPCR reaction with primers specific for the this compound and a single-copy reference gene. The amplification is monitored in real-time, and the copy number is determined using the comparative Ct (ΔΔCt) method or by using a standard curve[6][9][10].

dPCR Workflow for Copy Number Determination

dPCR_Workflow dna_extraction Genomic DNA Extraction reaction_mix Prepare dPCR Reaction Mix dna_extraction->reaction_mix partitioning Sample Partitioning (Droplets or Wells) reaction_mix->partitioning amplification Endpoint PCR Amplification partitioning->amplification readout Read Partitions (Positive/Negative) amplification->readout analysis Poisson Statistics Analysis readout->analysis abs_quant Absolute Copy Number analysis->abs_quant

dPCR Experimental Workflow

A typical dPCR workflow begins with the preparation of a reaction mixture containing genomic DNA, primers, and probes. This mixture is then partitioned into thousands of nanoliter-scale reactions. Following endpoint PCR, the partitions are analyzed to count the number of positive and negative reactions. The absolute copy number is then calculated using Poisson statistics[5][11].

Flow Cytometry Workflow for Stability Assay

Flow_Cytometry_Workflow cell_culture Cell Culture with this compound-GFP time_points Harvest Cells at Different Time Points cell_culture->time_points staining Optional: Viability Staining time_points->staining acquisition Flow Cytometer Data Acquisition staining->acquisition gating Gating on Live, Single-Cell Population acquisition->gating analysis Quantify Percentage of GFP-Positive Cells gating->analysis stability_curve Plot % GFP-Positive Cells vs. Time analysis->stability_curve

Flow Cytometry Experimental Workflow

For assessing this compound stability via flow cytometry, cells carrying the fluorescently tagged this compound are cultured over a period of time. At various time points, samples are taken, and the percentage of fluorescent cells is determined using a flow cytometer. A viability dye is often included to exclude dead cells from the analysis. The data is then plotted to visualize the rate of this compound loss[12][13][14].

References

A Researcher's Guide to Validating iHAC-Expressed Genes: A Comparison of Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of gene function following expression from an inducible Human Artificial Chromosome (iHAC) is a critical step in ensuring the desired biological effect. This guide provides a comparative overview of key functional assays, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategies.

Inducible Human Artificial Chromosomes (iHACs) represent a sophisticated gene delivery platform that allows for the controlled expression of large or complex genes without the risks of insertional mutagenesis associated with viral vectors.[1][2] The ability to switch gene expression "on" or "off," typically using systems like the tetracycline-inducible (Tet-On/Tet-Off) system, offers precise control for studying gene function and developing therapeutic applications.[2][3] This guide focuses on the functional assays used to validate the expression and activity of therapeutic genes delivered via iHACs, with a focus on examples such as dystrophin for Duchenne Muscular Dystrophy (DMD), and coagulation Factor IX for Hemophilia B.

Comparing Functional Assays for this compound-Expressed Genes

The choice of functional assay is dictated by the nature of the expressed gene and the biological question being addressed. The following table summarizes key assays, their applications, and provides a comparative overview of their utility in validating this compound-expressed genes.

Functional AssayPurposePrincipleKey AdvantagesKey Limitations
Western Blot To confirm the expression and determine the size of the target protein.Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using a specific primary antibody and a labeled secondary antibody.High specificity; provides information on protein size and relative abundance.Semi-quantitative; does not provide information on protein function or localization.
Immunofluorescence (IF) To visualize the subcellular localization of the expressed protein.Cells are fixed and permeabilized, then incubated with a primary antibody specific to the target protein, followed by a fluorescently labeled secondary antibody. The protein's location is then visualized using a fluorescence microscope.Provides spatial information about protein expression within the cell; can be used for co-localization studies.Can be prone to artifacts from fixation and antibody specificity; generally not quantitative.
Cell Viability/Proliferation Assays (e.g., MTT, ATP-based) To assess the effect of the expressed gene on cell health and growth.These assays measure metabolic activity (MTT) or intracellular ATP levels as indicators of cell viability.High-throughput; quantitative; useful for assessing the therapeutic or cytotoxic effects of the expressed gene.Indirect measure of cell health; can be confounded by changes in metabolic rate.
Gene-Specific Functional Assays To directly measure the biological activity of the expressed protein.Varies depending on the protein. For example, a coagulation assay for Factor IX, or electrophysiology for ion channels like CFTR.Provides direct evidence of protein function; highly relevant to the therapeutic application.Can be complex and low-throughput; requires specialized equipment and expertise.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to assist in the design and execution of validation studies.

Western Blot Protocol

This protocol outlines the steps for detecting the expression of an this compound-driven transgene upon induction.

  • Cell Lysis:

    • Culture cells containing the this compound with and without the inducing agent (e.g., doxycycline).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Scrape adherent cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[4]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]

  • Gel Electrophoresis:

    • Denature protein samples by boiling in SDS-PAGE sample buffer.

    • Load equal amounts of protein into the wells of a polyacrylamide gel.

    • Run the gel to separate proteins based on their molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[4]

Immunofluorescence Protocol

This protocol allows for the visualization of the subcellular localization of the this compound-expressed protein.

  • Cell Culture and Fixation:

    • Grow cells on coverslips and induce gene expression as required.

    • Wash the cells with PBS and fix them with 4% paraformaldehyde.

  • Permeabilization and Blocking:

    • Permeabilize the cells with a detergent like Triton X-100 to allow antibody entry.

    • Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).[5]

  • Antibody Staining:

    • Incubate the cells with the primary antibody against the target protein.

    • Wash the cells and then incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.[6]

  • Imaging:

    • Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

Cell Viability (MTT) Assay Protocol

This protocol is used to assess the impact of the expressed gene on cell viability.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Induce gene expression by adding the appropriate concentration of the inducing agent to the culture medium. Include uninduced and control cells.

  • MTT Incubation:

    • After the desired induction period, add MTT solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7][8]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[7][8]

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of experimental processes and signaling pathways.

cluster_induction Inducible Gene Expression cluster_validation Functional Validation This compound This compound Expressed_Protein Therapeutic Protein This compound->Expressed_Protein Transcription & Translation Inducer Inducer (e.g., Doxycycline) Inducer->this compound Activates Western_Blot Western Blot Expressed_Protein->Western_Blot Detects Protein Expression & Size Immunofluorescence Immunofluorescence Expressed_Protein->Immunofluorescence Visualizes Protein Localization Viability_Assay Cell Viability Assay Expressed_Protein->Viability_Assay Assesses Effect on Cell Health Functional_Assay Gene-Specific Functional Assay Expressed_Protein->Functional_Assay Measures Biological Activity

Workflow for validating this compound-expressed genes.

cluster_western Western Blot Workflow Cell_Culture 1. Cell Culture & Induction Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification Electrophoresis 4. SDS-PAGE Quantification->Electrophoresis Transfer 5. Membrane Transfer Electrophoresis->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Key steps in the Western Blot protocol.

Case Study: Validation of Dystrophin Expression from a HAC

In studies aimed at developing therapies for Duchenne Muscular Dystrophy, Human Artificial Chromosomes have been used to carry the full-length human dystrophin gene.[9][10] Functional validation of dystrophin expression in patient-derived cells corrected with a dystrophin-HAC has demonstrated the restoration of the dystrophin protein.[10][11] This is typically confirmed by Western blot, showing a protein of the correct size in induced cells, and by immunofluorescence, which demonstrates the correct localization of dystrophin at the cell membrane. Functional correction can be further assessed by measuring muscle cell resilience to mechanical stress, a key function of the dystrophin protein.

Conclusion

The validation of genes expressed from iHACs is a multi-faceted process that requires a combination of assays to confirm protein expression, localization, and biological function. By carefully selecting and performing the appropriate functional assays, researchers can robustly validate their this compound-based gene expression systems, paving the way for novel insights in basic research and the development of advanced cell and gene therapies.

References

A Comparative Analysis of iHAC Vector Generations for Advanced Gene Therapy and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different generations of the human artificial chromosome (HAC)-based vectors, with a specific focus on the iHAC (induced Human Artificial Chromosome) series. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals on the evolution and comparative performance of these advanced gene delivery platforms.

Human Artificial Chromosomes are episomal vectors that can carry large genomic DNA fragments, offering a significant advantage over viral vectors by avoiding insertional mutagenesis and allowing for the stable, long-term expression of therapeutic genes.[1][2] The development of this compound vectors, particularly for cellular reprogramming, marks a significant advancement in this field.

Comparative Performance of this compound and other HAC Vector Generations

The evolution of HAC vectors can be categorized into distinct "generations" or platforms based on their construction and functional enhancements. This comparison focuses on the iHAC1 and iHAC2 vectors, primarily used for generating induced pluripotent stem cells (iPSCs), and also includes other significant HAC platforms like the 21HAC and the alphoidtetO-HAC, which represent parallel advancements in HAC technology.

Vector Generation/TypeConstruction ApproachKey FeaturesCloning CapacityMitotic Stability (Loss Rate)Gene Expression CharacteristicsPrimary Application
iHAC1 Bottom-up (de novo)Carries four reprogramming factors (Oct4, Sox2, Klf4, c-Myc).[3]Megabase-scaleGenerally stable, single copy per cell observed in iPS cell lines.[3]Higher than endogenous counterparts, but lower reprogramming efficiency.[3]Generation of induced pluripotent stem cells (iPSCs).[3]
iHAC2 Bottom-up (de novo)Includes the four reprogramming factors plus a p53-knockdown cassette.[3]Megabase-scaleStable, with 1-2+ copies per cell observed in iPS cell lines.[3]More efficient and complete reprogramming compared to iHAC1.[3]Enhanced generation of iPSCs.[3]
21HAC Top-down (engineered from chromosome 21)Truncated human chromosome 21 with a unique loxP site for gene insertion.[1][4]>2.4 Mb (e.g., entire dystrophin gene).[1]High mitotic stability.[1][4]Stable, long-term expression of large genomic loci.[1]Gene function studies, animal transgenesis, and gene therapy for large genes.[1]
alphoidtetO-HAC Bottom-up (synthetic alphoid array)Contains a conditional centromere with tetracycline (B611298) operator (tetO) sequences, allowing for its elimination from cells.[1][5]Up to 110 kb in some configurations.[6]Mitotically stable, with a daily loss rate of approximately 0.4% to 0.8% in some cell lines.[7][8]Physiologically regulated expression; can be transient due to inducible elimination.[1][5]Gene function studies, drug screening, and applications requiring transient gene expression.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound and other HAC vectors. Below are summaries of key experimental protocols cited in the literature.

Microcell-Mediated Chromosome Transfer (MMCT) for HAC Delivery

MMCT is the standard method for transferring HACs from donor cells (e.g., CHO cells) to recipient cells.[3][7][9]

Protocol Summary:

  • Micronucleation Induction: Donor cells containing the HAC are treated with a mitotic inhibitor, such as colcemid or a combination of TN16 and griseofulvin (B1672149), to induce the formation of micronuclei, each containing a small number of chromosomes, including the HAC.[3][9][10]

  • Enucleation: The micronucleated cells are then treated with a cytoskeleton-disrupting agent like cytochalasin B or latrunculin B and subjected to centrifugation to extrude the micronuclei as small, membrane-enclosed "microcells".[10]

  • Fusion: The isolated microcells are fused with the target recipient cells using a fusogen such as polyethylene (B3416737) glycol (PEG) or by leveraging viral fusion proteins.[9]

  • Selection: Recipient cells that have successfully incorporated the HAC are selected using a selectable marker present on the HAC vector (e.g., antibiotic resistance).

An improved MMCT protocol that replaces colcemid and cytochalasin B with TN16 + griseofulvin and latrunculin B, respectively, has been shown to increase the efficiency of HAC transfer by up to ten-fold.[3][10]

Cre-loxP Mediated Gene Insertion into HAC Vectors

The Cre-loxP system is a powerful tool for the site-specific integration of a gene of interest into a HAC vector that contains a loxP site.[11][12][13]

Protocol Summary:

  • Vector Construction: A donor plasmid is constructed containing the gene of interest flanked by a loxP site and a selectable marker.

  • Co-transfection: The donor plasmid and a Cre recombinase expression vector are co-transfected into the host cells (e.g., CHO or HEK293) that already harbor the HAC with a corresponding loxP site.[12]

  • Recombination: The Cre recombinase mediates a site-specific recombination event between the loxP site on the HAC and the loxP site on the donor plasmid, resulting in the integration of the gene of interest into the HAC.

  • Selection and Verification: Cells containing the HAC with the newly inserted gene are selected and the correct integration is verified by PCR and sequencing.

Fluorescence In Situ Hybridization (FISH) for HAC Detection

FISH is a cytogenetic technique used to visualize and confirm the presence and episomal status of the HAC within the recipient cells.[14][15][16]

Protocol Summary:

  • Chromosome Preparation: Metaphase chromosome spreads are prepared from the recipient cells.

  • Probe Labeling: A DNA probe specific to a sequence on the HAC (e.g., the alphoid DNA repeats or a specific transgene) is labeled with a fluorescent dye.

  • Hybridization: The labeled probe is hybridized to the denatured chromosomal DNA on a microscope slide.

  • Visualization: The slides are washed to remove unbound probes and counterstained with a DNA stain like DAPI. The fluorescently labeled HAC can then be visualized using a fluorescence microscope. The HAC will appear as a distinct, separate signal from the host cell's chromosomes, confirming its episomal maintenance.

Quantitative Real-Time PCR (qRT-PCR) for Transgene Expression Analysis

qRT-PCR is used to quantify the expression level of the transgene delivered by the HAC vector.[17][18][19][20]

Protocol Summary:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells containing the HAC, and reverse transcription is performed to synthesize complementary DNA (cDNA).

  • qPCR Reaction: A qPCR reaction is set up using primers specific for the transgene and a reference gene (housekeeping gene) for normalization. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the PCR product in real-time.

  • Data Analysis: The relative expression of the transgene is calculated by comparing its amplification signal to that of the reference gene.

Visualizing Key Processes

To further elucidate the experimental workflows and the underlying principles of HAC vector technology, the following diagrams are provided.

Experimental_Workflow_MMCT cluster_Donor Donor Cell (with HAC) cluster_Recipient Recipient Cell Donor Donor Cell Micronucleation Induce Micronucleation (e.g., Colcemid) Donor->Micronucleation Enucleation Enucleation (e.g., Cytochalasin B) Micronucleation->Enucleation Microcells Isolate Microcells Enucleation->Microcells Fusion Fuse Microcells and Recipient Cells (e.g., PEG) Microcells->Fusion Recipient Recipient Cell Recipient->Fusion Selection Select for HAC (e.g., Antibiotic Resistance) Fusion->Selection Verified_Cell Verified HAC-containing Recipient Cell Selection->Verified_Cell

Caption: Workflow for Microcell-Mediated Chromosome Transfer (MMCT).

Cre_LoxP_Gene_Insertion cluster_HAC HAC Vector cluster_Donor Donor Plasmid HAC HAC with loxP site CoTransfection Co-transfect with Cre Recombinase HAC->CoTransfection Donor Plasmid with Gene of Interest and loxP site Donor->CoTransfection Recombination Site-Specific Recombination CoTransfection->Recombination Result HAC with Integrated Gene of Interest Recombination->Result

Caption: Cre-loxP Mediated Site-Specific Gene Insertion into a HAC Vector.

HAC_Signaling_Pathway_Concept HAC HAC Vector (carrying therapeutic gene) Cell Target Cell HAC->Cell Nucleus Nucleus Cell->Nucleus Episomal Maintenance Expression Therapeutic Gene Expression Nucleus->Expression Protein Therapeutic Protein Expression->Protein Cellular_Function Correction of Cellular Function Protein->Cellular_Function Phenotype Desired Phenotypic Outcome Cellular_Function->Phenotype

Caption: Conceptual Pathway of HAC-mediated Gene Therapy.

References

Assessing the Safety Profile of Episomal Vectors for Clinical Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of gene therapy is rapidly evolving, with a continuous drive towards safer and more efficient gene delivery platforms. Among the promising innovations, episomal vectors are emerging as a compelling alternative to traditional integrating viral systems. This guide provides a comprehensive comparison of the safety profile of episomal vectors, here represented by the hypothetical "iHAC" (innovative Health Advancement Companion), against established viral and other non-viral vector technologies. The information presented is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their clinical research endeavors.

Executive Summary

Episomal vectors, such as this compound, offer a significant safety advantage primarily due to their non-integrating nature, which substantially reduces the risk of insertional mutagenesis.[1] While viral vectors like lentivirus and adeno-associated virus (AAV) have demonstrated clinical efficacy, their potential for genomic integration and immunogenicity remains a key concern. Other non-viral vectors present a varied safety profile, with cytotoxicity being a primary consideration. This guide will delve into a detailed comparison of these platforms across critical safety parameters.

Comparative Safety Analysis of Gene Delivery Vectors

The following tables summarize key quantitative safety and performance data for episomal vectors (i.e., this compound) and its alternatives. It is important to note that direct head-to-head comparative studies are limited, and data is often derived from different clinical trials and preclinical models, which can influence the results.

Safety Parameter Episomal Vectors (this compound) Adeno-Associated Viral (AAV) Vectors Lentiviral Vectors Other Non-Viral Vectors (e.g., Lipid Nanoparticles)
Insertional Mutagenesis Risk Very Low (non-integrating)[1]Low (primarily episomal, but low-frequency integration reported)[2]Higher (integrating vector)Very Low (non-integrating)
Immunogenicity Low to Moderate (potential for innate immune response to vector components)[1]Moderate to High (pre-existing neutralizing antibodies in a significant portion of the population; T-cell responses to capsid)[3][4][5]Moderate (can induce both humoral and cellular immune responses)[6]Low to Moderate (dependent on the specific chemical composition)[2]
Cytotoxicity Low (dependent on transfection reagent if used)Generally Low (can be associated with toxicity at high doses)[7]LowVariable (can be a significant concern depending on the formulation)[2][8]
Serious Adverse Events (SAEs) in Clinical Trials Data from dedicated episomal vector clinical trials is emerging.Hepatotoxicity, thrombotic microangiopathy, and neurotoxicity have been reported in some trials, particularly at high doses.[7][9][10][11][12]Cases of myelodysplastic syndrome and leukemia have been reported in some trials due to insertional mutagenesis.[12]Primarily related to infusion reactions and potential off-target toxicity of the delivery vehicle.
Pre-existing Immunity in Population Not a significant concern.High prevalence of neutralizing antibodies (30-60% for common serotypes) can preclude patient eligibility.[3][5]Less of a concern compared to AAV.Not a significant concern.

Key Experimental Protocols for Safety Assessment

A robust preclinical safety assessment is paramount for the clinical translation of any gene therapy product. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for these evaluations.[6][13][14][15][16][17][18][19][20] Below are overviews of critical experimental protocols.

In Vivo Biodistribution Studies

Objective: To determine the distribution, persistence, and clearance of the vector and the expressed transgene in target and non-target tissues.[21][22][23][24][25][26]

Methodology:

  • Animal Model Selection: A relevant animal species is chosen based on factors such as susceptibility to the vector and comparability of physiology to humans.[21]

  • Vector Administration: The vector is administered via the intended clinical route.

  • Tissue and Fluid Collection: At various time points post-administration, a comprehensive set of tissues (including target organs, gonads, and major organs) and bodily fluids are collected.[21]

  • Vector Quantification: Quantitative polymerase chain reaction (qPCR) or droplet digital PCR (ddPCR) is used to quantify the number of vector genomes per microgram of genomic DNA in each sample.[21][25]

  • Transgene Expression Analysis: Reverse transcription qPCR (RT-qPCR) or other appropriate methods are used to measure the level of transgene expression in different tissues.

  • Data Analysis: The data is analyzed to determine the tissue tropism, persistence, and potential for germline transmission of the vector.

G cluster_0 Pre-study cluster_1 In-life Phase cluster_2 Post-mortem Analysis Vector Preparation Vector Preparation Animal Model Selection Animal Model Selection Vector Preparation->Animal Model Selection Vector Administration Vector Administration Animal Model Selection->Vector Administration Observation & Sample Collection Observation & Sample Collection Vector Administration->Observation & Sample Collection Tissue & Fluid Processing Tissue & Fluid Processing Observation & Sample Collection->Tissue & Fluid Processing Nucleic Acid Extraction Nucleic Acid Extraction Tissue & Fluid Processing->Nucleic Acid Extraction qPCR/ddPCR Analysis qPCR/ddPCR Analysis Nucleic Acid Extraction->qPCR/ddPCR Analysis Data Interpretation Data Interpretation qPCR/ddPCR Analysis->Data Interpretation Safety Assessment Report Safety Assessment Report Data Interpretation->Safety Assessment Report

Workflow for In Vivo Biodistribution Study.
Genotoxicity Assessment: In Vitro Micronucleus Test (OECD 487)

Objective: To identify substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm.[27][28][29][30][31]

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6) is cultured.[27][31]

  • Test Substance Exposure: Cells are exposed to the test vector at various concentrations, with and without metabolic activation (S9 mix).[27]

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.[27]

  • Cell Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Data Analysis: The frequency of micronucleated cells is calculated and compared to negative and positive controls to determine the genotoxic potential.

G Cell Seeding Cell Seeding Vector Exposure\n(+/- S9) Vector Exposure (+/- S9) Cell Seeding->Vector Exposure\n(+/- S9) Cytokinesis Block\n(Cytochalasin B) Cytokinesis Block (Cytochalasin B) Vector Exposure\n(+/- S9)->Cytokinesis Block\n(Cytochalasin B) Cell Harvesting\n& Staining Cell Harvesting & Staining Cytokinesis Block\n(Cytochalasin B)->Cell Harvesting\n& Staining Microscopic Scoring\n(Micronuclei) Microscopic Scoring (Micronuclei) Cell Harvesting\n& Staining->Microscopic Scoring\n(Micronuclei) Data Analysis Data Analysis Microscopic Scoring\n(Micronuclei)->Data Analysis

Experimental Workflow for the In Vitro Micronucleus Test.
Immunogenicity Assessment

Objective: To evaluate the potential of the vector to elicit an immune response, including the formation of neutralizing antibodies and T-cell activation.[3][4][5][32]

Methodology:

  • Animal Model: A relevant animal model is immunized with the vector.

  • Sample Collection: Blood samples are collected at various time points post-immunization.

  • Neutralizing Antibody Assay: Serum from the immunized animals is tested for its ability to inhibit vector transduction of target cells in vitro. The neutralizing antibody titer is determined.[32]

  • T-cell Response Assays: Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with vector-specific antigens. T-cell activation is measured using assays such as ELISpot (enzyme-linked immunospot) or intracellular cytokine staining followed by flow cytometry.

  • Data Analysis: The magnitude and nature of the humoral and cellular immune responses are characterized.

G Vector Vector Host Immune System Host Immune System Vector->Host Immune System B-cell Activation B-cell Activation Host Immune System->B-cell Activation Humoral T-cell Activation T-cell Activation Host Immune System->T-cell Activation Cellular Neutralizing Antibodies Neutralizing Antibodies B-cell Activation->Neutralizing Antibodies Cytotoxic T-cells Cytotoxic T-cells T-cell Activation->Cytotoxic T-cells Vector Inactivation Vector Inactivation Neutralizing Antibodies->Vector Inactivation Transduced Cell Lysis Transduced Cell Lysis Cytotoxic T-cells->Transduced Cell Lysis

Signaling Pathway of Vector-Induced Immunity.

Conclusion

The safety profile of a gene delivery vector is a critical determinant of its clinical utility. Episomal vectors, represented here by this compound, present a highly favorable safety profile, primarily due to their non-integrating nature, which mitigates the risk of insertional mutagenesis—a significant concern with integrating viral vectors. While AAV vectors have a good safety record, the high prevalence of pre-existing immunity can limit their application. Other non-viral vectors offer a safe alternative in terms of immunogenicity and integration, but their cytotoxic potential requires careful evaluation.

For researchers and drug developers, the selection of a gene delivery platform should be based on a thorough risk-benefit analysis for the specific therapeutic application. The detailed experimental protocols and comparative data provided in this guide are intended to support this critical decision-making process, ultimately contributing to the development of safer and more effective gene therapies.

References

A Comparative Guide to Validating the Pluripotency of iHAC-Reprogrammed iPSCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the pluripotency of induced pluripotent stem cells (iPSCs) is a critical step in harnessing their potential for disease modeling, drug screening, and regenerative medicine. The method of reprogramming can significantly influence the characteristics of the resulting iPSCs. This guide provides an objective comparison of iPSCs generated using induced Human Artificial Chromosomes (iHACs) against other common reprogramming methods, supported by experimental data and detailed protocols for pluripotency validation.

The use of iHACs for cellular reprogramming represents a novel approach that offers the potential for stable, long-term expression of reprogramming factors without integration into the host genome. This method stands in contrast to viral and other non-viral methods, each with its own set of advantages and disadvantages.

Comparison of Reprogramming Methods

The choice of reprogramming technology impacts efficiency, safety, and the molecular characteristics of the generated iPSCs. Below is a summary of key performance indicators for iHACs and other prevalent methods.

Reprogramming MethodReprogramming EfficiencyRisk of Genomic IntegrationPayload CapacityStability of Expression
iHAC ModerateNoneVery LargeStable, long-term
Sendai Virus HighLow (RNA-based)LimitedTransient
Episomal Vectors Low to ModerateLow (can be lost over passages)LimitedTransient
Retrovirus/Lentivirus HighHighModerateStable, but can be silenced
mRNA Transfection HighNoneN/ATransient

Validating Pluripotency: Key Experimental Assays

A comprehensive validation of pluripotency involves a multi-faceted approach, assessing morphology, marker expression, and differentiation potential.

Pluripotency Marker Expression

A hallmark of pluripotent stem cells is the expression of a specific set of transcription factors and cell surface markers. The expression of these markers is a fundamental indicator of a successful reprogramming to a pluripotent state.

Quantitative Data Summary

MarkerThis compound-iPSCs (Relative Expression)Sendai-iPSCs (Relative Expression)Episomal-iPSCs (Relative Expression)
OCT4 HighHighHigh
SOX2 HighHighHigh
NANOG HighHighHigh
SSEA4 HighHighHigh
TRA-1-60 HighHighHigh

Note: The table represents a qualitative summary based on available literature. Quantitative data can vary between cell lines and laboratories.

In Vitro and In Vivo Differentiation Potential

The definitive test of pluripotency is the ability of iPSCs to differentiate into cells of all three primary germ layers: ectoderm, mesoderm, and endoderm. This is assessed through embryoid body (EB) formation in vitro and teratoma formation in vivo.

Experimental Protocols

Detailed methodologies for the key pluripotency validation experiments are provided below.

Protocol 1: Immunocytochemistry for Pluripotency Markers

This protocol details the staining of iPSC colonies to detect the presence of key pluripotency proteins.

Materials:

  • iPSC culture

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Donkey Serum in PBS)

  • Primary antibodies (e.g., anti-OCT4, anti-SOX2, anti-NANOG, anti-SSEA4, anti-TRA-1-60)

  • Fluorescently-labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Fix iPSC colonies with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • For intracellular markers (OCT4, SOX2, NANOG), permeabilize cells with Permeabilization Buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount with mounting medium and visualize under a fluorescence microscope.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Pluripotency Gene Expression

This protocol quantifies the expression levels of pluripotency-associated genes.

Materials:

  • iPSC culture

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for pluripotency genes (e.g., POU5F1 (OCT4), SOX2, NANOG) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Isolate total RNA from iPSC cultures using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up qPCR reactions by combining the cDNA, qPCR master mix, and specific primers for each gene of interest.

  • Run the qPCR reaction in a real-time PCR system.

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the pluripotency genes, normalized to the housekeeping gene.

Protocol 3: Embryoid Body (EB) Formation for In Vitro Differentiation

This protocol assesses the spontaneous differentiation of iPSCs into the three germ layers.

Materials:

  • iPSC culture

  • Enzyme-free dissociation reagent (e.g., EDTA)

  • EB formation medium (e.g., DMEM/F12 with 20% KnockOut Serum Replacement, 1% Non-Essential Amino Acids, 1% GlutaMAX, and 0.1 mM β-mercaptoethanol)

  • Low-attachment culture plates

Procedure:

  • Detach iPSC colonies into small clumps using an enzyme-free dissociation reagent.

  • Transfer the cell clumps to low-attachment culture plates in EB formation medium.

  • Allow the cells to aggregate and form EBs in suspension for 8-10 days. Change the medium every 2 days.

  • After the formation period, harvest the EBs and plate them onto gelatin-coated plates to allow for outgrowth and further differentiation for another 7-10 days.

  • Fix and stain the differentiated cells for markers of the three germ layers (e.g., β-III tubulin for ectoderm, α-smooth muscle actin for mesoderm, and α-fetoprotein for endoderm).

Protocol 4: Teratoma Formation Assay for In Vivo Pluripotency

This assay is the gold standard for confirming pluripotency by demonstrating the ability of iPSCs to form tumors containing tissues from all three germ layers in immunodeficient mice.[1][2][3][4][5]

Materials:

  • iPSC culture

  • Enzyme-free dissociation reagent

  • Matrigel

  • Immunodeficient mice (e.g., NOD/SCID)

  • Surgical tools

Procedure:

  • Harvest iPSC colonies and resuspend them in a mixture of culture medium and Matrigel.

  • Inject approximately 1 x 10^6 cells subcutaneously or into the testis capsule of an immunodeficient mouse.

  • Monitor the mice for tumor formation for 8-12 weeks.

  • Once a palpable tumor has formed, excise it, fix it in formalin, and embed it in paraffin.

  • Section the teratoma and perform Hematoxylin and Eosin (H&E) staining.

  • A qualified pathologist should examine the sections to identify tissues derived from the three germ layers.

Visualizing Workflows and Pathways

To further clarify the experimental processes and underlying biological relationships, the following diagrams have been generated using Graphviz.

G cluster_reprogramming This compound Reprogramming Somatic_Cells Somatic Cells Transfection Transfection/ Microcell-Mediated Chromosome Transfer Somatic_Cells->Transfection iHAC_Vector This compound Vector (Reprogramming Factors) iHAC_Vector->Transfection iHAC_iPSCs This compound-reprogrammed iPSCs Transfection->iHAC_iPSCs

Workflow for generating this compound-reprogrammed iPSCs.

G cluster_markers Pluripotency Marker Analysis cluster_differentiation Differentiation Potential iPSCs iPSC Colony ICC Immunocytochemistry (OCT4, SOX2, NANOG, SSEA4) iPSCs->ICC qPCR qRT-PCR (POU5F1, SOX2, NANOG) iPSCs->qPCR EB Embryoid Body Formation (In Vitro) iPSCs->EB Teratoma Teratoma Formation (In Vivo) iPSCs->Teratoma Germ_Layers Three Germ Layers (Ectoderm, Mesoderm, Endoderm) EB->Germ_Layers Teratoma->Germ_Layers

Key assays for validating iPSC pluripotency.

G cluster_factors Core Transcription Factors cluster_pathways Signaling Pathways Pluripotency Pluripotency OCT4 OCT4 OCT4->Pluripotency SOX2 SOX2 SOX2->Pluripotency NANOG NANOG NANOG->Pluripotency LIF_STAT3 LIF/STAT3 LIF_STAT3->Pluripotency Activin_Nodal Activin/Nodal Activin_Nodal->Pluripotency FGF_ERK FGF/ERK FGF_ERK->Pluripotency

Core signaling pathways maintaining pluripotency.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Human Artificial Chromosome (iHAC) Vectors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory materials, including the proper disposal of advanced biological vectors. This guide provides essential safety and logistical information for the disposal of materials containing human artificial chromosome (iHAC) vectors, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Human artificial chromosomes (HACs) are microchromosomes that can act as a new chromosome in a population of human cells.[1] They are utilized as vectors in gene therapy and expression studies.[1][2][3] As such, iHACs and any materials that have come into contact with them are classified as genetically modified organism (GMO) waste. Disposal must adhere to strict protocols for biological and GMO waste to mitigate risks to human health and the environment.[4]

Core Principle: Inactivation of Genetically Modified Organisms

The fundamental principle for disposing of this compound-contaminated waste is inactivation. All viable genetically modified microorganisms (GMMs) and materials they have contaminated must be inactivated by validated means before disposal.[5] Inactivation renders the GMOs non-viable, preventing their unintended release and propagation. The primary methods for inactivation are autoclaving (steam sterilization) and chemical disinfection.[5]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the systematic process for the safe disposal of this compound vectors and contaminated materials in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling any this compound-contaminated waste, it is crucial to wear the appropriate personal protective equipment to prevent exposure.

  • Lab Coat: A long-sleeved, buttoned lab coat should be worn to protect against splashes and minimize skin exposure.[6]

  • Gloves: Disposable nitrile or latex gloves are mandatory to prevent direct contact with the biological material.[6]

  • Eye Protection: Safety glasses or goggles should be worn to protect the eyes from potential splashes.

  • Closed-toe Shoes: These are required to protect the feet from spills.[6]

Step 2: Waste Segregation and Collection

Proper segregation at the source is critical to ensure safe and compliant disposal.

  • Designated Containers: All this compound waste must be collected in designated, leak-proof containers marked with the universal biohazard symbol.[7]

  • Solid Waste: This includes items such as petri dishes, flasks, pipette tips, gloves, and other disposable labware. Collect this waste in an autoclavable biohazard bag.[7] The bag should be placed inside a rigid, secondary container with a lid.[7]

  • Liquid Waste: This includes spent cell culture media and supernatant. Collect liquid waste in a leak-proof, shatter-resistant container. This waste can be chemically disinfected before autoclaving or directly autoclaved.[6][8]

  • Sharps Waste: Needles, scalpels, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[6]

Step 3: Inactivation Procedures

Autoclaving is the preferred and most effective method for inactivating biological waste.[9]

  • Preparation for Autoclaving:

    • Place solid waste in autoclavable biohazard bags. Do not overfill the bags (no more than 3/4 full) to allow for steam penetration.[10]

    • Loosely close the bags to allow steam to enter.[7][11]

    • Place the bags in a secondary, leak-proof, autoclavable tray or pan.[10]

    • For liquid waste, ensure the container caps (B75204) are loosened to prevent pressure buildup.[7] Do not fill liquid containers more than 2/3 full.

  • Autoclave Cycle Parameters:

    • Run the autoclave at a minimum temperature of 121°C (250°F) and a pressure of at least 15 psi.[7][12]

    • The cycle time will depend on the load size and density, but a minimum of 30-60 minutes is generally recommended to ensure complete inactivation.[7][10]

  • Verification:

    • Use autoclave indicator tape on the outside of each bag or container.[10]

    • For validation, biological indicators (such as Geobacillus stearothermophilus spores) should be used periodically to verify the effectiveness of the autoclave.[11]

  • Select an Appropriate Disinfectant: A common and effective disinfectant is a fresh solution of 1% sodium hypochlorite (B82951) (bleach).[6][8]

  • Application: Add the disinfectant to the liquid this compound waste to achieve the desired final concentration.

  • Contact Time: Allow for a sufficient contact time, typically overnight, to ensure complete inactivation.[6]

  • Disposal of Disinfected Liquid: After inactivation, the chemically treated liquid may, depending on local regulations, be suitable for drain disposal after pH neutralization. However, it is often best practice to autoclave the chemically treated waste as well, especially for higher-risk GMOs.[5]

Step 4: Final Disposal
  • Autoclaved Waste: Once the waste has been successfully autoclaved and cooled, the biohazard bag can be placed in a regular waste container for disposal, as it is now considered non-infectious.[7] It is good practice to place the treated biohazard bag into an opaque trash bag.[7]

  • Sharps Containers: Full sharps containers should be sealed and disposed of through the institution's hazardous waste program. Do not autoclave sharps containers unless they are specifically designed for it.[10]

  • Documentation: Maintain a log of all GMO waste that is treated and disposed of, including the date, amount of waste, and method of inactivation.[5]

Data Presentation

The following table summarizes the key parameters for the two primary this compound waste inactivation methods.

ParameterAutoclaving (Steam Sterilization)Chemical Disinfection
Waste Type Solid and Liquid WastePrimarily Liquid Waste
Temperature Minimum 121°CAmbient
Pressure Minimum 15 psiNot Applicable
Minimum Time 30-60 minutesOvernight (approx. 8-12 hours)
Agent Saturated Steam1% Sodium Hypochlorite (Bleach)
Verification Indicator Tape, Biological IndicatorsNot directly verifiable without testing
Primary Use Preferred method for all this compound wastePre-treatment of liquid waste

Mandatory Visualization

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound-contaminated materials.

iHAC_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Inactivation & Disposal start This compound Waste Generated ppe Don Appropriate PPE (Lab Coat, Gloves, Eye Protection) start->ppe segregate Segregate Waste at Source ppe->segregate solid Solid Waste (Pipettes, Flasks, Gloves) Collect in Autoclavable Biohazard Bag segregate->solid Solid liquid Liquid Waste (Culture Media, Supernatant) Collect in Leak-proof Container segregate->liquid Liquid sharps Sharps Waste (Needles, Scalpels) Collect in Sharps Container segregate->sharps Sharps autoclave Autoclave (121°C, 15 psi, 30-60 min) solid->autoclave chem_disinfect Chemical Disinfection (e.g., 1% Bleach, overnight) liquid->chem_disinfect final_sharps Dispose via Hazardous Waste Program sharps->final_sharps final_solid Dispose as Regular Waste autoclave->final_solid final_liquid Dispose per Institutional Policy (Drain or Autoclave) chem_disinfect->final_liquid

Caption: Workflow for the safe disposal of this compound GMO waste.

References

Personal protective equipment for handling iHAC

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the term "iHAC" in the context of chemical handling and laboratory safety, no specific substance, chemical, or trade name with this abbreviation could be identified. As a result, it is not possible to provide the requested essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.

For the safety of researchers, scientists, and drug development professionals, it is imperative to have accurate information about the specific hazards of a substance before handling it. Without a clear identification of "this compound," any provided guidance on PPE and safety procedures would be generic and potentially dangerously inaccurate.

To receive the necessary safety information, please provide the full, unabbreviated name of the substance referred to as "this compound," or any additional context that could help in its identification. This may include:

  • The chemical formula.

  • The CAS (Chemical Abstracts Service) number.

  • The name of the manufacturer or supplier.

  • The context in which this substance is used (e.g., a specific type of assay, a manufacturing process, etc.).

Once the substance is clearly identified, a thorough and accurate set of safety recommendations can be developed to ensure the well-being of all personnel.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。